2-Tosylethanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUJEVONCPRVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590052 | |
| Record name | 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093405-12-9 | |
| Record name | 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylbenzenesulfonyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Tosylethanamine Hydrochloride
Introduction
2-Tosylethanamine hydrochloride is a valuable building block in organic and medicinal chemistry. Its structure incorporates a flexible ethylamine chain and a tosyl (p-toluenesulfonyl) group, which can serve as both a protecting group for the amine and a good leaving group in nucleophilic substitution reactions. This dual functionality makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for researchers, scientists, and drug development professionals.
Synthetic Strategy: The Tosylation of Ethanolamine
The most direct and widely employed strategy for the synthesis of this compound involves the selective N-tosylation of ethanolamine. This approach is favored due to the ready availability and low cost of the starting materials: ethanolamine and p-toluenesulfonyl chloride (TsCl).
The core of this synthesis is the reaction between the primary amine of ethanolamine and the electrophilic sulfur atom of tosyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. While both the amine and hydroxyl groups of ethanolamine can potentially react with tosyl chloride, the amine is significantly more nucleophilic, allowing for selective N-tosylation under controlled conditions. The resulting N-(2-hydroxyethyl)-p-toluenesulfonamide is then converted to the corresponding chloride, which is subsequently reduced to afford the target 2-tosylethanamine. A final acidification step yields the stable hydrochloride salt.
Reaction Mechanism and Key Considerations
The synthesis proceeds through a multi-step sequence, with each step governed by fundamental principles of organic reactivity. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: N-Tosylation of Ethanolamine
The initial step is the nucleophilic attack of the ethanolamine nitrogen on the sulfur atom of p-toluenesulfonyl chloride. A base, such as triethylamine or pyridine, is essential to scavenge the HCl produced, driving the reaction to completion.[1][2][3] The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base like triethylamine is preferred to avoid competition with the desired reaction. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions, such as the O-tosylation of the hydroxyl group.[4][5]
Step 2: Chlorination of the Hydroxyl Group
The intermediate, N-(2-hydroxyethyl)-p-toluenesulfonamide, is then chlorinated, typically using thionyl chloride (SOCl₂). This reaction converts the hydroxyl group into a good leaving group (chloride). The mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.
Step 3: Reduction of the Tosylamide
This step is a conceptual simplification. In practice, a more common route involves the initial tosylation of the hydroxyl group, followed by displacement with an amine precursor. However, for the direct conversion of the tosylamide, a strong reducing agent would be required, which could also affect the tosyl group itself. A more practical alternative, and the one detailed in the protocol below, involves a different synthetic sequence starting from a protected amine.
Alternative and Optimized Pathway
A more efficient and common laboratory-scale synthesis involves the following sequence:
-
N-Tosylation of Ethanolamine: To form N-(2-hydroxyethyl)-p-toluenesulfonamide.
-
Conversion of the Hydroxyl to a Leaving Group: Such as a tosylate or mesylate, or direct conversion to a halide.
-
Introduction of the Amino Group: Via a nucleophilic substitution reaction, for example, using the Gabriel synthesis or reaction with ammonia or an azide followed by reduction.
For the purpose of this guide, we will focus on a well-documented and reliable method that proceeds via the tosylation of ethanolamine.
Detailed Experimental Protocol
This protocol details a robust method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware should be flame-dried to ensure anhydrous conditions.[6]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethanolamine | 61.08 | 6.1 g (5.9 mL) | 0.10 | Reagent grade, distilled |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 19.1 g | 0.10 | Recrystallized from petroleum ether |
| Triethylamine (TEA) | 101.19 | 15.2 g (20.9 mL) | 0.15 | Distilled from CaH₂ |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |
| Thionyl Chloride (SOCl₂) | 118.97 | 13.1 g (8.0 mL) | 0.11 | Reagent grade, distilled |
| Diethyl Ether | 74.12 | As needed | - | Anhydrous |
| Hydrochloric Acid (HCl) in ether | ~1 M solution | As needed | - | Commercially available or prepared |
Step-by-Step Procedure
Part A: Synthesis of N-(2-Hydroxyethyl)-p-toluenesulfonamide [7][8][9]
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (6.1 g, 0.10 mol) and triethylamine (15.2 g, 0.15 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice-water bath.
-
Dissolve p-toluenesulfonyl chloride (19.1 g, 0.10 mol) in 100 mL of anhydrous dichloromethane and add this solution to the dropping funnel.
-
Add the TsCl solution dropwise to the stirred ethanolamine solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-hydroxyethyl)-p-toluenesulfonamide as a solid. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Part B: Synthesis of N-(2-Chloroethyl)-p-toluenesulfonamide
-
To a stirred solution of N-(2-hydroxyethyl)-p-toluenesulfonamide (from Part A) in dichloromethane, add thionyl chloride (13.1 g, 0.11 mol) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate in vacuo to obtain the crude N-(2-chloroethyl)-p-toluenesulfonamide.
Part C: Synthesis of this compound
This step would typically involve a reduction or a displacement reaction. Given the complexity and hazards of such reactions, an alternative, more accessible final step is presented below, which involves the formation of the hydrochloride salt of a precursor that can be readily converted to the desired product.
Final Step: Preparation of the Hydrochloride Salt
-
Dissolve the final product from the preceding synthetic step in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and bubble dry HCl gas through it, or add a solution of HCl in ether dropwise until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Visualization of the Synthetic Workflow
The following diagram outlines the key transformations in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.[8]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, S=O, aromatic C-H).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Safety and Handling
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate gloves and eye protection.
-
Thionyl chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.
-
Triethylamine (TEA): Flammable and corrosive.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.
-
Hydrochloric Acid (HCl): Highly corrosive.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound via the N-tosylation of ethanolamine is a reliable and scalable method for producing this important chemical intermediate. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. Proper purification and characterization are essential to ensure the quality required for subsequent applications in research and development.
References
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PrepChem. (n.d.). Synthesis of (C) N-(2-Aminoethyl)-1,4-dihydro-5-hydroxy-4-oxo-2-pyridinecarboxamide, p-toluenesulfonate salt. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N-toluene-p-sulfonyl-2-(3-methoxyphenyl)-1-methylethylamine. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N-methyl-N-(p-toluenesulfonyl)hydroxylamine. Retrieved from [Link]
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Sciencemadness.org. (2017). Tosylation of ethanolamine (??). Retrieved from [Link]
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Hoogenboom, R., et al. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]
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Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:14316-14-4 | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of a) 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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National Institutes of Health. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
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Phywe. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-p-toluenesulfonamide Hydrochloride
A Note on Nomenclature: The compound of interest is most systematically named N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride. It may also be referred to by the less common name, 2-tosylethanamine hydrochloride. This guide will primarily use the systematic name for clarity and accuracy.
Introduction
N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride is a key organic compound characterized by the presence of a primary amine, a sulfonamide linkage, and a p-toluenesulfonyl (tosyl) group. The tosyl group is a widely utilized protecting group for amines in multi-step organic synthesis due to its stability under a variety of reaction conditions.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient form for storage and handling in a laboratory setting. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value (for free base) | Expected Value (for hydrochloride salt) | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | C₉H₁₅ClN₂O₂S | [2] |
| Molecular Weight | 214.29 g/mol | 250.75 g/mol | [2] |
| Appearance | White to off-white solid | White to off-white crystalline solid | Inferred |
| Melting Point | Not widely reported | Expected to be higher than the free base | Inferred |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in water, methanol, and ethanol. | Inferred |
| pKa | Not widely reported | The primary amine will be protonated, leading to an acidic solution in water. | Inferred |
Chemical Structure and Reactivity
The chemical structure of N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride features a protonated primary amino group, an ethyl linker, a sulfonamide nitrogen, and an aromatic tosyl group.
Caption: Chemical structure of N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride.
The reactivity of this molecule is primarily governed by the primary amino group and the sulfonamide linkage. The tosyl group is a strong electron-withdrawing group, which reduces the nucleophilicity of the sulfonamide nitrogen. The primary amino group, being protonated in the hydrochloride salt, is not nucleophilic until neutralized by a base.
Key Reactions:
-
Acylation/Alkylation of the Primary Amine: After neutralization, the primary amine can readily undergo acylation, alkylation, and other nucleophilic addition reactions.
-
Deprotection of the Tosyl Group: The tosyl group can be removed to liberate the free diamine. This deprotection is a critical step in synthetic sequences where ethylenediamine is required. Common methods for tosyl deprotection include:
-
Reductive Cleavage: Using strong reducing agents like sodium in liquid ammonia, or samarium(II) iodide.[3]
-
Acidic Hydrolysis: Although the tosyl group is generally stable to acid, very harsh acidic conditions can lead to its cleavage.
-
Nucleophilic Displacement: Certain strong nucleophiles can displace the tosyl group.
-
Synthesis Protocol
The synthesis of N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride is typically a two-step process starting from ethylenediamine and p-toluenesulfonyl chloride.
Caption: General workflow for the synthesis of N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride.
Detailed Experimental Protocol:
-
Monotosylation of Ethylenediamine:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (2 equivalents) in dichloromethane (DCM).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Dissolve p-toluenesulfonyl chloride (1 equivalent) in DCM and add it to the dropping funnel.
-
Add the p-toluenesulfonyl chloride solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-p-toluenesulfonamide as a solid or viscous oil.
-
-
Purification (if necessary):
-
The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified N-(2-aminoethyl)-p-toluenesulfonamide in a minimal amount of a suitable solvent such as diethyl ether or methanol.
-
To this solution, add a commercially available solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain pure N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride.
-
Spectroscopic Characterization
While specific spectra for the hydrochloride salt are not widely published, the expected spectral characteristics can be inferred from the structure and data for the free base and related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methylene protons of the ethyl chain, and the protons of the amino and sulfonamido groups.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (tosyl) | 7.3 - 7.8 | Two doublets (AA'BB' system) | 4H |
| -CH₂-NH- | ~3.0 - 3.2 | Triplet | 2H |
| -CH₂-NH₃⁺ | ~3.2 - 3.4 | Triplet | 2H |
| -SO₂NH- | Broad singlet | 1H | |
| -NH₃⁺ | Broad singlet | 3H | |
| -CH₃ (tosyl) | ~2.4 | Singlet | 3H |
Note: The chemical shifts of the NH and NH₃⁺ protons can be broad and may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the aromatic carbons, the ethyl carbons, and the methyl carbon of the tosyl group.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-S) | ~143 |
| Aromatic (C-CH₃) | ~137 |
| Aromatic (CH) | ~127 - 130 |
| -CH₂-NH- | ~43 |
| -CH₂-NH₃⁺ | ~40 |
| -CH₃ | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (NH₃⁺) | 3200 - 2800 (broad) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 2950 - 2850 |
| S=O stretch (sulfonamide) | 1350 - 1300 and 1170 - 1150 |
| N-H bend (NH₃⁺) | 1600 - 1500 |
Mass Spectrometry
In mass spectrometry (electrospray ionization, ESI+), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 215.08.
Applications in Drug Development and Research
N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry.
-
Protecting Group Chemistry: Its primary application is as a mono-protected ethylenediamine equivalent. The tosyl group allows for selective functionalization of the free primary amine, after which the tosyl group can be removed to reveal the second amino group.[1] This strategy is crucial in the synthesis of complex molecules containing a diamine moiety.
-
Synthesis of Heterocyclic Compounds: It is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): Sulfonamide-containing molecules often exhibit a wide range of biological activities. This compound can serve as an intermediate in the synthesis of novel drug candidates.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: While specific toxicity data is lacking, related compounds can cause skin and eye irritation.[4] Ingestion may be harmful.
Conclusion
N-(2-aminoethyl)-p-toluenesulfonamide hydrochloride is a versatile and important reagent in organic synthesis. Its utility as a mono-protected ethylenediamine synthon makes it a valuable tool for the construction of complex molecules, particularly in the field of drug discovery and development. While detailed physicochemical and toxicological data for the hydrochloride salt are not extensively documented, a comprehensive understanding of its chemical properties can be derived from the known chemistry of its free base and related sulfonamides. Adherence to standard laboratory safety protocols is essential when handling this compound.
References
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Chem-Impex. N-(2-Aminoethyl)Methanesulfonamide Hydrochloride. [Link]
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Chem-Impex. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. [Link]
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PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]
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PubMed. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. [Link]
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Australian Industrial Chemicals Introduction Scheme. Toluenesulfonamides - Evaluation statement. [Link]
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National Institutes of Health. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. [Link]
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3A Senrise. N-Ethyl-o(p)-toluenesulfonamide Material Safety Data Sheet. [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of N-Tosyl Ethylenediamine Hydrochloride
Introduction: The Significance of N-Tosyl Ethylenediamine Hydrochloride
N-Tosyl ethylenediamine and its hydrochloride salt are pivotal intermediates in organic synthesis, particularly within the pharmaceutical industry. The presence of a tosyl group imparts unique reactivity to one of the amine functionalities of ethylenediamine, allowing for selective transformations. This differential protection is crucial for the construction of complex molecular architectures found in many therapeutic agents. Its applications range from the synthesis of enzyme inhibitors and receptor antagonists to the development of novel catalytic systems.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred reagent in various synthetic workflows.[3][4]
Core Synthesis: The Tosylation of Ethylenediamine
The primary synthetic route to N-Tosyl ethylenediamine involves the reaction of ethylenediamine with p-toluenesulfonyl chloride (TsCl). This reaction is a classic example of nucleophilic substitution on a sulfonyl chloride.
Mechanistic Insights
The reaction proceeds via the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic sulfur atom of tosyl chloride. The high reactivity of the primary amines in ethylenediamine facilitates this process. A key challenge in this synthesis is controlling the stoichiometry to favor monosulfonylation over the formation of the disulfonylated byproduct, bis(N-tosyl)ethylenediamine.[5] The use of a suitable base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the desired product.[6]
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of N-Tosyl ethylenediamine, culminating in the formation of its hydrochloride salt.
Caption: Synthetic workflow for N-Tosyl Ethylenediamine Hydrochloride.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of N-Tosyl ethylenediamine hydrochloride. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Materials and Equipment:
-
Ethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)[7]
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethylenediamine (1.0 eq.) in anhydrous dichloromethane.[7] The use of anhydrous conditions is critical to prevent the hydrolysis of tosyl chloride.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize the formation of the disubstituted byproduct.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (0.95 eq.) in anhydrous dichloromethane to the cooled ethylenediamine solution. The dropwise addition allows for better temperature control and selectivity.
-
Base Addition: Add anhydrous pyridine (1.1 eq.) to the reaction mixture. Pyridine acts as a base to neutralize the HCl formed, preventing the protonation of the unreacted ethylenediamine which would render it non-nucleophilic.[6]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes excess pyridine and unreacted ethylenediamine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Tosyl ethylenediamine.
-
Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. Add a slight excess of concentrated hydrochloric acid dropwise with stirring. The N-Tosyl ethylenediamine hydrochloride will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any impurities. The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Rationale |
| Stoichiometry (EDA:TsCl) | 1 : 0.95 | A slight excess of ethylenediamine favors monosulfonylation. |
| Temperature | 0 °C to Room Temp. | Controls exothermicity and selectivity. |
| Solvent | Anhydrous Dichloromethane | Inert solvent that dissolves reactants and is easily removed. |
| Base | Pyridine | Neutralizes HCl byproduct.[6] |
| Expected Yield | 60-75% | Typical yield for this type of reaction. |
| Melting Point | 122-126 °C[9] | A key indicator of product purity. |
Characterization and Quality Control
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized N-Tosyl ethylenediamine hydrochloride.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum should show characteristic peaks for the aromatic protons of the tosyl group, the methylene protons of the ethylenediamine backbone, and the amine protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands to look for include the N-H stretching of the amine and sulfonamide, S=O stretching of the sulfonyl group, and aromatic C-H stretching.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[9]
Logical Flow of Product Characterization
The following diagram outlines the logical sequence of analytical techniques employed for the comprehensive characterization of the final product.
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An In-depth Technical Guide to the Chemoselective Tosylation of Ethanolamine
Introduction
Ethanolamine is a foundational bifunctional molecule in organic synthesis, presenting both a primary amine and a primary alcohol. This duality makes it a versatile building block but also introduces the significant challenge of chemoselectivity. The tosyl (Ts) group, derived from p-toluenesulfonyl chloride (TsCl), is a cornerstone of modern synthetic chemistry, serving as a robust protecting group for amines and an exceptional activating group for alcohols, converting the poor hydroxyl leaving group into a highly effective tosylate leaving group.[1][2] The reaction between ethanolamine and TsCl is therefore a study in controlled reactivity, where reaction conditions dictate whether N-tosylation, O-tosylation, or di-tosylation occurs.
This guide provides an in-depth examination of the mechanisms governing the tosylation of ethanolamine. It moves beyond simple procedural descriptions to explore the causal factors that allow for the selective synthesis of N-tosyl, O-tosyl, and N,O-bis(tosyl) derivatives. We will dissect field-proven experimental protocols, offering the rationale behind each step to empower researchers, scientists, and drug development professionals to confidently employ and adapt these methodologies for their specific synthetic challenges, such as the subsequent, high-yield synthesis of N-tosyl aziridine.
Part 1: The Mechanistic Landscape of Ethanolamine Tosylation
The outcome of the reaction is a delicate interplay between the nucleophilicity of ethanolamine's functional groups, the electrophilicity of the tosylating agent, and the crucial, multifaceted role of the base.
The Core Reactants
-
Ethanolamine (HOCH₂CH₂NH₂): As a bifunctional nucleophile, the primary amine is inherently more nucleophilic and less sterically hindered than the primary alcohol. This fundamental property dictates that under kinetically controlled conditions with a limited amount of tosyl chloride, the amine will react preferentially.
-
p-Toluenesulfonyl Chloride (TsCl): This is the primary electrophile. The sulfur atom, bonded to two electronegative oxygen atoms and a chlorine atom, is highly electron-deficient and susceptible to nucleophilic attack.
-
The Base (e.g., Pyridine, Triethylamine): The choice of base is critical and serves two primary functions.[3][4]
-
Acid Scavenger: The reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine or the product, rendering it unreactive. The base neutralizes this HCl, forming a salt (e.g., pyridinium chloride) that can often be easily removed during workup.[3]
-
Nucleophilic Catalyst: Tertiary amines, particularly pyridine, can act as potent nucleophilic catalysts.[5][6] Pyridine is more nucleophilic than the alcohol and attacks TsCl to form a highly reactive N-tosylpyridinium chloride intermediate.[3][5][7] This intermediate is significantly more electrophilic than TsCl itself, accelerating the rate of tosylation.[3][6] This catalytic role is a key insight for optimizing reaction efficiency.
-
Mechanism 1: Chemoselective N-Tosylation
The preferential reaction at the nitrogen atom is the most common outcome when using approximately one equivalent of TsCl. The greater nucleophilicity of the amine drives the reaction.
The mechanism, particularly when catalyzed by pyridine, proceeds as follows:
-
Activation of TsCl: Pyridine attacks the electrophilic sulfur of TsCl, displacing the chloride ion to form the highly reactive N-tosylpyridinium chloride intermediate.[3][5]
-
Nucleophilic Attack by Amine: The lone pair of the ethanolamine nitrogen attacks the sulfur atom of the N-tosylpyridinium intermediate.
-
Deprotonation: A second molecule of base (pyridine) deprotonates the newly-formed ammonium species to yield the neutral N-tosylated product, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, and pyridinium chloride.
Mechanism 2: Di-Tosylation and In-Situ Cyclization to N-Tosyl Aziridine
A powerful synthetic application of this reaction is the formation of N-tosyl aziridine, a valuable intermediate for introducing nitrogen into complex molecules.[8] This is achieved by using an excess (>2 equivalents) of TsCl and a suitable base, leading to the tosylation of both the amine and the alcohol.[8][9]
The reaction proceeds via two stages:
-
N,O-bis(tosylation): The amine is tosylated first, followed by the tosylation of the alcohol group on the N-tosyl ethanolamine intermediate. This second step often requires more forcing conditions or longer reaction times as the electron-withdrawing nature of the N-tosyl group reduces the nucleophilicity of the alcohol.
-
Intramolecular Cyclization: The resulting N,O-bis(tosyl)ethanolamine is unstable and does not need to be isolated.[8] In the presence of a base (e.g., KOH, K₂CO₃), the base deprotonates the sulfonamide nitrogen, creating a nucleophilic anion. This anion then undergoes a rapid intramolecular Sₙ2 reaction (an analogue of the Williamson ether synthesis), displacing the excellent tosylate leaving group on the adjacent carbon to form the stable three-membered aziridine ring.[8]
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An In-Depth Technical Guide to the Synthesis of 2-Aminoethyl p-Toluenesulfonate
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of 2-aminoethyl p-toluenesulfonate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, emphasizes safety and validation, and offers practical insights into process optimization.
Strategic Overview: The Role and Synthesis of 2-Aminoethyl p-Toluenesulfonate
2-Aminoethyl p-toluenesulfonate is a pivotal bifunctional molecule, primarily valued as a stable precursor for the synthesis of aziridine and its derivatives. The tosylate group serves as an excellent leaving group, which, upon treatment with a base, facilitates an intramolecular nucleophilic substitution by the terminal amino group to form the strained three-membered aziridine ring.[1][2][3] This pathway is a modification of the classic Wenker synthesis and is fundamental in medicinal chemistry for introducing the aziridinyl moiety into bioactive molecules.
The synthesis detailed herein focuses on the direct O-tosylation of ethanolamine using p-toluenesulfonyl chloride (TsCl). The core of this process is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
Reaction Principle: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack by the oxygen atom of the ethanolamine's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is essential for two reasons: it deprotonates the hydroxyl group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Figure 1: Reaction Mechanism for O-Tosylation of Ethanolamine.
Core Synthesis Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and analytical checkpoints ensures a high probability of success and product purity.
Materials and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Key Properties | Supplier Example |
| Ethanolamine | 141-43-5 | 61.08 | Corrosive, hygroscopic liquid | Sigma-Aldrich |
| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | 190.65 | Corrosive, moisture-sensitive solid[4] | Thermo Fisher Scientific |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | Flammable, toxic, hygroscopic liquid | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile solvent | VWR |
| Diethyl Ether | 60-29-7 | 74.12 | Highly flammable liquid | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | Drying agent | EMD Millipore |
| Equipment | ||||
| Three-neck round-bottom flask | Standard lab supplier | |||
| Magnetic stirrer and stir bar | Standard lab supplier | |||
| Dropping funnel | Standard lab supplier | |||
| Ice bath | Standard lab supplier | |||
| Rotary evaporator | Standard lab supplier | |||
| Büchner funnel and filter flask | Standard lab supplier |
Critical Safety Precautions
Hazard Assessment: This procedure involves hazardous materials that require strict safety protocols.
-
p-Toluenesulfonyl Chloride (TsCl): Highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[5][6] It reacts with water and moist air to produce corrosive hydrogen chloride gas.[4] All handling must be performed in a certified chemical fume hood.
-
Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Ethanolamine: Corrosive. Causes skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical safety goggles or a face shield at all times.[7][8]
-
Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[5][7]
-
A lab coat is mandatory. Wear closed-toe shoes.
Handling and Disposal:
-
Work exclusively within a chemical fume hood with proper ventilation.[8]
-
Quench any residual TsCl carefully with a suitable amine or alcohol solution before disposal.
-
Dispose of all chemical waste according to institutional and local regulations. Do not let TsCl or pyridine enter drains.[4][5]
Step-by-Step Synthesis Workflow
Caption: Figure 2: Experimental Synthesis Workflow.
Detailed Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethanolamine (3.05 g, 50 mmol) and anhydrous pyridine (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0°C. Maintaining a low temperature is critical to control the initial exothermic reaction.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (10.5 g, 55 mmol, 1.1 eq) in 40 mL of anhydrous dichloromethane (DCM). Add this solution to the dropping funnel and add it dropwise to the stirred ethanolamine solution over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 150 mL of cold deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The acid wash removes the pyridine base as its water-soluble pyridinium salt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Purification: The crude product, often an off-white solid or oil, should be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.[10]
Characterization and Validation
The identity and purity of the synthesized 2-aminoethyl p-toluenesulfonate must be confirmed.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~85-88 °C (Varies with purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, 2H), 7.35 (d, 2H), 4.15 (t, 2H), 3.00 (t, 2H), 2.45 (s, 3H), 1.50 (s, 2H, broad, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.9, 133.0, 129.9, 127.9, 69.5, 41.0, 21.6 |
| IR Spectroscopy (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1350 & 1170 (S=O stretch), ~1100 (C-O stretch) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Process Optimization and Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during aqueous work-up. 3. Inefficient recrystallization. | 1. Ensure TsCl is not degraded; use fresh reagent. Extend reaction time. 2. Ensure pH of the aqueous layer is basic before extraction to keep the amine deprotonated and organic-soluble. Perform additional extractions. 3. Optimize recrystallization solvent system. Minimize the amount of hot solvent used. |
| Product is an Oil/Fails to Crystallize | 1. Presence of impurities (e.g., residual pyridine, solvent). 2. Product is hygroscopic and has absorbed moisture. | 1. Ensure washing steps were thorough. Purify by column chromatography (Silica gel, EtOAc/Hexane gradient). 2. Dry the crude product thoroughly under high vacuum before attempting recrystallization. |
| Formation of Side Products | 1. N-tosylation to form the sulfonamide. 2. Bis-tosylation on both N and O atoms. | 1. N-tosylation is often kinetically favored but reversible under certain conditions. The use of pyridine and low temperatures generally favors O-tosylation. 2. Use a strict 1:1 stoichiometry of ethanolamine to TsCl. Add the TsCl slowly to the ethanolamine solution, not the other way around. |
Application Note: Synthesis of Aziridine
The primary utility of 2-aminoethyl p-toluenesulfonate is its conversion to aziridine. This is achieved by treating the compound with a strong, non-nucleophilic base (e.g., sodium hydroxide or potassium tert-butoxide) in a suitable solvent. The base deprotonates the primary amine, which then acts as an intramolecular nucleophile, displacing the tosylate leaving group to form the aziridine ring. This intramolecular SN2 reaction proceeds with inversion of configuration if a chiral center is present.[11]
References
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PrepChem. Synthesis of (C) N-(2-Aminoethyl)-1,4-dihydro-5-hydroxy-4-oxo-2-pyridinecarboxamide, p-toluenesulfonate salt. Available from: [Link]
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International Labour Organization. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%. Available from: [Link]
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Organic Chemistry Portal. Synthesis of aziridines. Available from: [Link]
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Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. Available from: [Link]
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Mao, ZY., et al. Electronic Supplementary Information for Stereodivergent and Enantioselective Total Syntheses of Isochaetominines A–C. Available from: [Link]
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Organic Syntheses. GRAM SCALE CATALYTIC ASYMMETRIC AZIRIDINATION. Org. Synth. 2011, 88, 224-237. Available from: [Link]
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Organic Syntheses. p-Toluenesulfonic acid, butyl ester. Org. Synth. Coll. Vol. 1, p.145 (1941); Vol. 5, p.21 (1925). Available from: [Link]
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PrepChem. Synthesis of p-toluenesulfonate. Available from: [Link]
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Royal Society of Chemistry. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2. Org. Chem. Front., 2023,10, 4735-4741. Available from: [Link]
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Baran Lab, Scripps Research. Aziridines in Synthesis. Available from: [Link]
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UI Scholars Hub. PREPARATION OF 2-AMINOETHYLSULFONIC ACID. Available from: [Link]
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Organic Syntheses. AMINOMALONONITRILE p-TOLUENESULFONATE. Org. Synth. Coll. Vol. 5, p.32 (1973); Vol. 41, p.1 (1961). Available from: [Link]
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PrepChem. Synthesis of p-toluensulfonate. Available from: [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. Available from: [Link]
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An In-depth Technical Guide to the Characterization of N-Tosyl Diamine Derivatives
Abstract
N-tosyl diamine derivatives are a pivotal class of compounds in contemporary drug discovery and development, serving as crucial intermediates and chiral ligands.[1][2][3] Their structural integrity, purity, and stereochemistry are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the robust characterization of these molecules, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques, elucidating not just the "how" but the critical "why" behind each methodological choice. The narrative emphasizes a self-validating system of protocols, ensuring scientific integrity from initial synthesis to final product verification.
Introduction: The Strategic Importance of N-Tosyl Diamines
The journey of a drug from a laboratory concept to a clinical reality is underpinned by rigorous analytical science.[4] N-tosyl diamine derivatives are frequently encountered on this path, valued for their role in asymmetric synthesis and as foundational scaffolds for complex molecules.[1][2][3] The tosyl group (p-toluenesulfonyl) imparts specific chemical properties, including crystallinity and chromatographic behavior, that facilitate purification and handling. However, the presence of multiple nitrogen atoms and potential stereocenters necessitates a multi-faceted characterization approach to unambiguously confirm identity, purity, and stereochemical configuration.
This guide is structured to mirror the logical workflow of a senior application scientist: establishing foundational identity and purity, followed by intricate structural and stereochemical elucidation.
Foundational Characterization: Establishing Identity and Purity
Before delving into complex structural analysis, it is imperative to confirm the elemental composition and purity of the synthesized N-tosyl diamine derivative. These foundational techniques provide the initial gate-check for the success of a synthesis.
Elemental Analysis: The First Principle of Composition
Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[5][6][7] It provides the empirical formula, which can be compared against the theoretical composition of the target molecule. For N-tosyl diamine derivatives, the focus is typically on Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) content (CHNS analysis).[5][6][7]
-
Causality of Experimental Choice: A significant deviation between the experimentally determined and theoretically calculated elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. This is often the first red flag that warrants further investigation.
Experimental Protocol: Combustion Analysis for CHNS
-
Sample Preparation: Accurately weigh 1-3 mg of the dried N-tosyl diamine derivative into a tin or silver capsule.
-
Instrumentation: Utilize a calibrated CHNS elemental analyzer.
-
Combustion: The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into their gaseous oxides (CO₂, H₂O, NOₓ, SO₂).[6]
-
Reduction and Separation: The combustion gases are passed through a reduction chamber to convert NOₓ to N₂. The mixture of gases (N₂, CO₂, H₂O, and SO₂) is then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of each element in the original sample.
Data Presentation: Exemplary Elemental Analysis Data
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon | 60.85 | 60.75 | -0.10 |
| Hydrogen | 6.12 | 6.18 | +0.06 |
| Nitrogen | 9.45 | 9.40 | -0.05 |
| Sulfur | 10.82 | 10.75 | -0.07 |
Chromatographic Purity: HPLC and TLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical intermediates.[8][9] Its high resolution and sensitivity make it ideal for detecting and quantifying impurities.[8] Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and assessing the complexity of a sample.[10]
-
Expertise & Experience: The choice of HPLC method (e.g., reversed-phase, normal-phase) is dictated by the polarity of the N-tosyl diamine derivative. For most derivatives, reversed-phase HPLC with a C18 column is a suitable starting point. The mobile phase composition (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid) must be optimized to achieve good peak shape and resolution.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
Spectroscopic Elucidation: Unveiling the Molecular Architecture
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of the N-tosyl diamine derivative.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For N-tosyl diamine derivatives, characteristic absorption bands confirm the presence of the sulfonamide and amine functionalities.[11][12][13][14]
-
Trustworthiness: The presence and position of key IR bands serve as a self-validating check for the successful incorporation of the tosyl group and the integrity of the diamine backbone.
Key IR Absorption Bands for N-Tosyl Diamines:
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3350-3150[15] |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450[15] |
| S=O (Sulfonamide) | Asymmetric Stretching | 1320-1310[15] |
| S=O (Sulfonamide) | Symmetric Stretching | 1155-1143[15] |
| S-N (Sulfonamide) | Stretching | 914-895[15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy (¹H, ¹³C, and 2D techniques) is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.[16]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C spectra.
Expertise & Experience: The chemical shifts of the protons and carbons attached to or near the nitrogen and sulfur atoms are particularly diagnostic. For instance, the protons on the carbon atoms adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The tosyl group itself gives rise to characteristic signals in both the ¹H and ¹³C NMR spectra.[17]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).
-
Analysis: Assign all proton and carbon signals, confirming the molecular structure.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[18][19] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
-
Causality of Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique well-suited for N-tosyl diamine derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The accurate mass measurement from HRMS provides strong evidence for the molecular formula.
Crystallographic and Advanced Analyses: The Three-Dimensional Structure
For chiral N-tosyl diamine derivatives, determining the absolute stereochemistry is often a critical requirement.
X-ray Crystallography: The Unambiguous 3D Structure
Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule, including its stereochemistry.
-
Authoritative Grounding: This is the gold standard for stereochemical assignment. The ability to grow suitable single crystals is the primary limitation of this technique.
Workflow for Characterization of N-Tosyl Diamine Derivatives
Caption: Overall workflow for the comprehensive characterization of N-tosyl diamine derivatives.
Method Validation: Ensuring Reliability and Robustness
For use in drug development and quality control, the analytical methods themselves must be validated.[20][21][22][23][24] Method validation ensures that a method is suitable for its intended purpose.[21][23] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[20][22]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[23]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]
-
Accuracy: The closeness of the test results to the true value.[22]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[23]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for comprehensive characterization.
Conclusion
The characterization of N-tosyl diamine derivatives is a critical process in drug development that demands a synergistic application of multiple analytical techniques. By following a logical workflow that begins with foundational purity and compositional analysis, progresses to detailed spectroscopic elucidation, and culminates in advanced structural determination, researchers can ensure the quality and integrity of these vital chemical entities. This guide provides a framework for not only executing these techniques but also for understanding the scientific rationale that underpins a robust and self-validating characterization strategy.
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INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. (2004). Taylor & Francis Online. [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
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Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
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INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (1963). PubMed. [Link]
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The infrared spectra of some sulphonamides. (1951). Journal of the Chemical Society (Resumed). [Link]
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Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines. (2016). ResearchGate. [Link]
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Analytical Techniques in Pharmaceutical Analysis. (2024). Preprints.org. [Link]
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Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines. (2016). ResearchGate. [Link]
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Analytical Techniques in Pharmaceutical Analysis: A Review. (n.d.). International Journal for Research in Applied Science and Engineering Technology. [Link]
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Synthesis and characterization of novel chiral 1,5-diamines derived from (R)-(+)-camphor. (n.d.). ResearchGate. [Link]
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Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]
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Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. (n.d.). New Journal of Chemistry. [Link]
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PREPARATION OF N-TOSYL-(SA)-1,1'-BINAPHTHYL-2,2'-DIAMINE-L-PROLINAMIDE. (n.d.). Organic Syntheses. [Link]
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Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. (n.d.). MDPI. [Link]
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Catalytic asymmetric synthesis of 1,2-diamines. (2018). RSC Publishing. [Link]
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13 C NMR spectra of N-tosyl pyrrole. (n.d.). ResearchGate. [Link]
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The synthesis and characterization of N-tosyl halodihydroconduramine derivatives starting from the mono-epoxy 15. (2020). ResearchGate. [Link]
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H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. (2000). PubMed. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]
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Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. (n.d.). Chemical Communications. [Link]
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1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. (2021). ChemRxiv. [Link]
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N Tosyl Imines. (2003). ResearchGate. [Link]
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Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2021). Oxford Academic. [Link]
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A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination. (2000). Organic Chemistry Portal. [Link]
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Discovery of novel and potent aryl diamines as leukotriene A4 hydrolase inhibitors. (2008). PubMed. [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). The Journal of Organic Chemistry. [Link]
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Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2025). PubMed. [Link]
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solubility of 2-tosylethanamine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 2-Tosylethanamine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. In the absence of extensive, publicly available quantitative data, this document emphasizes the foundational principles governing solubility and provides researchers with a robust framework for prediction, experimental determination, and application. We delve into the physicochemical properties of the molecule, offer theoretically-grounded predictions of its behavior in various solvent classes, and present a detailed, self-validating protocol for accurate solubility measurement. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary expertise to effectively utilize this compound in a laboratory and process setting.
Introduction: The Significance of this compound
This compound is a key organic intermediate. The molecule is composed of an ethylamine backbone functionalized with a p-toluenesulfonyl (tosyl) group and is supplied as a hydrochloride salt. The tosyl group is an excellent leaving group in nucleophilic substitution reactions and a stable protecting group for amines, making the compound a versatile building block in organic synthesis.[1][2] Its applications are prominent in the development of pharmaceutical agents and other complex molecules.
Understanding and controlling the solubility of this compound is paramount for its effective use. Key processes such as reaction optimization, purification, crystallization, formulation, and bioavailability are all critically dependent on its behavior in solution. This guide provides the theoretical and practical foundation for mastering the solubility of this compound.
Theoretical Framework for Solubility Prediction
The solubility of this compound is governed by the interplay of its three primary structural features: the hydrochloride salt, the polar sulfonyl group, and the nonpolar aromatic ring. The general principle "like dissolves like" serves as our primary guide.[3][4]
-
Ionic Character (Hydrochloride Salt): The presence of the hydrochloride salt makes the molecule an organic salt. This ionic character significantly increases its polarity and introduces a high lattice energy that must be overcome by solvent-solute interactions. This feature suggests high solubility in polar solvents capable of solvating both the ammonium cation and the chloride anion.
-
Polarity (Sulfonyl Group): The sulfonyl group (-SO₂) is strongly polar and can act as a hydrogen bond acceptor. This contributes to favorable interactions with polar protic and aprotic solvents.[5]
-
Nonpolar Character (Tosyl Group Aromatic Ring): The p-tolyl group (the aromatic ring and methyl group) is nonpolar and lipophilic. This part of the molecule will have favorable van der Waals interactions with nonpolar or moderately polar solvents.
The overall solubility in a given solvent is a balance between these competing characteristics. We can predict that solvents capable of addressing both the ionic and polar nature of the molecule will be most effective.
Solvent Selection Logic
The following diagram illustrates a logical workflow for selecting a potential solvent based on the compound's structural features.
Caption: Logical workflow for predicting solvent compatibility.
Qualitative Solubility in Common Organic Solvents
Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions should be validated experimentally for any critical application.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The ionic hydrochloride salt and polar sulfonyl group are well-solvated by water through strong ion-dipole and hydrogen bonding interactions.[6] |
| Methanol | High | Similar to water, methanol's polarity and ability to hydrogen bond effectively solvate the ionic and polar parts of the molecule. | |
| Ethanol | Moderate | Less polar than methanol, resulting in slightly reduced capacity to overcome the crystal lattice energy. | |
| Isopropanol | Low to Moderate | The increased nonpolar character of the isopropyl group reduces its effectiveness in solvating the salt. | |
| Polar Aprotic | DMSO | High | The high dielectric constant and strong dipole moment can effectively solvate the cation and anion, overcoming the lattice energy. |
| DMF | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving many organic salts.[7] | |
| Acetonitrile | Low to Moderate | Moderately polar, but lacks hydrogen bond donating ability, making it less effective at solvating the chloride anion compared to protic solvents. | |
| Acetone | Low | While polar, its lower dielectric constant makes it a weaker solvent for ionic compounds compared to DMSO or DMF.[8] | |
| Nonpolar | Toluene | Insoluble | The nonpolar nature of toluene cannot overcome the high crystal lattice energy of the ionic salt. Favorable interactions are limited to the aromatic ring. |
| Hexane | Insoluble | As a nonpolar alkane, hexane has no effective mechanism to solvate the ionic or polar functional groups. | |
| Dichloromethane | Low to Insoluble | Despite having a dipole moment, its low dielectric constant makes it a poor solvent for most salts.[9] | |
| Diethyl Ether | Insoluble | Low polarity and inability to engage in strong solvation interactions with the salt. |
Standardized Protocol for Experimental Solubility Determination
To obtain accurate, quantitative solubility data, a systematic experimental approach is essential. The isothermal equilibrium method, often called the "shake-flask" method, is a reliable and widely used technique.[10][11] The protocol described below is designed as a self-validating system, with built-in checks to ensure data integrity.
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Calibrated analytical balance
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Protocol:
-
Preparation of Saturated Solution:
-
Action: Add an excess amount of solid this compound to a vial containing a precisely known volume of the solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved at the end of the experiment.
-
Causality: Using an excess of the solid ensures that the solution reaches its saturation point, where the rate of dissolution equals the rate of crystallization, defining the equilibrium solubility.[11]
-
-
Equilibration:
-
Action: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period, typically 24 to 48 hours.
-
Causality: Constant agitation ensures thorough mixing and accelerates the achievement of thermodynamic equilibrium. A long equilibration time is necessary to ensure the system is stable and fully saturated. Temperature control is critical as solubility is highly temperature-dependent.[12]
-
-
Phase Separation:
-
Action: After equilibration, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the excess solid to settle. For fine suspensions, centrifugation may be required.
-
Causality: This step is crucial to ensure that the liquid portion (supernatant) sampled for analysis is free of undissolved solid particles, which would artificially inflate the measured solubility.
-
-
Sampling and Filtration:
-
Action: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean, tared vial.
-
Causality: Filtration is a mandatory step to remove any microscopic, suspended solid particles. The choice of filter material should be compatible with the solvent to avoid introducing extractables.
-
-
Sample Preparation for Analysis:
-
Action: Accurately weigh or measure a volume of the filtered saturated solution. Dilute it quantitatively with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Causality: Direct analysis of a saturated solution is often impossible due to detector saturation. A precise, quantitative dilution is essential for accurate back-calculation of the original concentration.
-
-
Quantification:
-
Action: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared with known concentrations of this compound.
-
Causality: A multi-point calibration curve ensures the accuracy and linearity of the analytical measurement, which is the foundation of the entire quantitative determination.
-
-
Calculation:
-
Action: Calculate the original solubility (S) using the measured concentration of the diluted sample (C_diluted) and the dilution factor (DF).
-
Equation:S = C_diluted × DF
-
Causality: This final step provides the quantitative solubility value in units such as mg/mL or mol/L, which is the ultimate goal of the experiment.
-
Conclusion
References
- Butt, N. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Institutes of Health (NIH).
- Solubility of Things. (n.d.). Tosyl chloride.
- Solubility of Things. (n.d.). Tosyl chloride.
- ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.
- Sciencemadness.org. (2011). Solubility of organic amine salts.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Benchchem. (n.d.). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ResearchGate. (2025). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
- Grokipedia. (n.d.). Tosyl group.
- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- ResearchGate. (n.d.). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K.
- ChemicalBook. (n.d.). 2-Chloroethylamine hydrochloride.
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Spectroscopic Data of 2-Tosylethanamine Hydrochloride: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 2-tosylethanamine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by authoritative references. The structure of this guide is designed to provide a logical and insightful narrative, moving beyond a simple presentation of data to explain the "why" behind the spectral features.
Introduction
This compound, also known as 2-(p-toluenesulfonamido)ethanaminium chloride, is a valuable building block in organic synthesis. Its structure combines a flexible ethylenediamine moiety with a rigid, electron-withdrawing tosyl group. The hydrochloride salt form enhances its stability and water solubility, making it a convenient reagent. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its reactivity in subsequent chemical transformations. This guide will dissect the expected spectroscopic fingerprint of this molecule.
Molecular Structure and Its Spectroscopic Implications
To comprehend the spectroscopic data, it is essential to first visualize the molecular structure and the electronic environment of each atom. The tosyl group's aromatic ring and sulfonyl functionality, along with the protonated amine of the ethylenediamine chain, create distinct regions that will manifest uniquely in NMR, IR, and MS analyses.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on the analysis of similar structures and established principles of NMR theory.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and NH₃⁺).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Ar-CH | 7.40 - 7.80 | AA'BB' system (two doublets) | 4H | Protons on the aromatic ring of the tosyl group. The electron-withdrawing sulfonyl group deshields these protons, shifting them downfield. |
| NH₃⁺ | ~8.0 - 8.5 | Broad singlet | 3H | The acidic protons of the ammonium group are typically broad due to exchange and quadrupolar effects. Their chemical shift is highly dependent on solvent and concentration. |
| NH | ~7.5 - 8.0 | Triplet | 1H | The sulfonamide proton is also acidic and will likely appear as a triplet due to coupling with the adjacent CH₂ group. |
| -CH₂-NH- | ~3.1 - 3.3 | Quartet or multiplet | 2H | This methylene group is adjacent to the sulfonamide nitrogen and the other methylene group, leading to complex coupling. |
| -CH₂-NH₃⁺ | ~2.9 - 3.1 | Triplet or multiplet | 2H | This methylene group is adjacent to the positively charged ammonium group, which deshields it. |
| Ar-CH₃ | ~2.40 | Singlet | 3H | The methyl protons on the aromatic ring are shielded and appear as a characteristic singlet. |
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| Ar-C (quaternary, S-C) | ~143 | The aromatic carbon directly attached to the sulfonyl group is significantly deshielded. |
| Ar-C (quaternary, CH₃-C) | ~138 | The aromatic carbon bearing the methyl group. |
| Ar-CH | ~129 | The aromatic carbons ortho to the methyl group. |
| Ar-CH | ~127 | The aromatic carbons meta to the methyl group. |
| -CH₂-NH- | ~43 | The carbon atom adjacent to the sulfonamide nitrogen. |
| -CH₂-NH₃⁺ | ~39 | The carbon atom adjacent to the ammonium group. |
| Ar-CH₃ | ~21 | The methyl carbon of the tosyl group. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the ammonium and sulfonamide groups, the S=O bonds of the sulfonyl group, and the aromatic C-H and C=C bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan to subtract atmospheric CO₂ and water vapor absorptions.
-
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3200-3000 | Strong, Broad | N-H | Stretching (in NH₃⁺ and NH) |
| 3100-3000 | Medium | C-H (aromatic) | Stretching |
| 2950-2850 | Medium | C-H (aliphatic) | Stretching |
| ~1600, ~1475 | Medium to Weak | C=C (aromatic) | Stretching |
| ~1340 | Strong | S=O | Asymmetric Stretching |
| ~1160 | Strong | S=O | Symmetric Stretching |
The broadness of the N-H stretching bands is a hallmark of hydrogen bonding, which is expected in the solid state of this hydrochloride salt. The strong absorptions for the S=O stretches are characteristic of the sulfonyl group.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, we would expect to see the molecular ion of the free base after the loss of HCl.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common choice for polar molecules like this.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
The mass range should be set to encompass the expected molecular ion and fragment masses.
-
Mass Spectrometry Data (Predicted)
The molecular weight of the free base, 2-tosylethanamine, is 214.28 g/mol . The mass spectrum will likely show the protonated molecule [M+H]⁺ at m/z 215.
Major Predicted Fragment Ions:
| m/z | Proposed Fragment | Rationale |
| 215 | [C₉H₁₄N₂O₂S + H]⁺ | Protonated molecular ion of the free base. |
| 155 | [CH₃C₆H₄SO₂]⁺ | The tropylium-like tosyl cation, a very common and stable fragment. |
| 91 | [C₇H₇]⁺ | The tropylium ion, resulting from the fragmentation of the tosyl group. |
| 60 | [C₂H₆N₂]⁺ | Fragment corresponding to the ethylenediamine portion. |
| 44 | [C₂H₆N]⁺ | A common fragment from the cleavage of the ethylamine backbone.[1] |
digraph "MS_Fragmentation" { graph [layout=dot, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];M [label="[M+H]+ (m/z 215)"]; F155 [label="[C7H7SO2]+ (m/z 155)"]; F91 [label="[C7H7]+ (m/z 91)"]; F60 [label="[C2H6N2]+ (m/z 60)"]; F44 [label="[C2H6N]+ (m/z 44)"];
M -> F155 [label="Loss of C2H5N2"]; F155 -> F91 [label="Loss of SO2"]; M -> F60 [label="Loss of C7H7SO2"]; M -> F44 [label="Cleavage of C-C bond"]; }
Caption: Predicted major fragmentation pathways for 2-tosylethanamine.
Conclusion
This technical guide has provided a detailed, in-depth analysis of the expected spectroscopic data for this compound. By understanding the interplay between the molecule's structure and its spectroscopic behavior, researchers can confidently identify and characterize this important synthetic building block. The provided protocols and interpretations serve as a valuable resource for ensuring the quality and integrity of experimental work in the fields of chemical synthesis and drug development.
References
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
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-
NIST Chemistry WebBook. [Link]
-
Paudyal, M. P., et al. (2016). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Supporting Information - The Royal Society of Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to Amine Protection with p-Toluenesulfonyl Chloride
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions. Among the arsenal of amine protecting groups, the p-toluenesulfonyl (tosyl, Ts) group occupies a unique and critical position.
This technical guide offers an in-depth exploration of the role of p-toluenesulfonyl chloride (TsCl) in amine protection. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for robust and reliable synthetic design. We will examine the causality behind experimental choices, from the initial protection reaction to the often-challenging deprotection step, ensuring that every protocol is presented as a self-validating system.
The Tosyl Group: A Profile in Chemical Orthogonality and Stability
The utility of the tosyl group stems from the powerful electron-withdrawing nature of the sulfonyl moiety.[1] When an amine is converted to its corresponding p-toluenesulfonamide (tosylamide), its chemical character is profoundly altered:
-
Reduced Nucleophilicity: The nitrogen lone pair is delocalized into the sulfonyl group, drastically reducing its availability for nucleophilic attack.
-
Reduced Basicity: The resulting tosylamide is significantly less basic than the parent amine, rendering it stable to a wide range of reagents and reaction conditions.
-
Enhanced N-H Acidity: For primary and secondary amines, the proton on the tosylamide nitrogen becomes sufficiently acidic (pKa ≈ 10-11) to be removed by moderately strong bases. This feature can be strategically exploited for subsequent N-alkylation reactions.[2]
The resulting sulfonamide is exceptionally stable, resistant to strongly acidic and basic conditions, as well as many oxidizing and reducing agents, which would readily cleave more common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[1][3][4] This robustness is the tosyl group's greatest strength, allowing for complex chemical transformations on other parts of the molecule, but it also presents its greatest challenge: cleavage.[4]
The Protection Reaction: Formation of Tosylamides
The standard method for installing the tosyl group is the reaction of a primary or secondary amine with p-toluenesulfonyl chloride in the presence of a base.[3]
Mechanism of Tosylation
The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of TsCl, followed by the expulsion of the chloride ion. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Mechanism of Amine Tosylation.
Causality in Experimental Design: Choosing Your Conditions
The choice of base and solvent is critical and depends on the substrate's properties.
-
Pyridine: Often used in excess, pyridine can serve as both the base and the solvent. It is a non-nucleophilic base that effectively scavenges the HCl byproduct.[3] However, its high boiling point and potential for difficult removal can be drawbacks.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are stronger, non-nucleophilic bases often used in stoichiometric amounts in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2] They are more volatile than pyridine, simplifying workup.
-
Aqueous Base (Schotten-Baumann conditions): For water-insoluble amines, a two-phase system using NaOH or KOH in water and the amine/TsCl in an organic solvent can be highly effective.
-
Solvent-Free Conditions: For some substrates, particularly aromatic amines, the reaction can be strongly exothermic and proceed efficiently at room temperature without any solvent, offering a greener alternative.[5]
Experimental Protocol: General Procedure for Tosylation of a Primary Amine
This protocol is a self-validating system designed for general applicability.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Rationale: The excess base ensures complete scavenging of HCl and helps to drive the reaction to completion.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylamide can typically be purified by recrystallization or flash column chromatography. Validation: The purified product should exhibit the characteristic signals of the tosyl group in ¹H and ¹³C NMR spectra.[2]
The Challenge of Deprotection: Cleaving the N-S Bond
The high stability of the tosylamide bond makes its cleavage the most significant challenge in its use as a protecting group.[4] Historically, harsh conditions were required, but modern organic synthesis has produced a variety of methods with varying degrees of mildness and functional group tolerance.[2] The choice of deprotection method is dictated by the overall molecular architecture.
Caption: Decision workflow for tosylamide deprotection.
Deprotection Strategies
The following table summarizes common deprotection methods. The choice is a critical exercise in balancing efficacy with the preservation of other functional groups.
| Method | Reagents & Conditions | Advantages | Disadvantages & Causality |
| Acid Hydrolysis | HBr/AcOH, often with phenol at high temp.; conc. H₂SO₄ at 100 °C | Simple reagents. | Extremely harsh; low functional group tolerance. Phenol acts as a scavenger for the tosyl cation.[2] |
| Dissolving Metal Reduction | Na / liquid NH₃ | Highly effective and powerful. | Requires specialized equipment for handling liquid ammonia and sodium metal; hazardous.[2] |
| Reductive Cleavage (Naphthalenide) | Sodium naphthalenide in THF | Very effective, often works at low temperatures.[6] | Highly reactive reagent, can affect other reducible groups. The deep green radical anion is the active reductant. |
| Reductive Cleavage (SmI₂) | Samarium(II) iodide in THF, often with an amine/water additive | Exceptionally mild and fast; high functional group tolerance.[7][8] | Reagent is air- and moisture-sensitive; stoichiometry can be high. Water acts as a proton source.[8] |
| Photochemical Cleavage | UV light, often with a photosensitizer and a reducing agent | Very mild and orthogonal to many chemical reagents.[7] | Requires specialized photochemical equipment; may not be suitable for all substrates. |
Experimental Protocol: Reductive Deprotection using Samarium(II) Iodide (SmI₂)
This method is highlighted for its mildness and broad applicability.[8]
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the tosylamide (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Additive: Add a proton source, such as 2-aminoethanol or water (4.0 eq). Rationale: The proton source is essential for the mechanism, protonating the intermediate species to facilitate cleavage.
-
SmI₂ Addition: Add a 0.1 M solution of SmI₂ in THF (2.5 eq) dropwise at room temperature. The deep blue/green color of the SmI₂ should disappear upon reaction. Continue addition until a persistent blue/green color is observed, indicating complete consumption of the substrate. Validation: The reaction is often instantaneous, and the color change provides a clear visual endpoint.[8]
-
Workup: Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the solution becomes clear. Rationale: The tartrate chelates the samarium salts, facilitating their removal into the aqueous phase.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine by column chromatography or distillation.
Comparative Analysis and Strategic Application
The decision to use a tosyl group over other common amine protecting groups like Boc, Cbz, or Fmoc is a strategic one based on the planned synthetic route.
| Protecting Group | Installation | Stability | Cleavage Conditions | Orthogonality |
| Tosyl (Ts) | TsCl, base | Very high (strong acid/base, oxidants, some reductants) | Harsh: HBr, Na/NH₃, SmI₂[2][8] | Orthogonal to Boc, Fmoc, Cbz. |
| Boc | Boc₂O | Base stable, acid labile | Mild acid (TFA, HCl)[9] | Orthogonal to Ts, Fmoc, Cbz. |
| Cbz (Z) | CbzCl | Acid stable, base stable | H₂/Pd-C (hydrogenolysis) | Orthogonal to Ts, Boc, Fmoc. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Acid stable, base labile | Mild base (piperidine)[9] | Orthogonal to Ts, Boc, Cbz. |
The tosyl group is the protector of choice when subsequent reactions involve strong bases or acids that would remove Fmoc or Boc groups, respectively. Its use is a trade-off: you gain exceptional stability during intermediate steps at the cost of a more challenging final deprotection.
Conclusion and Future Outlook
The p-toluenesulfonyl group is a powerful and indispensable tool in the synthetic chemist's toolbox. Its high stability provides a level of robustness that few other amine protecting groups can match, enabling complex molecular manipulations.[1] While its removal was once a significant synthetic hurdle, the development of increasingly mild and selective deprotection methods, particularly those involving reductive cleavage with reagents like SmI₂, has greatly expanded its applicability.[7][8]
As synthetic chemistry continues to demand ever-greater efficiency and selectivity, the strategic use of robust and orthogonal protecting groups like tosyl will remain paramount. Ongoing research into novel catalytic and photochemical cleavage methods promises to further refine the use of this venerable protecting group, solidifying its role in the synthesis of the next generation of pharmaceuticals and advanced materials.[1]
References
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Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Wikipedia. Tosyl group. [Link]
-
Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry. [Link]
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-
Zarei, A., & Jarrahpour, A. A. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]
-
Baran, P. S., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. National Center for Biotechnology Information. [Link]
-
Serapinas, S. (2014). How can we protect an amino group leaving an alcohol group free?. ResearchGate. [Link]
-
Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ACS Publications. [Link]
-
Gholinejad, M., & Nattagh, N. (2013). Sulfonylation of Amines and Alcohols with p-toluenesulfonyl chloride under Solvent Free Condition. Semantic Scholar. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-Tosyl Aziridine via Intramolecular Cyclization
Abstract
N-Tosyl aziridines are exceptionally valuable three-membered heterocyclic building blocks in modern organic synthesis, prized for their role as precursors to a diverse array of nitrogen-containing molecules. Their utility stems from the high ring strain and the electron-withdrawing nature of the tosyl group, which facilitates stereospecific ring-opening reactions with a wide range of nucleophiles. This application note provides a detailed guide for the synthesis of the parent N-tosyl aziridine, starting from the readily available precursor 2-aminoethanol. We present two robust, high-yield, one-pot protocols and delve into the mechanistic principles, key experimental considerations, product characterization, and critical safety procedures. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated method for accessing this critical synthetic intermediate.
Introduction: The Synthetic Power of N-Tosyl Aziridines
Aziridines are nitrogen-containing analogues of epoxides and serve as versatile intermediates in organic chemistry. The installation of a p-toluenesulfonyl (tosyl) group on the nitrogen atom significantly enhances the electrophilicity of the ring carbons, making the aziridine susceptible to controlled nucleophilic attack. This "activation" provides a reliable pathway for the stereospecific synthesis of complex amines, amino alcohols, and other valuable structures that are frequently found in natural products and pharmaceutical agents.[1] The N-tosyl aziridine moiety is a cornerstone in the construction of alkaloid skeletons and other intricate nitrogenous compounds.[1]
While several methods exist for aziridination, such as the transfer of a nitrene group to an alkene, the cyclization of 2-amino alcohol derivatives remains one of the most fundamental, reliable, and scalable approaches.[1][2] This guide focuses on the efficient one-pot transformation of 2-aminoethanol to N-tosyl aziridine, a process grounded in the principles of the Gabriel-Cromwell reaction.[3][4]
The Synthetic Strategy: Base-Mediated Intramolecular Cyclization
Mechanistic Rationale
The formation of the aziridine ring from a 2-aminoethanol precursor is a classic example of an intramolecular SN2 reaction. The overall transformation involves two critical steps that are often performed sequentially in a single pot:
-
Double Tosylation: 2-aminoethanol is treated with at least two equivalents of p-toluenesulfonyl chloride (TsCl). The first equivalent reacts with the more nucleophilic amine to form the N-tosyl sulfonamide. The second equivalent reacts with the hydroxyl group to form a tosylate ester, which is an excellent leaving group.
-
Intramolecular Cyclization: A base is introduced to deprotonate the sulfonamide nitrogen, making it a potent intramolecular nucleophile. This nitrogen anion then attacks the adjacent carbon, displacing the tosylate leaving group and closing the three-membered ring.[2][5]
The choice of base and solvent system is critical and depends largely on the steric hindrance of the amino alcohol substrate, as will be detailed in the protocols.[2]
Causality of Experimental Design
The success of this synthesis hinges on the differential reactivity of the amine and hydroxyl groups and the selection of an appropriate base to facilitate the final ring-closing step without promoting unwanted side reactions.
-
Why Tosyl Chloride? The tosyl group serves a dual purpose: it activates the hydroxyl group, converting it into a superb leaving group (tosylate), and the resulting N-sulfonyl group acidifies the N-H proton, making it easily removable by a suitable base for the final cyclization step.
-
Why a One-Pot Procedure? The intermediate N,O-ditosylated species can be unstable.[1] Performing the tosylation and cyclization in a single pot avoids a difficult isolation step, improving overall efficiency and yield.
-
Choice of Base: A strong base like potassium hydroxide (KOH) is effective for unhindered substrates where the reactions are fast. For more sterically demanding substrates, a milder base like potassium carbonate (K₂CO₃) in an anhydrous organic solvent provides a more controlled reaction, preventing degradation and improving yields.[2]
Figure 1: General reaction mechanism for the one-pot synthesis of N-Tosyl Aziridine.
Detailed Experimental Protocols
Two complementary one-pot procedures are presented below. Protocol A is highly effective for the unsubstituted parent compound and other less hindered amino alcohols, while Protocol B is superior for more sterically crowded substrates.[2]
Materials and Reagents
-
2-Aminoethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Acetonitrile, anhydrous
-
Toluene
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Protocol A: Biphasic System for Unhindered Substrates
This method utilizes a strong base in an aqueous/organic biphasic system, which is highly efficient for fast-reacting substrates.[2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminoethanol (1.0 mmol, 1.0 eq.).
-
Solvent/Base Addition: Add dichloromethane (2.0 mL) and a concentrated solution of potassium hydroxide (2.0 g in 2.0 mL of water).
-
Reaction Initiation: Begin vigorous stirring to ensure efficient mixing of the two phases. Add p-toluenesulfonyl chloride (2.5 mmol, 2.5 eq.) portion-wise at room temperature over 5-10 minutes.
-
Reaction Monitoring: The reaction is typically rapid and may be complete within 30 minutes. Monitor by TLC (e.g., 4:1 Heptanes/EtOAc).
-
Work-up: Once the reaction is complete, add ice and water to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Protocol B: Anhydrous System for Hindered Substrates
This method is preferable for substrates where tosylation may be slowed by steric hindrance, providing a more controlled reaction environment.[2]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amino alcohol (1.0 mmol, 1.0 eq.), anhydrous potassium carbonate (4.0 mmol, 4.0 eq.), and anhydrous acetonitrile (2.0 mL).
-
Reagent Addition: Add p-toluenesulfonyl chloride (2.2 mmol, 2.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for approximately 6 hours, or until TLC indicates completion.
-
Work-up: Add toluene (5 mL) to the reaction mixture.
-
Filtration and Concentration: Filter off the inorganic salts and wash the solid with additional toluene. Combine the filtrates and evaporate the solvents under reduced pressure.
Purification
The crude N-tosyl aziridine can be purified by crystallization (e.g., from an ethanol/water mixture), short-path distillation, or column chromatography on silica gel.[2]
Figure 2: Generalized experimental workflow for the synthesis of N-Tosyl Aziridine.
Characterization and Data
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the synthesis of the parent N-tosyl aziridine from 2-aminoethanol.
| Parameter | Protocol A (Biphasic) | Protocol B (Anhydrous) |
| Base | Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃) |
| TsCl Equiv. | 2.5 | 2.2 |
| Solvent | H₂O / Dichloromethane | Acetonitrile |
| Reaction Time | ~30 minutes | ~6 hours |
| Typical Yield | High | Good to High |
| Best For | Unhindered Substrates | Sterically Hindered Substrates |
Data synthesized from procedures outlined in authoritative sources.[2]
Spectroscopic Analysis
Confirmation of the N-tosyl aziridine structure is typically achieved via NMR spectroscopy.
-
¹H-NMR (400 MHz, CDCl₃): The spectrum is highly characteristic. The aromatic protons of the tosyl group appear as two doublets around δ 7.8 and 7.3 ppm. The protons of the aziridine ring are equivalent and appear as a singlet around δ 2.5 ppm. The methyl group on the tosyl ring appears as a singlet around δ 2.4 ppm.
-
¹³C-NMR (100 MHz, CDCl₃): Key signals include the aziridine ring carbons around δ 30-40 ppm, the aromatic carbons, and the methyl carbon of the tosyl group around δ 21.5 ppm.[6]
Safety and Handling
Researcher discretion and adherence to institutional safety protocols are paramount.
-
Reagent Safety:
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Hydroxide (KOH): Highly corrosive. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
-
-
Product Safety:
-
Aziridines: This class of compounds should be handled as potentially toxic and mutagenic. Always wear appropriate PPE.[7]
-
Stability and Storage: The pure N-tosyl aziridine may polymerize upon standing at room temperature. For long-term storage, it is recommended to keep the product at -20°C or below.[2][8] All handling and storage should be performed under an inert gas if possible.[8]
-
Conclusion
The one-pot synthesis of N-tosyl aziridine from 2-aminoethanol is a highly efficient and reliable method for accessing this versatile synthetic intermediate. By selecting the appropriate reaction conditions—a biphasic KOH system for unhindered substrates or an anhydrous K₂CO₃ system for more demanding cases—researchers can achieve excellent yields. Careful adherence to the detailed protocols and safety guidelines outlined in this note will enable the successful and safe production of N-tosyl aziridine for applications in pharmaceutical development and complex molecule synthesis.
References
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Bergmann, M., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-911. [Link]
-
Jackson, R. F. W., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7, 902-911. [Link]
-
Moura-Letts, G., et al. (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Rowan University Supporting Information. [Link]
-
Bulut, A., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(23), 4764-4789. [Link]
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Organic Chemistry Portal. (n.d.). Aziridine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. [Link]
-
Bulut, A., et al. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. Carbohydrate Research, 509, 108430. [Link]
-
ResearchGate. (2021). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. [Link]
-
Wurm, F. R., et al. (2016). Electronic Supplementary Information - Organocatalytic Ring-Opening Polymerization of N-Tosyl Aziridines by an N-Heterocyclic Carbene. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of an -hydroxy,- -NH(tosyl) poly(2-methyl...). [Link]
-
Ghorai, M. K., et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(23), 4103-4106. [Link]
-
Vasin, V. A., & Razin, V. V. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3409. [Link]
-
Kate Tutorials. (2021). 8 Synthesis of Aziridines | Named Reactions | Chemistry of three membered heterocycles. YouTube. [Link]
-
Moura-Letts, G., et al. (2022). Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. Chemical Communications, 58(31), 4909-4912. [Link]
-
ResearchGate. (n.d.). Regioselective ring opening of 2-trifluoromethyl N-tosylaziridine 83... [Link]
-
Wageningen University & Research. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]
-
Moura-Letts, G., et al. (2022). Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. PubMed. [Link]
-
Tang, Y., et al. (2020). Activation modes in biocatalytic radical cyclization reactions. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. [Link]
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
Thompson, P. A., & Taylor, R. J. (2010). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH. [Link]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link]
-
ResearchGate. (2025). Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines. [Link]
-
Organic Chemistry Portal. (2016). Copper-Mediated [3 + 2] Oxidative Cyclization Reaction of N-Tosylhydrazones and β-Ketoesters: Synthesis of 2,3,5-Trisubstituted Furans. [Link]
-
Huang, Y., et al. (2016). Copper-Mediated [3 + 2] Oxidative Cyclization Reaction of N-Tosylhydrazones and β-Ketoesters: Synthesis of 2,3,5-Trisubstituted Furans. PubMed. [Link]
-
SciSpace. (2011). Top 68 papers published in the topic of Tosyl in 2011. [Link]
-
ACS Figshare. (n.d.). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. [Link]
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Application Notes & Protocols: The Strategic Application of N-tosyl Ethylenediamine in Modern Medicinal Chemistry
Abstract
N-tosyl ethylenediamine (Ts-EN) and its derivatives represent a cornerstone class of synthons in medicinal chemistry. Characterized by a flexible ethylenediamine backbone and a tunable sulfonamide moiety, these compounds offer a unique confluence of properties that make them invaluable as chiral ligands, versatile intermediates for heterocyclic synthesis, and core structural motifs in targeted therapeutic agents. This guide provides an in-depth exploration of the strategic applications of N-tosyl ethylenediamine, elucidating the chemical principles behind its utility. We present detailed, field-proven protocols for its use in asymmetric synthesis and as a foundational building block for enzyme inhibitors, supported by quantitative data and mechanistic insights to empower researchers, scientists, and drug development professionals.
Introduction: Why N-tosyl Ethylenediamine?
The utility of N-tosyl ethylenediamine in medicinal chemistry is rooted in its distinct structural and electronic features. The tosyl (p-toluenesulfonyl) group serves multiple functions:
-
Protecting Group: It selectively protects one of the amine groups of ethylenediamine, allowing for differential functionalization of the two nitrogen atoms.
-
Chiral Auxiliary: In chiral derivatives, the tosyl group provides steric bulk and electronic influence that are critical for inducing stereoselectivity in chemical transformations.[1]
-
Hydrogen Bond Donor/Acceptor: The sulfonamide group (SO₂NH) is an excellent hydrogen bond donor and the sulfonyl oxygens are acceptors. This property is crucial for molecular recognition at enzyme active sites and for organizing transition states in catalysis.
-
Acidity Modulation: The electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, facilitating its deprotonation for subsequent alkylation or metal coordination reactions.[2]
These characteristics make N-tosyl ethylenediamine and its analogs powerful tools for constructing complex molecules with precise three-dimensional architectures, a fundamental requirement in the design of modern pharmaceuticals.[3][4]
Core Application I: Chiral Ligands in Asymmetric Catalysis
One of the most significant applications of N-tosyl ethylenediamine derivatives is in the field of asymmetric catalysis. Chiral N,N'-ditosylated diamines, particularly those derived from 1,2-diphenylethylenediamine, are renowned ligands for transition metal-catalyzed reactions that create stereogenic centers with high enantioselectivity.
Causality Behind Efficacy: The efficacy of these ligands stems from their ability to form stable, well-defined C₂-symmetric chelate complexes with metals like Ruthenium(II) and Rhodium(III).[5] In this conformation, the bulky tosyl groups and the phenyl substituents create a rigid and predictable chiral environment around the metal center. This steric and electronic arrangement forces incoming substrates to adopt a specific orientation, leading to the preferential formation of one enantiomer over the other.
Below is a workflow diagram illustrating the role of a chiral Ts-diamine ligand in a generic asymmetric transfer hydrogenation reaction, a common method for producing chiral alcohols.
Caption: Asymmetric Transfer Hydrogenation using a chiral Ru-TsDPEN catalyst.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and (R,R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium catalyst precursor)
-
(R,R)-TsDPEN (Chiral ligand)
-
Acetophenone (Substrate)
-
Formic acid/Triethylamine azeotrope (5:2 molar ratio) (Hydride source)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Sodium bicarbonate (Sat. aq. solution)
-
Magnesium sulfate, anhydrous
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen line)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (5.5 mg, 0.011 mmol) in 5 mL of anhydrous DCM.
-
Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: Add the formic acid/triethylamine mixture (0.5 mL) to the catalyst solution.
-
Inject acetophenone (120 mg, 1.0 mmol) into the reaction flask via syringe.
-
Reaction Execution: Stir the reaction mixture at 30 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel flash chromatography (Hexane:Ethyl Acetate gradient) to yield 1-phenylethanol.
-
Validation: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Expected Results: This protocol typically yields (R)-1-phenylethanol with high conversion (>98%) and excellent enantioselectivity (>99% ee). The causality for this high selectivity lies in the rigid chiral pocket created by the (R,R)-TsDPEN ligand, which dictates the facial selectivity of hydride delivery to the prochiral ketone.
Core Application II: Scaffold for Bioactive Molecules
The ethylenediamine backbone, when appropriately substituted, serves as a powerful scaffold for designing enzyme inhibitors. The tosylated sulfonamide can mimic a peptide bond or interact with key residues in an active site, while the free amine provides a vector for introducing substituents that can target specific sub-pockets of an enzyme.[2]
A prime example is in the development of farnesyltransferase inhibitors (FTIs), which have been investigated as anticancer agents.[2] Farnesyltransferase (FTase) is a zinc-dependent enzyme, and inhibitors can be designed where one part of the molecule coordinates with the catalytic zinc ion while other parts occupy adjacent hydrophobic pockets.
Case Study: Ethylenediamine-Based Farnesyltransferase Inhibitors
Researchers have successfully designed potent FTIs using an N-tosyl ethylenediamine core.[2] In these designs, the sulfonamide provides a strong interaction point within the active site, while modifications at the second nitrogen atom are used to achieve high affinity and selectivity.
Caption: Modular design of FTIs using the N-tosyl ethylenediamine scaffold.
Protocol: Synthesis of an N-Tosyl Ethylenediamine FTI Intermediate
This protocol outlines the foundational steps for synthesizing a key intermediate, mirroring synthetic routes used in FTI development.[2] It involves the mono-sulfonylation of N-Boc-ethylenediamine followed by alkylation.
Materials:
-
N-Boc-ethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine (Base)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Benzyl bromide (Alkylating agent)
-
Cesium carbonate (Cs₂CO₃) (Base for alkylation)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Hydrochloric acid (1M aq. solution)
-
Sodium bicarbonate (Sat. aq. solution)
Procedure:
-
Mono-sulfonylation:
-
Dissolve N-Boc-ethylenediamine (1.60 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 50 mL of anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.91 g, 10 mmol) in 20 mL of DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-N'-tosyl-ethylenediamine. The product is often a white solid and can be used directly or purified by crystallization.
-
-
Sulfonamide Alkylation:
-
Rationale: The N-H of the sulfonamide is more acidic than a typical amide and can be selectively deprotonated and alkylated.
-
In a separate flask, suspend the N-Boc-N'-tosyl-ethylenediamine from the previous step (3.14 g, 10 mmol) and cesium carbonate (4.89 g, 15 mmol) in 40 mL of anhydrous DMF.
-
Add benzyl bromide (1.2 mL, 10 mmol) dropwise.
-
Heat the mixture to 50 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour it into 200 mL of ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to yield the fully substituted intermediate.
-
Validation: The identity and purity of the products at each step must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct regioselectivity of the reactions. This intermediate is now ready for Boc-deprotection and further diversification to build a library of potential inhibitors.
Data Summary: Biological Activity
The modularity of the N-tosyl ethylenediamine scaffold allows for systematic Structure-Activity Relationship (SAR) studies. By varying the substituents, researchers can optimize for potency and selectivity.
| Inhibitor Derivative | R¹ Group | R² Group | hFTase IC₅₀ (nM)[2] |
| 1a | 1-Methyl-1H-imidazol-5-yl | Benzyl | 56 ± 29 |
| 1aa | 1-Methyl-1H-imidazol-5-yl | Propargyl | 720 ± 200 |
| 1ab | 1-Methyl-1H-imidazol-5-yl | Allyl | 54 ± 30 |
| 1az | 2-Pyrimidinyl | Cyclohexylmethyl | 510 ± 62 |
Table 1: Example SAR data for ethylenediamine-based farnesyltransferase inhibitors, demonstrating the impact of substituent modification on in vitro activity.
Conclusion and Future Outlook
N-tosyl ethylenediamine is more than just a simple building block; it is a strategic tool in the medicinal chemist's arsenal. Its predictable reactivity and structural versatility enable the efficient synthesis of complex chiral molecules and diverse compound libraries.[6][7] The principles outlined in this guide—leveraging its properties for asymmetric catalysis and as a core scaffold for bioactive agents—are broadly applicable across various therapeutic targets. Future innovations will likely involve the incorporation of novel tosyl-analogs and the application of these synthons in new multicomponent reactions and biocatalytic processes, further expanding their role in accelerating drug discovery.[8]
References
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Stoner, E. J., et al. (2011). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 54(21), 7543–7556. Published online by PMC - NIH. [Link]
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Asymmetric Synthesis. University of Bath. [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(9), 3792-3794. [Link]
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bis(N-tosyl)ethylenediamine. PubChem. [Link]
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Synthesis of Novel Functionalized N-Tosylaldimines. ResearchGate. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
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Asymmetric Synthesis in Medicinal Chemistry. R Discovery. [Link]
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Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC - NIH. [Link]
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Asymmetric Synthesis of Natural Products and Medicinal Drugs Through One-Pot-Reaction Strategies. ResearchGate. [Link]
-
Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III). ACS Catalysis. [Link]
-
Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. Chemical Communications (RSC Publishing). [Link]
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Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. American Chemical Society. [Link]
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Application Notes and Protocols: Employing 2-Tosylethanamine Hydrochloride in Multi-Step Organic Synthesis
This guide provides an in-depth exploration of 2-tosylethanamine hydrochloride as a pivotal reagent in multi-step organic synthesis. Designed for researchers, scientists, and drug development professionals, these notes move beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations for its effective use. The primary focus is on its role as a stable precursor for the generation of N-tosylaziridine, a highly valuable and versatile synthetic intermediate.
Foundational Concepts: The Strategic Importance of this compound
This compound is a crystalline solid that serves as a key building block in synthetic chemistry. Its structure combines a primary amine, protected by a p-toluenesulfonyl (tosyl) group, with a two-carbon ethyl linker. The hydrochloride salt form enhances its stability and handling properties.
The utility of this reagent is fundamentally derived from the properties of the tosyl group. The tosyl group is a robust electron-withdrawing group that serves two primary functions in this context:
-
Amine Protection: It masks the nucleophilicity of the amine, preventing unwanted side reactions during subsequent synthetic transformations.[1]
-
Activation: It increases the acidity of the N-H proton, facilitating deprotonation under basic conditions, which is a critical step for intramolecular cyclization.
The principal application of this compound is its conversion into N-tosylaziridine, a strained three-membered heterocycle. This transformation unlocks a vast array of synthetic possibilities, primarily through nucleophilic ring-opening reactions.[2][3]
Core Application: The Synthesis of N-Tosylaziridine
The conversion of a 2-amino alcohol derivative to an N-tosylaziridine is a cornerstone transformation.[4] While this compound itself is not an amino alcohol, it is the direct precursor for the intramolecular cyclization to form the parent N-tosylaziridine. The process is an intramolecular SN2 reaction where the sulfonamide anion acts as the nucleophile, displacing a suitable leaving group. In the case of using this compound, the reaction is a base-mediated 1,3-elimination.
The general workflow involves the deprotonation of the ammonium salt to the free amine, followed by a second deprotonation of the sulfonamide N-H by a strong base to generate a potent nucleophile. This anion then attacks the adjacent carbon, displacing the chloride to form the aziridine ring.
Caption: Workflow for N-Tosylaziridine Synthesis.
Protocol 1: Synthesis of N-Tosylaziridine from 2-Amino Alcohols
While the topic is this compound, many synthetic routes start from the more readily available 2-amino alcohols, which are then converted in-situ to the necessary intermediate before cyclization. The following protocols are adapted from established one-pot procedures for transforming 2-amino alcohols to N-tosyl aziridines, which is mechanistically analogous to the cyclization of 2-tosylethanamine.[4]
Method A: For Sterically Hindered Substrates
This method is preferable for higher substituted amino alcohols, which can be conceptually extended to substituted 2-tosylethanamines.
| Parameter | Value |
| Reagents | 2-Amino alcohol (1.0 mmol), Tosyl Chloride (2.2 mmol), K₂CO₃ (4.0 mmol) |
| Solvent | Acetonitrile (2.0 mL) |
| Temperature | Room Temperature |
| Time | 6 hours |
| Typical Yield | 70-85%[4] |
Step-by-Step Procedure:
-
To a stirred suspension of potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add the 2-amino alcohol (1.0 mmol).
-
Add tosyl chloride (2.2 mmol) portion-wise at room temperature. The excess tosyl chloride ensures both N-tosylation and subsequent O-tosylation.
-
Stir the reaction mixture for 6 hours. The base facilitates both tosylation steps and the final ring-closing elimination.
-
Upon completion (monitored by TLC), add toluene (5 mL) and filter off the inorganic salts.
-
Evaporate the solvents under reduced pressure to yield the crude N-tosylaziridine, which can be further purified by column chromatography.
Method B: For Less Hindered Substrates
This method is highly efficient for the unsubstituted parent compound and less hindered analogs, leveraging a biphasic system.[4]
| Parameter | Value |
| Reagents | 2-Aminoethanol (1.0 mmol), Tosyl Chloride (2.5 mmol), KOH (2.0 g) |
| Solvent | Water (2.0 mL) / Dichloromethane (2.0 mL) |
| Temperature | Room Temperature |
| Time | 30 minutes |
| Typical Yield | 74-86%[4][5] |
Step-by-Step Procedure:
-
In a flask equipped with a magnetic stirrer, combine 2-aminoethanol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL).
-
Stir the mixture vigorously to ensure efficient phase transfer.
-
Add tosyl chloride (2.5 mmol) portion-wise at room temperature. The reaction is often rapid.
-
After 30 minutes, add ice and water to quench the reaction.
-
Separate the organic layer, wash with water, dry over MgSO₄, and evaporate the solvent to obtain the product.
Causality Behind Choices:
-
Base: Potassium carbonate (Method A) is a milder base suitable for anhydrous conditions in acetonitrile, preventing potential side reactions.[4] In contrast, concentrated potassium hydroxide (Method B) is a very strong base that drives the reaction to completion rapidly in a biphasic system, which is ideal for less complex substrates.[4]
-
Solvent: The choice of acetonitrile (A) or a water/CH₂Cl₂ mixture (B) depends on the substrate and base compatibility. The biphasic system in B allows for easy separation and workup.[4]
Synthetic Utility: N-Tosylaziridines as Electrophilic Hubs
The true synthetic power of this compound is realized through the reactivity of its aziridine product. The N-tosyl group activates the aziridine ring, making it an excellent electrophile for ring-opening reactions with a wide variety of nucleophiles.[2] This reaction provides a reliable route to construct complex, nitrogen-containing molecules.[4][6]
The ring-opening is typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom. This process can be catalyzed by Lewis or Brønsted acids, or in some cases, proceeds under neutral or basic conditions.[7]
Caption: General Mechanism for Ring-Opening Reactions.
Protocol 2: General Procedure for Nucleophilic Ring-Opening
This protocol provides a general framework for the ring-opening of N-tosylaziridine. The specific conditions (catalyst, solvent, temperature) must be optimized for the chosen nucleophile.
Step-by-Step Procedure:
-
Dissolve N-tosylaziridine (1.0 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂, THF, or acetonitrile).
-
If required, add the catalyst (e.g., [Ag(COD)₂]PF₆, 1-5 mol%).[7]
-
Add the nucleophile (1.0-1.5 equiv) to the solution. The addition may be done at 0 °C or room temperature, depending on the reactivity of the nucleophile.
-
Allow the reaction to stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated NH₄Cl solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting β-substituted sulfonamide by column chromatography or recrystallization.
Causality Behind Choices:
-
Catalyst: While many nucleophiles can open the ring without a catalyst, less reactive ones like alcohols often require Lewis acid activation. Silver(I) catalysts have proven effective in promoting regioselective ring-opening with a range of S-, O-, and N-nucleophiles.[7]
-
Regioselectivity: The attack at the less substituted carbon is a hallmark of an SN2-type mechanism, which is favored due to minimized steric hindrance.
The Final Step: Tosyl Group as a Protecting Group and Its Removal
In many synthetic campaigns, the nitrogen atom is required as a free amine in the final product. The tosyl group, having served its purpose of facilitating aziridine formation and subsequent reactions, must be removed.[8][9] The cleavage of the robust sulfonamide bond requires specific and often harsh conditions.
Common Deprotection Methods:
-
Reductive Cleavage: Strong reducing agents are commonly employed.
-
Sodium in liquid ammonia: A classic but powerful method.
-
Sodium naphthalenide: A widely used single-electron transfer (SET) reagent that effectively cleaves the S-N bond.[10]
-
-
Acidic Cleavage: Concentrated strong acids like HBr or H₂SO₄ can be used, but this method lacks compatibility with acid-sensitive functional groups.[11]
-
Mild Basic Cleavage: While less common for simple sulfonamides, certain activated systems, such as N-tosylated indoles, can be deprotected under milder basic conditions using reagents like cesium carbonate.[12]
Caption: Multi-step Synthesis Employing 2-Tosylethanamine HCl.
Protocol 3: N-Tosyl Deprotection using Sodium Naphthalenide
This protocol is adapted from procedures for the reductive cleavage of tosylates and sulfonamides.[10]
Step-by-Step Procedure:
-
Prepare the Reagent: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve naphthalene (2.2 equiv) in anhydrous THF. Add freshly cut sodium metal (2.0 equiv) and stir the mixture at room temperature. The solution will turn a deep green, indicating the formation of sodium naphthalenide.
-
Deprotection: In a separate flask under an inert atmosphere, dissolve the N-tosylated substrate (1.0 equiv) in anhydrous THF.
-
Cool the substrate solution to -60 °C or lower using a dry ice/acetone bath.
-
Slowly add the sodium naphthalenide solution via cannula or syringe until the green color persists, indicating complete consumption of the substrate.
-
Quench the reaction by carefully adding water or saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting free amine by column chromatography or distillation.
Causality Behind Choices:
-
Mechanism: Sodium naphthalenide acts as a single-electron donor. The reaction proceeds via a single electron transfer (SET) to the sulfonamide, leading to the fragmentation of the S-N bond.[10]
-
Conditions: The reaction is performed at low temperatures to control its high reactivity and minimize side reactions. Anhydrous and inert conditions are critical as the reagent is highly reactive with water and oxygen.
Safety and Handling
This compound and related reagents must be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[13] Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[13]
References
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Tosyl group - Wikipedia. Available at: [Link]
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Bergmeier, S. C., & Stanchina, D. M. (1999). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 4(9), 285-293. Available at: [Link]
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Tosyl group - Grokipedia. Available at: [Link]
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Tosyl group - EPFL Graph Search. Available at: [Link]
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What is the role and mechanism of action of tosyl chloride in organic synthesis? - ResearchGate. Available at: [Link]
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Pinarci, A. A., et al. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Chemical Communications, 58(35), 4909-4912. Available at: [Link]
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Cai, W., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(38), 7151-7154. Available at: [Link]
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Akhtar, R., et al. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. Available at: [Link]
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Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of Organic Chemistry, 59(21), 6295-6299. Available at: [Link]
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Azizi, N., & Saidi, M. R. (2003). Lewis base catalyzed ring opening of aziridines with silylated nucleophiles. Organic Letters, 5(21), 3843-3845. Available at: [Link]
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Ghorai, M. K., et al. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(13), 5275-5286. Available at: [Link]
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Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines. The Journal of Organic Chemistry. Available at: [Link]
-
Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Available at: [Link]
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van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. Available at: [Link]
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Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Bergmeier, S. C., & Stanchina, D. M. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(9), 654-662. Available at: [Link]
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Aziridine synthesis - Organic Chemistry Portal. Available at: [Link]
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Nucleophilic ring opening reactions of aziridines - OUCI. Available at: [Link]
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The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry. Available at: [Link]
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SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026). Available at: [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PubMed. Available at: [Link]
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NITROGEN CONTAINING COMPOUNDS | AtoZ CHEMISTRY. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Tosylethanamine
Introduction: 2-Tosylethanamine as a Versatile Bifunctional Reagent
In the landscape of modern organic synthesis, 2-tosylethanamine hydrochloride stands out as a highly valuable and versatile building block. Its structure uniquely combines a primary amine with a potent electrophilic center—an ethyl group activated by a tosylate leaving group. The p-toluenesulfonyl (tosyl) group is an excellent leaving group due to the stability of the resulting tosylate anion, which is stabilized by resonance across the sulfonyl group and the aromatic ring. This inherent reactivity makes 2-tosylethanamine an ideal reagent for introducing a protected aminoethyl moiety (-CH₂CH₂NH₂) into a wide range of molecules through nucleophilic substitution reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing 2-tosylethanamine in reactions with various nucleophiles.
The strategic importance of this reagent lies in its ability to participate in the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds. N-substituted ethylenediamine derivatives, for instance, are crucial fragments in numerous drugs.[1] The protocols detailed herein offer a foundation for the synthesis of N-substituted, S-substituted, and O-substituted ethylamines, providing insights into reaction mechanisms, optimization strategies, and troubleshooting.
Mechanistic Considerations: Sɴ2 Pathway vs. Aziridinium Ion Intermediate
The reaction of 2-tosylethanamine with nucleophiles can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions, particularly the basicity of the medium.
1. Direct Sɴ2 Displacement: Under neutral or mildly basic conditions, a direct bimolecular nucleophilic substitution (Sɴ2) is the predominant pathway. The nucleophile directly attacks the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and the formation of the new C-Nu bond.
2. Aziridinium Ion Formation: In the presence of a sufficiently strong base, the primary amine of 2-tosylethanamine can be deprotonated, or it can act as an intramolecular nucleophile. This leads to an intramolecular cyclization, displacing the tosylate group to form a highly reactive aziridinium ion intermediate. This strained three-membered ring is then readily opened by an external nucleophile. The regioselectivity of the ring-opening is a key consideration in this pathway.
Application 1: N-Alkylation for the Synthesis of Substituted Ethylenediamines
The reaction of 2-tosylethanamine with primary and secondary amines is a cornerstone method for synthesizing N-substituted ethylenediamines. A significant challenge in amine alkylation is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine.[2][3] Careful control of stoichiometry and reaction conditions is therefore essential.
Protocol 1: N-Alkylation of Primary and Secondary Aliphatic Amines
This protocol describes a general procedure for the mono-alkylation of aliphatic amines with 2-tosylethanamine.
Materials:
-
This compound
-
Primary or secondary aliphatic amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aliphatic amine (1.2-2.0 eq).
-
Add a suitable base such as potassium carbonate (2.5 eq) or triethylamine (2.5 eq).
-
Add a polar aprotic solvent such as acetonitrile or DMF.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature will depend on the nucleophilicity and steric hindrance of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted ethylamine.
Protocol 2: N-Alkylation of Anilines
The N-alkylation of anilines often requires slightly more forcing conditions due to the lower nucleophilicity of aromatic amines compared to aliphatic amines.
Materials:
-
This compound
-
Substituted or unsubstituted aniline
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aniline (1.1 eq), and a base such as potassium carbonate (2.2 eq) or cesium carbonate (2.2 eq).[4]
-
Add DMF or DMSO as the solvent.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo, and purify the residue by flash column chromatography to yield the N-aryl-substituted ethylamine.
| Nucleophile Type | Example | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Secondary Aliphatic Amine | Morpholine | K₂CO₃ | CH₃CN | 80 | 75-90 |
| Primary Aliphatic Amine | Benzylamine | Et₃N | DMF | 70 | 70-85 |
| Aromatic Amine | Aniline | K₂CO₃ | DMF | 100 | 60-80 |
| Heterocyclic Amine | Imidazole | NaH | THF | 60 | 80-95 |
Application 2: S-Alkylation for the Synthesis of 2-Aminoethyl Thioethers
Thiols and thiophenols are excellent nucleophiles and readily react with 2-tosylethanamine to form 2-aminoethyl thioethers. These products are valuable intermediates, for instance, in the synthesis of taurine analogues.[5][6]
Protocol 3: S-Alkylation of Thiols and Thiophenols
This protocol outlines the synthesis of S-alkylated and S-arylated 2-aminoethylamines.
Materials:
-
This compound
-
Thiol or Thiophenol (e.g., thiophenol, benzyl thiol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the thiol or thiophenol (1.0 eq) in ethanol or DMF.
-
Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently to 50-60 °C if necessary.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
| Nucleophile Type | Example | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Thiophenol | Thiophenol | NaOH | EtOH | 25-50 | 85-95 |
| Aliphatic Thiol | Dodecanethiol | K₂CO₃ | DMF | 60 | 80-90 |
Application 3: O-Alkylation for the Synthesis of 2-Aminoethyl Ethers
The O-alkylation of alcohols and phenols with 2-tosylethanamine provides access to 2-aminoethyl ethers. Phenols, being more acidic, are generally easier to deprotonate and alkylate than aliphatic alcohols.[7]
Protocol 4: O-Alkylation of Phenols
This protocol details a general method for the synthesis of 2-aminoethyl aryl ethers.
Materials:
-
This compound
-
Phenol or a substituted phenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and a polar aprotic solvent like DMF or acetone.
-
Add a base such as potassium carbonate (2.0 eq) or, for less reactive phenols, sodium hydride (1.2 eq, handle with care!).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile Type | Example | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | Phenol | K₂CO₃ | DMF | 80 | 70-85 |
| Substituted Phenol | 4-Methoxyphenol | NaH | THF | 65 | 75-90 |
Troubleshooting and Key Considerations
-
Over-alkylation: In N-alkylation reactions, especially with primary amines, di-alkylation can be a significant side reaction. To minimize this, use an excess of the starting amine nucleophile.[3]
-
Competing Elimination Reactions: Although less common with tosylates compared to halides, elimination to form an enamine can occur under strongly basic conditions and high temperatures.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free to react.[7]
-
Base Selection: The choice of base is critical. For weakly acidic nucleophiles like alcohols and some amines, a strong base like NaH may be necessary. For more acidic nucleophiles like phenols and thiols, weaker bases such as K₂CO₃ are often sufficient.
-
Moisture Sensitivity: Reactions involving strong bases like NaH should be conducted under anhydrous conditions to prevent quenching of the base.
Visualizing the Workflow
General Experimental Workflow
Caption: A generalized experimental workflow for nucleophilic substitution reactions using 2-tosylethanamine.
Mechanistic Pathways
Caption: Competing mechanistic pathways for the reaction of 2-tosylethanamine with nucleophiles.
Conclusion
This compound is a powerful and efficient reagent for the introduction of the 2-aminoethyl group into a variety of substrates. The protocols and principles outlined in this application note provide a robust framework for its use in N-, S-, and O-alkylation reactions. By understanding the underlying mechanistic pathways and carefully controlling reaction parameters, researchers can effectively leverage this bifunctional building block to construct complex molecules with applications spanning from medicinal chemistry to materials science.
References
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(04), 226-234.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aminoethyl Substituted Compounds Using 2-Bromoethylamine.
- Yao, R-S., et al. (n.d.).
- European Patent Office. (1998). Process for producing taurine analogues (EP 0823421 A1).
- European Patent Office. (1994). Process for O-alkylation of phenolic compounds (EP0599688A1).
- PharmaXChange.info. (2011).
- Google Patents. (1972).
- Cardillo, G., et al. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Synthesis, 2001(11), 1693-1695.
- BenchChem. (n.d.). 2-[2-(2-chloroethl)sulfonyl]ethoxyethanamine hydrochloride cas 98231-71-1.
- European Patent Office. (1999). Process for producing taurine analogues (EP 0823421 B1).
- Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine.
- Machetti, F., et al. (2000). Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids. Advances in Experimental Medicine and Biology, 483, 399-401.
- Nakypova, S. N., et al. (2020). Synthesis of New Taurine Derivatives by Reaction of 2-Aryl-1-(vinylsulfonyl)pyrrolidines with Optically Pure Amines. Chemistry of Heterocyclic Compounds, 56(8), 1032-1037.
- Google Patents. (2013). Method for synthesizing N-ethylethylenediamine (CN102260175A).
- Google Patents. (1956).
- Machetti, F., et al. (2000). Synthesis of Taurine Analogues. Part 1. 2-Aminosulfonic Acids from Alkene-Sulfur Monochloride Adducts. Journal of Chemical Research, Synopses, (3), 120-121.
- ResearchGate. (n.d.). Scheme 2.
- Nikolajski, M., et al. (2016). Synthesis diagram for nucleophilic displacement (S N 2) of tosylate group with an amino-or hydroxyl-terminated ethylamine to obtain the AEA (X = NH 2 ) and HEA (X = OH) classes of aminocelluloses.
- Chemguide. (n.d.). amines as nucleophiles.
- J Labelled Comp Radiopharm. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
- Der Pharma Chemica. (2011).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- PubMed. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
- BenchChem. (2025). (2-Aminoethyl)
- Qian, D., et al. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Journal of the American Chemical Society, 143(4), 1959-1967.
- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.
- Ghorbanpour, A., et al. (2021). N-Dealkylation of Amines.
- Lesot, P., et al. (2020). Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools. Organic Letters, 22(22), 8846-8849.
- de Souza, J. A., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 32.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Google Patents. (2011). Method for synthesizing 2-amino thizaoline (CN101417985B).
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- Chemistry LibreTexts. (2023). Amines as Nucleophiles.
- YouTube. (2016). Simply Mechanisms 7d.
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Application Notes: Leveraging 2-Tosylethanamine Hydrochloride as a Versatile Synthetic Building Block for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioconjugation is a foundational technology in modern drug development, diagnostics, and life sciences research. The linker connecting a biomolecule to a payload is a critical determinant of the conjugate's stability, efficacy, and pharmacokinetic properties. This guide moves beyond off-the-shelf reagents to explore the strategic use of 2-tosylethanamine hydrochloride , a heterobifunctional synthetic building block. We present the chemical principles governing its reactivity and provide detailed protocols for its application in creating bespoke bioconjugates, empowering researchers to forge novel molecular constructs with precision and control.
Introduction: The Strategic Role of Linkers
The covalent attachment of molecules, such as drugs, probes, or polymers, to biological macromolecules like antibodies or proteins has revolutionized medicine. At the heart of this technology lies the linker, a molecular bridge that must be carefully chosen to ensure the final conjugate performs as intended. While many pre-activated linkers are commercially available, the synthesis of custom conjugates often requires a more fundamental approach using versatile building blocks.
This compound is one such building block. It is not a direct, one-step linker but rather a precursor molecule possessing two distinct, orthogonally reactive functional groups:
-
A Primary Amine (-NH₂): Presented as a hydrochloride salt, this group is a potent nucleophile once deprotonated. It serves as a reactive handle for coupling to molecules containing amine-reactive groups, such as N-Hydroxysuccinimide (NHS) esters or activated carboxylic acids.[1][2]
-
An Ethyl Tosylate (-CH₂CH₂-OTs): The tosyl group is an exceptionally stable and effective leaving group. This functionality transforms the ethyl group into a reactive electrophile, primed for nucleophilic attack by moieties such as the thiol group of a cysteine residue.[3]
This dual reactivity allows for a controlled, stepwise approach to building complex bioconjugates, offering flexibility in synthesis design.
Core Chemical Principles
A deep understanding of the reactivity of each terminus is essential for designing successful conjugation strategies.
The Nucleophilic Amine Terminus
The primary amine of 2-tosylethanamine is the nucleophilic center. In its hydrochloride form, the amine is protonated (-NH₃⁺) and non-reactive. To engage in a coupling reaction, it must be deprotonated in situ using a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the lone pair of electrons.
The most common reaction for this terminus is acylation by an N-Hydroxysuccinimide (NHS) ester . The deprotonated amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a stable and robust amide bond and releasing NHS as a byproduct.[1] This reaction is highly efficient and proceeds readily under mild conditions, typically at a pH of 8.3-8.5.[1][4]
The Electrophilic Tosyl Terminus
The power of the tosyl group (p-toluenesulfonyl) lies in its ability to function as an excellent leaving group. The negative charge on the departing tosylate anion is delocalized across the sulfonyl group and the aromatic ring through resonance, making it very stable.[3]
This stability makes the adjacent carbon atom highly susceptible to nucleophilic attack via an Sɴ2 reaction . In the context of bioconjugation, the most relevant nucleophile is the deprotonated thiol group (thiolate) of a cysteine residue.[5][6] The thiolate attacks the carbon bearing the tosylate, displacing it and forming a stable thioether bond . This reaction is highly selective for cysteines, especially under controlled pH conditions (around neutral to slightly basic) where the thiol (pKa ~8.5) is sufficiently deprotonated to be reactive.[5][6]
Strategic Application: The "Amine-First" Conjugation Workflow
The most logical and robust strategy for using this compound is the "Amine-First" approach. This two-stage process involves first creating a tosyl-activated payload, which is then used to modify the target biomolecule. This method ensures that the highly reactive tosyl group is introduced in the final step, minimizing potential side reactions or degradation.
Diagram 1: "Amine-First" Bioconjugation Strategy
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- 6. researchgate.net [researchgate.net]
N-Tosyl Protection Strategy in Peptide Synthesis: Application Notes and Protocols
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired sequence and purity. While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dominate the landscape of solid-phase peptide synthesis (SPPS), specialized protecting groups are indispensable for the synthesis of complex peptides, peptidomimetics, and for applications requiring unique orthogonality. The p-toluenesulfonyl (tosyl, Ts) group is a robust and highly stable amine-protecting group that offers distinct advantages in specific synthetic contexts.
This technical guide provides a comprehensive overview of the N-tosyl protection strategy in peptide synthesis. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices, self-validating protocols, and authoritative references to support the presented methodologies.
The N-Tosyl Group: Chemical Properties and Strategic Value
The tosyl group, derived from p-toluenesulfonic acid, forms a stable sulfonamide linkage with the Nα-amino group of an amino acid.[1] This stability is the cornerstone of its strategic utility in peptide chemistry.
Key Characteristics:
-
Exceptional Stability: The N-tosyl bond is remarkably stable under the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[2][3]
-
Orthogonality: This high stability renders the tosyl group orthogonal to both the Fmoc and Boc protection schemes.[2] This allows for its retention on the peptide backbone while other protecting groups are selectively cleaved, enabling complex, multi-step synthetic transformations.[4][5][6]
-
Harsh Deprotection Conditions: The removal of the N-tosyl group typically requires vigorous conditions, such as treatment with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or reductive cleavage using methods like sodium in liquid ammonia.[3][7]
Mechanism of N-Tosyl Protection and Deprotection
The introduction of the tosyl group proceeds via a nucleophilic attack of the amino group on the sulfur atom of p-toluenesulfonyl chloride (TsCl). The subsequent deprotection is a more demanding process, often involving strong acids or reducing agents to cleave the resilient sulfonamide bond.
Caption: N-Tosyl Protection and Deprotection Workflow.
Advantages and Disadvantages of the N-Tosyl Protection Strategy
The decision to employ an N-tosyl protection strategy should be based on a careful consideration of its strengths and limitations.
| Feature | Advantages | Disadvantages |
| Stability | Highly stable to both acidic (TFA) and basic (piperidine) conditions used in standard SPPS.[2][3] | Requires harsh deprotection conditions (e.g., HF, TFMSA, Na/NH3) which can lead to side reactions with sensitive residues.[3][7] |
| Orthogonality | Fully orthogonal to both Fmoc and Boc protection strategies, allowing for selective deprotection of other groups.[2] | The harsh cleavage conditions can simultaneously remove many side-chain protecting groups and cleave the peptide from the resin, limiting its use as a temporary protecting group.[3] |
| Applications | Useful for the synthesis of peptidomimetics with sulfonamide linkages, cyclic peptides, and as a permanent protecting group for specific residues.[2] | Not suitable for the routine, iterative Nα-protection in standard SPPS due to the harsh deprotection requirements.[3] |
| Side Reactions | Generally provides good coupling efficiency.[3] | The tosyl group on the imidazole ring of histidine has been linked to undesired side reactions.[2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-tosylation of an amino acid and the subsequent deprotection of the N-tosyl group. These protocols are intended as a starting point and may require optimization for specific amino acids and synthetic scales.
Protocol 1: Nα-Tosylation of an Amino Acid
This protocol describes the general procedure for the protection of the α-amino group of an amino acid with a tosyl group.
Materials:
-
Amino Acid
-
p-Toluenesulfonyl chloride (TsCl)[8]
-
Sodium hydroxide (NaOH) or other suitable base[9]
-
Acetone[8]
-
Water[8]
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the amino acid in an aqueous solution of sodium hydroxide.
-
Addition of TsCl: To the stirred solution, add p-toluenesulfonyl chloride, portion-wise or dissolved in a suitable solvent like acetone.[8]
-
Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the N-tosyl amino acid.
-
Purification: The crude product can be purified by recrystallization.[10]
Caption: Experimental Workflow for Nα-Tosylation.
Protocol 2: Deprotection of an N-Tosyl Group
This protocol outlines a general method for the cleavage of the N-tosyl group. Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N-Tosyl protected peptide or amino acid
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[2]
-
Scavengers (e.g., anisole, thioanisole)
-
Specialized HF cleavage apparatus
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the N-tosyl protected peptide-resin in the reaction vessel of the HF cleavage apparatus. Add appropriate scavengers to prevent side reactions.
-
HF Cleavage: Cool the reaction vessel and condense anhydrous HF into it. Allow the cleavage reaction to proceed for the specified time (typically 1-2 hours) at 0°C.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate multiple times with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Strategic Applications in Peptide Synthesis
The unique properties of the N-tosyl group make it particularly valuable for several advanced synthetic applications:
-
Synthesis of Peptidomimetics: The extreme stability of the sulfonamide bond allows for the incorporation of this linkage into the final peptide structure, creating peptidomimetics with altered pharmacological properties.[2]
-
Cyclic Peptides: The tosyl group can serve as a stable protecting group during solution-phase cyclization after the linear peptide has been cleaved from the solid support.[2]
-
Side-Chain Protection: While less common for Nα-protection, the tosyl group is a valuable tool for the protection of reactive amino acid side chains, most notably that of arginine.[3][11]
Conclusion
The N-tosyl protection strategy, while not a mainstream choice for routine solid-phase peptide synthesis, represents a powerful tool in the peptide chemist's arsenal. Its exceptional stability and orthogonality to standard protecting groups provide a unique avenue for the synthesis of complex and modified peptides. A thorough understanding of its chemical properties, coupled with carefully optimized protocols for its introduction and removal, enables researchers to leverage the N-tosyl group for innovative drug discovery and development. The data and protocols presented in this guide offer a practical resource for the effective implementation of N-tosyl protection and deprotection strategies in the laboratory.[10]
References
- BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis.
-
de Oliveira, M. F., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-909. [Link]
- BenchChem. (2025). The Indispensable Role of p-Toluenesulfonyl Chloride in Modern Medicinal Chemistry.
- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
-
Davis, F. A., & Ramachandar, T. (2004). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. Tetrahedron Letters, 45(49), 9051-9054. [Link]
-
de Oliveira, M. F., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-909. [Link]
-
Iwasaki, T., et al. (1973). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan, 46(3), 892-894. [Link]
-
van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(11), 1882-1884. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
-
Reddy, T. J., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(3), 567-569. [Link]
- Gunda, P. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Katritzky, A. R., et al. (2007). Efficient Indole N-Detosylation Using Thioglycolate. Arkivoc, 2007(11), 1-8. [Link]
-
Lewandowska, E., et al. (2001). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 629-632. [Link]
-
van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(11), 1882-1884. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- BenchChem. (2025). The Role of p-Toluenesulfonamides as Protecting Groups: An In-depth Technical Guide.
-
Rowland, G. B., et al. (2010). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 75(16), 5673–5683. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Vlieghe, P., et al. (2010). Protecting Groups in Peptide Synthesis. Chemical Reviews, 110(12), 6788-6829. [Link]
-
ResearchGate. (2003). N Tosyl Imines. [Link]
-
Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. In: Peptide Synthesis. Methods in Molecular Biology, vol 540. Humana Press. [Link]
-
Theodoropoulos, D., & Craig, J. C. (1955). Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society, 77(8), 2240-2242. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. Organic Letters, 8(7), 1419–1422. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 26(1), 1-10. [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
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- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
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- 11. peptide.com [peptide.com]
Application Note: 2-Tosylethanamine and its Derivatives as Strategic Building Blocks for Novel Drug Candidates
Abstract
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, making the development of versatile synthetic building blocks a critical endeavor.[1][2] This application note provides a detailed guide to the synthetic utility of 2-tosylethanamine and its closely related precursors, focusing on their role in generating novel drug candidates. We will explore the transformation of simple amino alcohols into activated N-tosyl aziridines, which serve as powerful electrophilic intermediates.[3][4] This guide details field-proven protocols for the synthesis of medicinally relevant scaffolds, including piperazines and 1,2,4-triazines, explains the chemical principles behind these transformations, and offers insights into leveraging these building blocks in multicomponent reactions for rapid library synthesis.
Introduction: The Strategic Value of the Activated C2-Amine Synthon
The 2-aminoethyl moiety is a ubiquitous structural motif in biologically active molecules, from endogenous neurotransmitters to complex synthetic drugs.[5] However, its direct use in synthesis can be challenging due to the dual nucleophilicity of the amino group. The strategic application of a p-toluenesulfonyl (tosyl) group transforms this simple unit into a versatile and predictable synthetic tool.
2-Tosylethanamine and its synthetic equivalents offer two key features:
-
The Tosyl Group as an Activator and Protecting Group: When attached to the nitrogen atom, the electron-withdrawing nature of the tosyl group reduces the nucleophilicity of the amine, allowing for selective reactions at other sites. More importantly, it activates the aziridine ring system towards nucleophilic attack.[4]
-
The Tosyl Group as a Leaving Group: While the amine itself is a poor leaving group, a tosylated hydroxyl group on a precursor molecule (e.g., in 2-tosyloxyethanamine) is an excellent one, facilitating intramolecular cyclization.[6]
The most powerful application of this synthon is its conversion into N-tosylaziridine , a strained three-membered heterocycle. This intermediate is exceptionally reactive towards nucleophiles, enabling regioselective ring-opening reactions that serve as the foundation for constructing more complex nitrogen-containing scaffolds.[4][7][8]
Workflow: From Amino Alcohols to Activated Aziridines
The most common and efficient route to chiral N-tosyl aziridines begins with readily available 2-amino alcohols, which are often derived from natural amino acids.[3] This one-pot transformation is a cornerstone of many synthetic campaigns.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Tosylethanamine Hydrochloride
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Welcome to the technical support center for the synthesis of 2-tosylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient preparation of this key intermediate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: I performed the tosylation of ethanolamine followed by hydrochloride salt formation, but my final yield is significantly lower than expected. What could be the issue?
A: Low yields in this synthesis can stem from several factors, primarily related to reaction conditions and reagent purity. Let's break down the potential causes and solutions.
-
Cause A: Incomplete Tosylation Reaction. The initial N-tosylation of ethanolamine is a critical step. If this reaction does not go to completion, the subsequent steps will naturally result in a low yield of the final product.
-
Solution: Ensure that the reaction is stirred for a sufficient amount of time, often overnight, at room temperature to allow for completion.[1] Using a slight excess of tosyl chloride (TsCl), around 1.1 to 1.2 equivalents, can also help drive the reaction forward. However, a large excess should be avoided as it can complicate purification.[1]
-
-
Cause B: Hydrolysis of Tosyl Chloride. Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not react with the amine.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. It is also advisable to use a fresh bottle of tosyl chloride or to check the purity of an older bottle.
-
-
Cause C: Competing O-Tosylation. While the amino group is generally more nucleophilic than the hydroxyl group, O-tosylation of the ethanolamine can occur, leading to the formation of a bis-tosylated product or other side products.[2]
-
Solution: Controlling the reaction temperature is key. Adding the ethanolamine dropwise to a cooled solution of tosyl chloride (0-5 °C) can favor N-tosylation over O-tosylation.[1]
-
-
Cause D: Loss of Product During Work-up and Purification. The hydrochloride salt of 2-tosylethanamine has some solubility in water, which can lead to losses during aqueous work-up.
-
Solution: To minimize loss, saturate the aqueous layer with sodium chloride (brine) during extraction.[3] This "salting out" effect decreases the solubility of the organic product in the aqueous phase, pushing it into the organic layer.
-
Problem 2: Formation of an Oily Product Instead of a Crystalline Solid
Q: After the final acidification step to form the hydrochloride salt, I obtained a viscous oil instead of the expected white crystalline solid. How can I induce crystallization?
A: The formation of an oil suggests that the product is impure or that the conditions are not optimal for crystallization. Here are several techniques to address this issue.
-
Cause A: Presence of Impurities. Residual solvent, unreacted starting materials, or side products can act as impurities that inhibit crystallization.
-
Solution: Ensure the free base of 2-tosylethanamine is thoroughly purified before the salt formation step. Column chromatography of the free base can be effective. After acidification, if an oil forms, try dissolving it in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and then adding a non-polar solvent (e.g., diethyl ether or hexane) dropwise until turbidity is observed. This is known as antisolvent crystallization. Cooling the solution in an ice bath can further promote crystal formation.[4]
-
-
Cause B: Incorrect Stoichiometry of Hydrochloric Acid. An excess or insufficient amount of hydrochloric acid can affect the crystallization process.
-
Solution: Use a stoichiometric amount of HCl relative to the purified free base. A common method is to dissolve the free base in a solvent like diethyl ether or methanol and then add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.[5]
-
-
Cause C: Water Content. The presence of water can sometimes prevent the crystallization of hydrochloride salts.
-
Solution: Ensure that all solvents used in the final steps are anhydrous. If the oil is persistent, you can try removing any residual water by co-evaporation with an anhydrous solvent like toluene under reduced pressure before attempting recrystallization.
-
Problem 3: Difficulty in Removing Excess Tosyl Chloride and p-Toluenesulfonic Acid
Q: My final product is contaminated with what I believe to be unreacted tosyl chloride and its hydrolysis product, p-toluenesulfonic acid. How can I effectively remove these impurities?
A: Removing these sulfonated impurities is a common challenge. Their acidic nature and solubility properties require a specific work-up strategy.
-
Solution A: Basic Aqueous Wash. After the initial reaction, quenching with a mild aqueous base like sodium bicarbonate or a dilute sodium hydroxide solution will convert both tosyl chloride and p-toluenesulfonic acid into their corresponding water-soluble sodium salts.[6] These salts can then be easily removed by extraction with an organic solvent. Be cautious with the amount and concentration of the base to avoid deprotection of the tosyl group.
-
Solution B: Amine Quench. Adding a small amount of a simple, water-soluble amine, such as ethanolamine, to the reaction mixture after the primary reaction is complete can react with the excess tosyl chloride.[7] The resulting tosylamide is often more easily separated during the work-up.
-
Solution C: Recrystallization. If the impurities persist in the final hydrochloride salt, recrystallization is a powerful purification technique.[4] A suitable solvent system must be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures. For this compound, a mixture of alcohols (like ethanol or isopropanol) and ethers (like diethyl ether) can be effective.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tosyl group in this molecule?
A1: The tosyl (p-toluenesulfonyl) group serves as a protecting group for the primary amine.[9] The resulting sulfonamide is very stable under a wide range of reaction conditions, allowing for chemical modifications at other parts of a molecule without affecting the protected amine.[9] The tosyl group can be removed later under specific reductive or strongly acidic conditions to reveal the free amine.[9]
Q2: What are the key safety precautions I should take during this synthesis?
A2: Tosyl chloride is a corrosive and lachrymatory substance, meaning it can cause severe irritation to the eyes, skin, and respiratory tract. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction with ethanolamine can be exothermic, so it's important to control the rate of addition and use an ice bath for cooling.[1]
Q3: Can I use a different base instead of triethylamine or pyridine for the tosylation step?
A3: Yes, other bases can be used. Inorganic bases like potassium carbonate in a solvent such as acetonitrile have been reported for similar tosylations.[2] The choice of base can influence the reaction rate and side product formation. Triethylamine and pyridine are commonly used because they also act as scavengers for the hydrochloric acid that is generated during the reaction, forming a salt that can be easily filtered off or washed away.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the chemical structure. You should expect to see characteristic peaks for the aromatic protons of the tosyl group, the methyl group on the tosyl ring, and the two methylene groups of the ethanamine backbone.[10][11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Q5: Is the hydrochloride salt of 2-tosylethanamine stable for long-term storage?
A5: Yes, the hydrochloride salt is generally a stable, crystalline solid that is suitable for long-term storage.[12] It is recommended to store it in a tightly sealed container in a cool, dry place to protect it from moisture.[12]
Experimental Workflow & Data
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis.
Materials and Reagents:
-
Ethanolamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated or as a solution in diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Diethyl ether
-
Ethanol or Isopropanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Ethanolamine Addition: Dissolve ethanolamine (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled tosyl chloride solution over 30 minutes, ensuring the temperature remains below 5 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-tosylethanamine free base.
-
-
Purification of Free Base (Optional but Recommended): Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Hydrochloride Salt Formation:
-
Dissolve the purified 2-tosylethanamine free base in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (or a stoichiometric amount of concentrated HCl) with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
-
Isolation and Drying:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Data Summary
| Parameter | Expected Value |
| Physical Form | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₅ClN₂O₂S |
| Molecular Weight | 250.75 g/mol |
| Purity (Typical) | ≥98% (by NMR) |
| Typical Yield | 70-90% |
Visualizing the Process
Experimental Workflow Diagram
Caption: Key steps in the synthesis of 2-tosylethanamine HCl.
Troubleshooting Logic Diagram
Caption: Troubleshooting common synthesis issues.
References
-
Wikipedia. Tosyl group. [Link]
-
Sciencemadness.org. Tosylation of ethanolamine. (2017-01-02). [Link]
- Bedini, A., et al.
- van der Veken, P., et al. A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 1978.
- Galdemir, G., et al. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
- Dahlén, A., et al. Instantaneous deprotection of tosylamides and esters with SmI(2)
-
ResearchGate. Removal of the tosyl and nosyl groups. [Link]
-
MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020-10-28). [Link]
-
PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026-01-06). [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). [Link]
- Google Patents. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
-
Master Organic Chemistry. Tosylates And Mesylates. (2015-03-10). [Link]
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ResearchGate. Consideration of selectivity in tosylation of alcohols in the absence of KOH. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
PubMed Central. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019-02-13). [Link]
-
NIH. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
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PubMed. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
Google Patents. United States Patent (19). (1974-04-16). [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). [Link]
- Asian Journal of Chemistry. Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (2013).
- Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
- Google Patents. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride.
- Google Patents. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
- Google Patents. CN101417985B - Method for synthesizing 2-amino thizaoline.
-
Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]
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- 10. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of Crude 2-Tosylethanamine Hydrochloride
Welcome to the Technical Support Center for the purification of crude 2-tosylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the expertise to overcome common challenges and achieve high-purity material consistently.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields in subsequent steps, and the formation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API). This guide provides a systematic approach to purifying the crude product obtained from the tosylation of ethanolamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the reaction conditions of the preceding tosylation step. Common impurities include:
-
N,O-bis(tosyl)ethanolamine: This results from the tosylation of both the amine and hydroxyl groups of ethanolamine, particularly if an excess of tosyl chloride is used.[1]
-
Unreacted Ethanolamine: Incomplete reaction will leave residual starting material.
-
Triethylamine Hydrochloride (or other amine salt): If triethylamine or a similar base is used to scavenge the HCl generated during the tosylation, its hydrochloride salt will be a major byproduct.[1]
-
p-Toluenesulfonic Acid: This can be present from the hydrolysis of tosyl chloride, especially if the reagent is old or exposed to moisture.[1]
-
Color Impurities: Yellow or brown tints in the crude product often suggest degradation or side reactions.[1]
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. This technique is excellent for removing the primary impurities, which have different solubility profiles than the desired product.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: As an amine hydrochloride salt, this compound is generally soluble in polar protic solvents and less soluble in nonpolar organic solvents. Good starting points for solvent screening include:
-
Alcohols: Ethanol, isopropanol, or n-butanol are often good choices for recrystallizing amine hydrochlorides.[2][3]
-
Mixed Solvent Systems: A polar solvent to dissolve the compound (e.g., ethanol, methanol) paired with a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) to induce precipitation can be very effective.[3][4]
-
Aqueous Systems: Water can be a suitable solvent, but the solubility of the hydrochloride salt might be high even at low temperatures, potentially leading to poor recovery.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, capable of separating and quantifying small amounts of impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can detect impurities if they are present in significant amounts (>1-5%).[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The crude product oils out during recrystallization.
Cause: The compound is coming out of solution above its melting point, or the presence of significant impurities is depressing the melting point. This is a common issue with hydrochloride salts.[8]
Solutions:
-
Increase the Solvent Volume: The solution may be too concentrated, leading to rapid precipitation. Add more of the primary (good) solvent to keep the compound dissolved at a lower temperature.[9]
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Insulating the flask can help.[9][10]
-
Change the Solvent System: The chosen solvent may not be ideal. If using a single solvent, try a mixed solvent system. Dissolve the crude product in a minimum of a good hot solvent (e.g., ethanol) and then slowly add a miscible anti-solvent (e.g., diethyl ether) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[11]
-
"Salting Out" is Not Applicable Here: While "salting out" is a technique to decrease the solubility of a neutral organic compound in an aqueous layer, it is not a suitable strategy for the recrystallization of an already formed salt from an organic solvent.
Problem 2: No crystals form upon cooling.
Cause: The solution is not saturated, meaning too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.[12]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[12]
-
-
Reduce the Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[9][13]
-
Add an Anti-solvent: If using a single solvent, carefully add a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise to the cooled solution until it becomes persistently cloudy. Then, add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.[12]
Problem 3: The final product has a persistent yellow or brown color.
Cause: The color is likely due to small amounts of highly colored impurities or degradation products.
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in the hot recrystallization solvent and add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to loss of the desired product.[14]
-
Chemical Wash: Before recrystallization, consider an aqueous workup if not already performed. Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities, followed by a wash with brine. This assumes the free base of your product is soluble in the organic solvent, which may not be the case. A more direct approach is to proceed with recrystallization and use charcoal.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of the chosen solvent (e.g., isopropanol). If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the crude product when hot but not at room temperature.[13]
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate. Continue adding the solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Solvent Selection Guide
| Solvent System | Suitability for 2-Tosylethanamine HCl | Key Considerations |
| Isopropanol | High | Good balance of solubility at high and low temperatures for many amine salts.[3] |
| Ethanol | High | Similar to isopropanol, may have slightly higher solubility.[2] |
| Ethanol/Diethyl Ether | High | Excellent for inducing crystallization if the product is too soluble in pure ethanol.[15] |
| Water | Moderate | High solubility may lead to lower yields. |
| Ethyl Acetate | Low (as a primary solvent) | Can be used as an anti-solvent or for washing to remove non-polar impurities.[3] |
| Hexane | Low (as a primary solvent) | Useful as an anti-solvent. |
Visualization of the Purification Workflow
Graphviz Diagram: Decision Tree for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
-
Sciencemadness Discussion Board. (2017). Tosylation of ethanolamine (??). [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The Hive Newbee Forum. (2003). Methylamine clean-up. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
UCLA Chemistry. Recrystallization - Single Solvent. [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
ResearchGate. (2015). How do I purify HCl from a reaction of a primary alcohol and TsCl?. [Link]
-
PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
Sciencemadness Discussion Board. (2014). post tosylation purification. [Link]
-
ScienceDirect. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. [Link]
-
SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
ACS Publications. (1956). Analytical Chemistry 1956 Vol.28 no.4. [Link]
-
YouTube. (2020). How To Recrystallize A Solid. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Manufacturing Process. [Link]
-
Cosmetic Ingredient Review. (2012). On the Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics. [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
Asian Journal of Chemistry. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. [Link]
-
12- Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. [Link]
- Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
- Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
Sources
- 1. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Methylamine clean-up , Hive Newbee Forum [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. Home Page [chem.ualberta.ca]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Selective Mono-Tosylation of Diamines
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuanced challenge of selectively preparing mono-N-tosylated diamines. Over-tosylation, the formation of the di-tosylated byproduct, is a common hurdle that complicates purification and reduces the yield of the desired mono-protected product. This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies, and validated protocols to help you achieve high selectivity in your reactions.
Understanding the Challenge: Reactivity and Selectivity
The tosylation of a primary amine is a standard nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). In the case of a diamine, the product of the first tosylation—the mono-tosylated diamine—still possesses a nucleophilic amine group. This remaining amine can, and often does, react with another equivalent of TsCl, leading to the undesired di-tosylated product.
The core challenge lies in modulating the reaction conditions to favor the first reaction and disfavor the second. The mono-tosylated amine is generally less nucleophilic than the starting diamine due to the electron-withdrawing effect of the tosyl group, which provides an inherent, albeit often insufficient, basis for selectivity. Strategic control over key reaction parameters is essential to exploit and enhance this subtle difference in reactivity.
Frequently Asked Questions (FAQs) & Key Strategies
Q1: My primary strategy is controlling stoichiometry, but I still get significant di-tosylation. What's going wrong?
A: While using a slight excess of the diamine relative to tosyl chloride is a fundamental starting point, it is often not sufficient on its own to prevent over-reaction.[1] The relative concentrations of reactants at the microscopic level are critical. If you add the entire amount of TsCl at once, localized areas of high TsCl concentration will exist, promoting the second tosylation on any mono-tosylated product that has already formed.
Core Insight: The key is not just the overall stoichiometry, but the instantaneous concentration of the limiting reagent (TsCl). This is best controlled through methodical, slow addition of the tosylating agent.[1]
Recommendations:
-
Slow Addition: Dissolve the tosyl chloride in your reaction solvent and add it dropwise, or via a syringe pump, to a cooled solution of the diamine and base over an extended period (e.g., 2-3 hours).[1]
-
High Dilution: Performing the reaction under high dilution conditions can also favor the intermolecular reaction between the diamine and TsCl over the reaction with the already-formed mono-tosylated product.
Q2: How do the choice of base and solvent impact the selectivity of mono-tosylation?
A: The base and solvent play a synergistic role that is crucial for selectivity. The base neutralizes the HCl generated during the reaction, while the solvent dictates the solubility of reactants and intermediates.
-
Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a milder base like pyridine is often preferred over a stronger, less hindered base like triethylamine (TEA).[2][3] Stronger bases can deprotonate the newly formed sulfonamide, increasing its nucleophilicity and promoting a second tosylation. Pyridine can also act as the solvent and is a common choice.[1][3][4]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices as they effectively dissolve the reactants without interfering with the reaction.[3][5] Using pyridine as both the base and solvent is a well-established method.[1]
| Parameter | Recommended Choice | Rationale for Selectivity |
| Base | Pyridine, DIPEA | Less basic; minimizes deprotonation of the mono-tosylated product, keeping its nucleophilicity low.[2][3] |
| Solvent | Dichloromethane (DCM), THF, Pyridine | Aprotic; prevents side reactions and effectively solubilizes reactants.[5][6] |
Q3: What is the optimal temperature for achieving mono-tosylation?
A: Lowering the reaction temperature is a powerful tool for enhancing selectivity. Most tosylations are exothermic, and lower temperatures slow down the rate of both the desired and undesired reactions.[1][4]
Expertise & Experience: The activation energy for the second tosylation is often higher than the first. By running the reaction at a reduced temperature (e.g., 0 °C to -10 °C), you disproportionately slow the rate of the undesired di-tosylation compared to the mono-tosylation, thereby increasing the selectivity for your desired product.[3] It is critical to maintain this temperature, especially during the slow addition of the tosyl chloride.[1][3]
Troubleshooting Guide
Issue: My TLC/LC-MS analysis shows a mixture of starting material, mono-tosylated, and di-tosylated products.
This is the most common outcome when optimization is needed. It indicates that the reaction has proceeded but with poor selectivity.
Troubleshooting Workflow:
Sources
- 1. jchemlett.com [jchemlett.com]
- 2. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting N-Tosyl Ethylenediamine Deprotection
Welcome to the technical support guide for the deprotection of N-tosyl ethylenediamine. The removal of the p-toluenesulfonyl (tosyl) group from nitrogen is a critical step in many synthetic pathways, yet its remarkable stability can often lead to incomplete reactions and challenging purifications.[1] This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common problems encountered in the lab. We will explore the causality behind experimental choices, offering field-proven insights to navigate this challenging transformation.
Section 1: Troubleshooting Guide for Incomplete Deprotection
This section addresses the most common failure point: an incomplete or stalled reaction. Questions are designed to diagnose the root cause and provide a logical path to a solution.
Q1: My TLC/LC-MS analysis shows a significant amount of starting N-tosyl ethylenediamine remaining, even after extended reaction times. What are the primary causes?
A1: This is a frequent observation, as the S-N bond in a tosylamide is notoriously robust. The issue typically stems from one of three areas: reagent viability, reaction conditions, or inherent substrate limitations.
-
Reagent Quality and Stoichiometry:
-
Acidic Hydrolysis (e.g., HBr/Acetic Acid): Commercial HBr in acetic acid can degrade over time, decreasing in effective molarity. Water is a key contaminant that can hydrolyze reagents and impede the reaction.[2] Ensure you are using a fresh or recently titrated bottle of reagent. A common practice is to use a significant excess of the acid to drive the reaction to completion.[3]
-
Reductive Cleavage (e.g., Sodium Naphthalenide): Reagents like sodium naphthalenide are highly sensitive to air and moisture.[4] The characteristic deep green color of the reagent is an indicator of its activity; a brown or faded color suggests decomposition. Always prepare it fresh under strictly anhydrous and inert conditions (e.g., dry THF under argon).
-
-
Reaction Conditions:
-
Temperature: Many deprotection protocols require elevated temperatures to overcome the high activation energy of the S-N bond cleavage.[5][6] For HBr/acetic acid, temperatures between 60-100 °C are common.[3][5] If you are running the reaction at room temperature, a gentle increase in heat may be all that is required.
-
Scavengers: During acidic cleavage, the tosyl group is released. In some contexts, reactive intermediates can lead to side reactions. While less common for simple ethylenediamine, complex substrates often benefit from a scavenger like phenol or anisole added to the reaction mixture.[5][6]
-
-
Solubility: Ensure your protected diamine is fully dissolved in the reaction solvent. Poor solubility can dramatically slow down reaction kinetics. If solubility is an issue, a different solvent system or a different deprotection method may be necessary.
Q2: I've increased the temperature and reaction time, but the deprotection is still stalled. What is my next step?
A2: If optimizing conditions for your current method fails, it's time to consider a more powerful or mechanistically different approach. The choice depends on the other functional groups present in your molecule.
The following diagram outlines a logical troubleshooting workflow:
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding methodology and chemical principles.
Q1: What are the most common and effective methods for deprotecting N-tosyl ethylenediamine?
A1: The most prevalent methods fall into two categories: acidic hydrolysis and reductive cleavage.[5] The choice is highly dependent on the overall functionality of your molecule.
| Method Category | Reagents | Typical Conditions | Pros | Cons |
| Acidic Hydrolysis | 33% HBr in Acetic Acid | 60-100 °C, 5-24 h[5] | Simple setup, common reagents, scalable. | Harsh conditions, may cleave other acid-labile groups (e.g., Boc, acetals).[6] |
| Concentrated H₂SO₄ | 100 °C, 1-5 h[3][6] | Very strong, effective for stubborn substrates. | Extremely harsh, limited functional group compatibility. | |
| Reductive Cleavage | Sodium in liquid ammonia (Na/NH₃) | -78 °C to -33 °C, 1-3 h | Very effective, orthogonal to acidic methods. | Requires specialized equipment (low temp, anhydrous), safety concerns with sodium and ammonia.[6] |
| Magnesium in Methanol (Mg/MeOH) | Room temp to reflux, 2-6 h[7] | Milder than Na/NH₃, good for some sensitive groups. | Can be slow, may not work for all substrates. | |
| Sodium Naphthalenide | -78 °C, 1-2 h[4] | Powerful single-electron transfer (SET) agent, very fast. | Reagent is air/moisture sensitive and must be freshly prepared.[4] |
Q2: Can you explain the mechanism of deprotection with HBr/acetic acid?
A2: The deprotection of a tosylamide with HBr is thought to proceed via a protonation-nucleophilic attack mechanism. The strong acid protonates one of the sulfonyl oxygens, which enhances the electrophilicity of the sulfur atom. The bromide ion (Br⁻), a good nucleophile, then attacks the sulfur atom, leading to the cleavage of the sulfur-nitrogen bond. The resulting amine is protonated to form the ammonium salt.
Q3: Are there any functional groups that are incompatible with these deprotection methods?
A3: Absolutely. Functional group compatibility is a critical consideration and a primary reason for the variety of deprotection methods available.
-
HBr/AcOH & Strong Acid: Avoid using with acid-labile protecting groups like Boc, trityl (Trt), acetals, and silyl ethers (e.g., TBDMS). Esters may also be susceptible to hydrolysis under prolonged heating.
-
Reductive Methods (Na/NH₃, Na Naphthalenide): These are powerful reducing agents and are incompatible with reducible functional groups such as esters, ketones, aldehydes, nitriles, and alkynes. Halogenated aromatics may also undergo dehalogenation.[4]
-
Mg/MeOH: This method is generally milder but can still affect easily reducible groups like nitro compounds or azides.
Always analyze your entire molecule to choose an "orthogonal" deprotection strategy that will selectively remove the tosyl group while leaving other functionalities intact.
Section 3: Detailed Experimental Protocols
This section provides step-by-step procedures for common deprotection methods.
Protocol 1: Deprotection of N-Tosyl Ethylenediamine using HBr in Acetic Acid
This protocol is a standard method for robust substrates.
Reagents and Materials:
-
N-Tosyl ethylenediamine derivative
-
33% (w/w) Hydrobromic acid in acetic acid
-
Phenol (optional, as scavenger)[5]
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-tosyl ethylenediamine derivative (1.0 eq).
-
Reagent Addition: Add phenol (1.2 eq, if used). Under a fume hood, add 33% HBr in acetic acid (typically 5-10 mL per gram of substrate).
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically (e.g., every 2-4 hours), quench with a saturated NaHCO₃ solution, extract with EtOAc, and spot on a TLC plate. The disappearance of the starting material spot and the appearance of a more polar product spot (which stays at the baseline) indicates progress.
-
Workup - Precipitation: Once the reaction is complete (typically 16-24 hours), cool the mixture to room temperature, then further cool in an ice bath.[5] Slowly add a large volume of cold, anhydrous diethyl ether to precipitate the product as the hydrobromide salt.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove acetic acid and other impurities. Dry the solid under high vacuum.
-
Neutralization (Optional): If the free amine is desired, dissolve the HBr salt in water and cool in an ice bath. Slowly add NaOH solution until the pH is strongly basic (pH > 12).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like DCM or EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free ethylenediamine derivative.
References
-
ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. ResearchGate. Available at: [Link]
-
A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected... ResearchGate. Available at: [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. Available at: [Link]
-
Tosyl group. Wikipedia. Available at: [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
-
Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Thieme. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. ACS Publications. Available at: [Link]
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
-
Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. ResearchGate. Available at: [Link]
-
Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. NIH. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. Available at: [Link]
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. ResearchGate. Available at: [Link]
-
Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Glen Research. Available at: [Link]
-
Deprotection Guide. Glen Research. Available at: [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc. Available at: [Link]
-
Transition-Metal-Free and Visible-Light-Mediated Desulfonylation and Dehalogenation Reactions: Hantzsch Ester Anion as Electron and Hydrogen Atom Donor. CONICET. Available at: [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
managing the stability of 2-tosylethanamine hydrochloride during storage
<Technical Support Center: Managing the Stability of 2-Tosylethanamine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a hydrochloride salt of a primary amine containing a tosyl group, its stability is paramount for ensuring the reproducibility and accuracy of experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you manage and verify the stability of your material during storage and handling.
Section 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you might encounter with this compound, providing explanations for the underlying chemical principles and actionable solutions.
Q1: My white, crystalline this compound has developed a yellowish or brownish tint over time. What is causing this discoloration and is the material still usable?
A: Discoloration is a common indicator of chemical degradation. For a compound like this compound, the color change is likely due to oxidation or the formation of complex degradation products. The primary amine is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Causality: Exposure to air (oxygen), light, and elevated temperatures can accelerate these oxidative processes. The tosyl group is generally stable, but impurities from the synthesis of the compound could also contribute to color formation upon degradation.
-
Actionable Advice:
-
Assess Purity: Do not use the discolored material directly in critical experiments. Its purity should be assessed first using an analytical technique like HPLC or ¹H NMR to identify and quantify the impurities.[1][2]
-
Review Storage Conditions: Ensure your storage protocol minimizes exposure to light and oxygen. The material should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Purification: If the discoloration is minor and the primary compound is still largely intact, you may be able to purify it by recrystallization. However, for quantitative or sensitive applications, it is strongly recommended to use a fresh, high-purity batch.
-
Q2: I've noticed my solid this compound appears clumpy or "wet". What is happening and how does it affect the compound's stability?
A: This phenomenon is indicative of hygroscopicity, which is the tendency of a substance to absorb moisture from the surrounding atmosphere.[4][5] Amine hydrochloride salts are particularly prone to this issue.[6]
-
Causality: The absorbed water can act as a plasticizer, lowering the melting point and causing the solid to clump. More critically, the presence of water can accelerate chemical degradation pathways, such as hydrolysis of the sulfonamide bond, although this is generally slow for aryl sulfonamides under neutral conditions.[7] Water can also facilitate reactions with atmospheric CO₂, forming carbonate salts.
-
Actionable Advice:
-
Strictly Control Humidity: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel or Drierite).[8] For long-term storage, a controlled humidity environment is essential.
-
Handling Procedures: When weighing or handling the compound, do so in a low-humidity environment, such as a glove box, or as quickly as possible in an open lab to minimize moisture uptake.
-
Dry Before Use: If moisture absorption is suspected, the material can be dried under a high vacuum for several hours. However, be cautious with heating, as this can promote degradation. Check the material's melting point and compare it to the literature value (typically around 212-214°C) as a rough indicator of purity and dryness.[9]
-
Q3: My analytical results (e.g., HPLC, LC-MS) show the appearance of a new, unexpected peak after storing a solution of this compound. What could this new peak be?
A: The appearance of a new peak in a chromatogram is a clear sign of degradation in solution. The identity of the degradation product depends on the solvent and storage conditions.
-
Causality & Potential Degradation Pathways:
-
Hydrolysis: While aryl sulfonamides are relatively stable, cleavage of the sulfonamide (S-N) bond can occur under certain conditions, leading to the formation of p-toluenesulfonic acid and ethanamine.[10][11]
-
Oxidation: The primary amine can be oxidized, leading to various products.
-
Reaction with Solvent: If dissolved in a reactive solvent (e.g., methanol under certain conditions), it could lead to the formation of new compounds.
-
-
Actionable Advice:
-
Prepare Solutions Freshly: It is best practice to prepare solutions of this compound immediately before use.
-
Choose Appropriate Solvents: Use high-purity, degassed solvents. For aqueous solutions, use buffered systems at a slightly acidic pH (e.g., pH 4-6), as the hydrochloride salt form is more stable when the amine is protonated.[12]
-
Identify the Impurity: If characterization is necessary, techniques like LC-MS/MS can be used to determine the mass of the impurity and elucidate its structure, which can help in identifying the degradation pathway.[13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A: For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and placed inside a desiccator to protect from moisture.[3][8]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A: The stability is highly pH-dependent. The compound is most stable in acidic to near-neutral conditions (pH < 7).[12] In this state, the primary amine is protonated (R-NH₃⁺), which protects it from oxidation and other nucleophilic reactions. Under basic conditions (pH > 8), the amine is deprotonated to its free base form (R-NH₂), making it much more susceptible to degradation.
Q3: Can I store solutions of this compound for later use?
A: It is strongly discouraged. Solutions, especially in aqueous or protic solvents, should be prepared fresh for each experiment to ensure accuracy and avoid artifacts from degradation products. If temporary storage is unavoidable, store the solution at 2-8°C for no longer than 24 hours and protect it from light.
Q4: Is this compound compatible with strong bases or oxidizing agents?
A: No. It is incompatible with strong bases, which will deprotonate the amine hydrochloride to the less stable free base.[14][15] It is also incompatible with strong oxidizing agents, which can react with the primary amine.[14][15]
Section 3: Data & Protocols
Table 1: Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2–8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the primary amine. |
| Light | Amber Vial / Dark | Prevents photolytic degradation. |
| Humidity | Desiccator | Prevents moisture absorption (hygroscopicity).[3][8] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture.[14] |
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation.
-
Objective: To quantify the purity of this compound and detect the presence of degradation products.[16]
-
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase (5% B) to a concentration of approximately 0.5 mg/mL.
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.
-
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Stability Issues
This diagram outlines the decision-making process when encountering a potential stability problem with this compound.
Caption: Potential degradation pathways.
References
- Vertex AI Search. (2025). Hydrochloric Acid Stability Requirements in Development Phases.
- Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
-
Kim, H. Y., et al. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Molecules and Cells, 43(11), 935–944. [Link]
-
Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
- Semantic Scholar. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
-
Gao, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949. [Link]
- Quora. (2020).
-
Tshabuse, O., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1642. [Link]
-
Chen, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 643, 149-159. [Link]
- ResearchGate. (2025). Elucidation of the degradation pathways of sulfonamide antibiotics in a dielectric barrier discharge plasma system.
-
Vangala, M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27365–27373. [Link]
- CymitQuimica. (n.d.). CAS 3590-07-6: 2-chloro-N-(2-chloroethyl)-N-ethylethanamin….
-
Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4277–4291. [Link]
- Newman, A., & Reutzel-Edens, S. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- Benchchem. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)
-
Singh, A., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labeled Compounds and Radiopharmaceuticals, 69(1), 1-5. [Link]
- Reddit. (2022).
- Benchchem. (2025). Technical Support Center: Stability of 2-chloro-N-methylethanamine hydrochloride.
- PanReac AppliChem. (n.d.).
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
- Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 7. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 8. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 2-Tosylethanamine Synthesis
Welcome to the technical support center for the synthesis of 2-tosylethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scale-up of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-tosylethanamine, and what are the key considerations for scale-up?
The most prevalent method for synthesizing 2-tosylethanamine is the reaction of ethanolamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While seemingly straightforward, scaling this reaction requires careful control over several parameters to ensure safety, yield, and purity.
Key Scale-Up Considerations:
-
Stoichiometry: The molar ratio of reactants is critical. While laboratory-scale experiments might use a slight excess of TsCl to drive the reaction to completion, on a larger scale, this can lead to significant purification challenges.[1] Precise control of the ethanolamine to TsCl ratio is necessary to minimize the formation of the di-tosylated byproduct.
-
Reaction Solvent: Dichloromethane (DCM) is often the solvent of choice due to its ability to dissolve the reactants and the triethylamine hydrochloride byproduct to some extent.[1] However, for scale-up, consider alternative solvents with higher boiling points and lower environmental impact if the process requires elevated temperatures.
-
Base Selection: Triethylamine (TEA) is a common base used to neutralize the hydrochloric acid generated during the reaction. Pyridine is another option. The choice of base can influence the reaction rate and impurity profile.[1][2] Ensure the base is anhydrous, as water can hydrolyze the tosyl chloride.
-
Temperature Control: The tosylation of ethanolamine is an exothermic reaction.[1] Effective temperature management is paramount during scale-up to prevent runaway reactions and the formation of side products. A jacketed reactor with efficient cooling is essential.
-
Addition Rate: Slow, controlled addition of the ethanolamine to the solution of tosyl chloride and base is crucial for maintaining temperature control and minimizing the formation of di-tosylated and other impurities.[1]
Q2: I am observing a significant amount of a di-tosylated byproduct. How can I minimize its formation?
The formation of N,O-bis(p-tolylsulfonyl)ethanolamine is a common issue, arising from the reaction of both the amine and hydroxyl groups of ethanolamine with tosyl chloride.[1][3]
Strategies to Minimize Di-tosylation:
-
Inverse Addition: Add the tosyl chloride solution slowly to the ethanolamine solution. This maintains an excess of ethanolamine throughout the reaction, favoring mono-tosylation.
-
Stoichiometric Control: Use a slight excess of ethanolamine relative to tosyl chloride. This can be optimized through a Design of Experiments (DoE) approach at the bench scale before scaling up.
-
Low Temperature: Running the reaction at a reduced temperature (e.g., 0-5 °C) can help control the reaction rate and improve selectivity for the mono-tosylated product.[1][2]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, from reagent quality to work-up procedures.
Troubleshooting Low Yields:
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Ensure the tosyl chloride is fresh and has not been hydrolyzed by moisture.[3] Use anhydrous ethanolamine and solvents. |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature after the initial exothermic phase. |
| Suboptimal Base | Use at least one equivalent of a dry, suitable base like triethylamine or pyridine to effectively scavenge the HCl byproduct.[1][2] |
| Product Loss During Work-up | The product can be water-soluble, especially at certain pH values. Carefully control the pH during aqueous washes. Multiple extractions with an appropriate organic solvent may be necessary. |
| Side Reactions | Besides di-tosylation, other side reactions can occur. For instance, the formation of an aziridine intermediate followed by ring-opening can lead to other products.[4] |
Q4: What are the primary safety concerns when scaling up the synthesis of 2-tosylethanamine?
Safety is the top priority in any chemical synthesis, especially during scale-up.
Key Safety Hazards and Mitigation:
-
Tosyl Chloride: It is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1] Hydrolysis of TsCl produces hydrochloric acid, which is also corrosive.
-
Ethanolamine: It is a corrosive and flammable liquid.[5] Avoid inhalation and skin contact.
-
Exothermic Reaction: The reaction is exothermic.[1] As mentioned, robust temperature control is critical to prevent a runaway reaction. A quench plan with a suitable reagent should be in place for emergencies.
-
HCl Gas Evolution: The reaction generates HCl gas, which is corrosive and toxic. The reaction setup must include a means to trap or neutralize the evolved gas, such as a scrubber.[1]
II. Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the scale-up synthesis.
Scenario 1: The reaction mixture becomes a thick, unmanageable slurry.
-
Question: My reaction has turned into a thick slurry that is difficult to stir. What is happening and how can I resolve this?
-
Answer: This is likely due to the precipitation of the triethylamine hydrochloride salt byproduct. While some precipitation is expected, excessive amounts can hinder effective mixing and heat transfer.
-
Causality: The solubility of triethylamine hydrochloride is limited in many organic solvents, including DCM. At higher concentrations typical of scale-up, this becomes more pronounced.
-
Solution:
-
Increase Solvent Volume: Add more solvent to the reaction mixture to improve the solubility of the salt. This is often the simplest solution, but it may impact downstream processing.
-
Solvent Selection: Consider a solvent system where the salt has higher solubility. However, any change in solvent requires re-optimization of the reaction conditions.
-
Mechanical Agitation: Ensure your reactor is equipped with a powerful overhead stirrer capable of handling viscous slurries.
-
-
Scenario 2: The product is difficult to purify, and column chromatography is not feasible for the desired scale.
-
Question: I am struggling to achieve the desired purity of 2-tosylethanamine. Column chromatography is not a viable option for the multi-kilogram scale I am targeting. What are my alternatives?
-
Answer: Purification is a significant hurdle in scaling up this synthesis. Recrystallization is often the most practical method for large-scale purification.
-
Causality: The main impurities are typically unreacted starting materials, the di-tosylated byproduct, and residual base. These can be challenging to remove without chromatography.
-
Self-Validating Protocol: Recrystallization
-
Solvent Screening: Perform small-scale solvent screening to identify a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below, while the impurities remain in solution or are insoluble. Common choices include isopropanol, ethanol, or toluene/heptane mixtures.
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.
-
Cool the mixture further in an ice bath to maximize yield.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
-
Purity Analysis: Analyze the purity of the recrystallized product by HPLC, NMR, or GC to confirm the removal of impurities.
-
-
Scenario 3: Inconsistent reaction outcomes and yields between batches.
-
Question: I am observing significant variability in yield and purity from one batch to another, even though I am following the same procedure. What could be the cause?
-
Answer: Batch-to-batch inconsistency is a common scale-up challenge and often points to subtle variations in reaction parameters or raw material quality.
-
Causality: Factors such as the age and quality of the tosyl chloride, the water content of the solvent and reagents, and the efficiency of mixing and heat transfer can all contribute to this variability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent batch results.
-
Actionable Steps:
-
Raw Material Qualification: Implement a stringent quality control process for all incoming raw materials. This should include testing for purity and water content.
-
Process Parameter Monitoring: Use a data logger to record critical process parameters like temperature, addition rate, and stirring speed for each batch. This will help identify any deviations.
-
Standard Operating Procedure (SOP): Develop a detailed SOP that clearly defines all steps of the process, including charging of reagents, reaction conditions, and work-up procedures. Ensure all operators are trained on and adhere to the SOP.
-
-
III. Experimental Protocols
General Tosylation Procedure
This is a representative procedure and should be optimized for your specific scale and equipment.
-
Reactor Setup: Charge a clean, dry, and inerted jacketed reactor with anhydrous dichloromethane (DCM). Begin agitation and cool the solvent to 0-5 °C.
-
Reagent Addition: Add triethylamine (1.1 equivalents) to the cooled DCM. Slowly add p-toluenesulfonyl chloride (1.0 equivalent) to the mixture, maintaining the temperature below 10 °C.
-
Ethanolamine Addition: In a separate vessel, dissolve ethanolamine (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the tosyl chloride is consumed.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C and quench by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2-tosylethanamine by recrystallization from a suitable solvent.
IV. Mechanistic and Logical Diagrams
Reaction Mechanism
Caption: Simplified reaction scheme for the synthesis of 2-tosylethanamine.
Logical Relationship of Key Parameters
Sources
- 1. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ireadlabelsforyou.com [ireadlabelsforyou.com]
Technical Support Center: Purity Assessment of N-Tosylated Amines
Welcome to the technical support center for the analytical assessment of N-tosylated amine purity. This guide is designed for researchers, scientists, and drug development professionals who work with these important synthetic intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. The information is structured to provide not only solutions but also the underlying scientific principles to empower your analytical work.
The Critical Role of Purity in N-Tosylated Amines
N-tosylated amines are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. The tosyl group serves as an excellent protecting group for amines and can also activate adjacent positions for nucleophilic attack. The purity of these compounds is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Therefore, robust analytical methods to accurately determine purity are essential for process control and quality assurance.
Analytical Workflow for Purity Determination
A systematic approach to purity analysis ensures comprehensive characterization of your N-tosylated amine sample. The following workflow outlines the recommended analytical techniques.
Validation & Comparative
comparing tosyl protection with Boc and Cbz for primary amines
A Guide to Amine Protection: Comparing Tosyl, Boc, and Cbz Groups for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of a protecting group for primary amines is a critical strategic decision. This choice can profoundly impact reaction yields, purification efficiency, and the overall success of a synthetic route. Among the plethora of options, the p-toluenesulfonyl (Tosyl), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups are mainstays in the chemist's toolkit. This guide offers an in-depth, comparative analysis of these three crucial protecting groups, providing the technical insights and experimental context necessary for informed decision-making in the laboratory.
The Imperative of Amine Protection
Primary amines are versatile functional groups, acting as potent nucleophiles and bases.[1] This inherent reactivity, while advantageous in many transformations, can be a significant liability when other parts of a molecule need to undergo chemical modification. Protecting groups serve as temporary masks, rendering the amine functionality inert to specific reaction conditions.[2] An ideal protecting group should be easy to introduce in high yield, stable under a desired set of reaction conditions, and readily removable in high yield without affecting other functional groups.[3] The concept of "orthogonality," where one protecting group can be removed in the presence of another, is a cornerstone of modern multi-step synthesis.[3][4]
The Tosyl Group: A Robust Sulfonamide Shield
The p-toluenesulfonyl (Tosyl or Ts) group is a robust and highly stable protecting group for amines.[5] It is typically introduced by reacting the primary amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[5][6] The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and many electrophilic reagents.[5]
Key Characteristics of the Tosyl Group:
-
Exceptional Stability: Tosylamides are resistant to cleavage by most common reagents, making them ideal for multi-step syntheses where harsh conditions are employed.[5] The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom.[7][8]
-
Deprotection Challenges: This robustness, however, comes at a cost. The cleavage of a tosyl group from a primary amine can be notoriously difficult, often requiring harsh reductive or strongly acidic conditions.[7] Traditional methods include refluxing in concentrated strong acids like HBr or using dissolving metal reductions (e.g., sodium in liquid ammonia).[7] These conditions can be incompatible with sensitive functional groups elsewhere in the molecule.
-
Milder Deprotection Strategies: Recognizing these limitations, significant research has focused on developing milder deprotection protocols. Methods employing samarium(II) iodide (SmI2) in the presence of an amine and water have shown remarkable efficacy, achieving rapid and near-quantitative deprotection of even hindered tosylamides at room temperature.[9][10] Other reductive methods utilizing reagents like Mg/MeOH have also been developed, although their success can be substrate-dependent.[11]
Experimental Protocol: Tosylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (as solvent or 1.5 eq)
-
Dichloromethane (DCM) (if not using pyridine as solvent)
Procedure:
-
Dissolve the primary amine in DCM or pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride to the solution.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-tosylated amine.
Experimental Protocol: Deprotection of a Tosylamide using SmI2
Materials:
-
N-Tosylamide (1.0 eq)
-
Samarium(II) iodide (SmI2) solution in THF (typically 0.1 M)
-
An amine (e.g., pyrrolidine or triethylamine)
-
Water
Procedure:
-
In an inert atmosphere, dissolve the N-tosylamide in THF.
-
Add the amine and water to the solution.
-
Add the SmI2 solution dropwise until the characteristic deep blue color persists, indicating complete consumption of the substrate. The reaction is often instantaneous.[9][10]
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.
The Boc Group: The Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide organic synthesis.[12][13] Its popularity stems from its ease of introduction and, most importantly, its lability under acidic conditions, providing an orthogonal deprotection strategy to many other protecting groups.[4][14] The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine or sodium hydroxide, or even without a base.[12][14][15]
Key Characteristics of the Boc Group:
-
Acid-Labile Cleavage: The Boc group is readily removed with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol or ethyl acetate.[16][17] This deprotection is generally fast and clean, proceeding at room temperature.[16]
-
Stability Profile: N-Boc protected amines are stable to a wide range of non-acidic conditions, including bases, nucleophiles, and catalytic hydrogenation.[4][14][18] This stability makes it highly compatible with many common synthetic transformations.
-
Potential Side Reactions: The deprotection mechanism proceeds via the formation of a stable tert-butyl cation.[1][12] This carbocation can act as an electrophile and alkylate nucleophilic residues within the substrate, such as tryptophan or methionine, leading to unwanted byproducts.[4] The use of "scavengers" like anisole or thioanisole is often necessary to trap this reactive intermediate.[17]
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to the Cbz group (removed by hydrogenolysis) and the Fmoc group (removed by base), a critical feature in complex syntheses like solid-phase peptide synthesis (SPPS).[3][4][14]
Experimental Protocol: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Sodium Hydroxide (1.0 - 1.5 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base (if used), followed by the Boc₂O.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC. The formation of CO₂ gas is often observed.[12][15]
-
Once complete, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.
Experimental Protocol: Boc Deprotection using TFA
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an excess of TFA (typically 25-50% v/v) to the solution at 0 °C or room temperature.
-
Stir the mixture for 30 minutes to a few hours, monitoring by TLC. The deprotection is often accompanied by the evolution of isobutylene and carbon dioxide gas.[4][12]
-
Remove the solvent and excess TFA under reduced pressure to isolate the amine as its trifluoroacetate salt.
The Cbz Group: The Hydrogenolysis-Labile Classic
The benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group in peptide chemistry and remains highly relevant in modern organic synthesis.[19][20] It is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[19][20]
Key Characteristics of the Cbz Group:
-
Mild Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[19][21] This method is exceptionally mild, proceeding under neutral pH and at room temperature, making it compatible with a wide array of acid- or base-sensitive functional groups.[2][4]
-
Robust Stability: Cbz-protected amines are stable to both acidic and basic conditions, offering a high degree of reliability during multi-step syntheses.[4][20] While it can be cleaved by strong acids like HBr in acetic acid, it is generally stable to the conditions used to remove Boc groups.[4][19]
-
Incompatibility with Reducible Groups: The primary limitation of the Cbz group is its incompatibility with other functional groups that are susceptible to reduction, such as alkenes, alkynes, nitro groups, and some aryl halides.[22]
-
Orthogonality: The Cbz group is orthogonal to both the Boc and Fmoc protecting groups, making it an invaluable tool in strategic, multi-step synthetic planning.[4][14]
Experimental Protocol: Cbz Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
A base such as sodium carbonate or triethylamine (2.0 eq)
-
A suitable solvent system (e.g., water/dioxane or DCM)
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Cool the solution to 0 °C and add the base.
-
Slowly add benzyl chloroformate, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If using an aqueous system, acidify the mixture and extract the product. If using an organic solvent, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Cbz protected amine.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine
-
Palladium on carbon (Pd/C, typically 10% w/w)
-
Methanol or Ethanol
-
Hydrogen (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the solvent and concentrate the filtrate under reduced pressure to yield the deprotected amine.
Comparative Analysis at a Glance
To facilitate a direct comparison, the key features of the Tosyl, Boc, and Cbz protecting groups are summarized below.
| Feature | Tosyl (Ts) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz/Z) |
| Structure | p-CH₃C₆H₄SO₂- | (CH₃)₃C-O-CO- | C₆H₅CH₂-O-CO- |
| Protection Reagent | p-Toluenesulfonyl chloride (TsCl) | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Basic (e.g., pyridine, TEA) | Basic or neutral | Basic (e.g., Na₂CO₃, TEA) |
| Stability | Very high; stable to acids, bases, nucleophiles, hydrogenation | Stable to bases, nucleophiles, hydrogenation | Stable to acids and bases |
| Primary Deprotection | Reductive cleavage (e.g., SmI₂, Na/NH₃) or strong acid (HBr) | Strong acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Key Advantage | Extreme robustness for harsh reaction sequences | Orthogonal to Cbz/Fmoc; widely used in SPPS | Mild, neutral deprotection; orthogonal to Boc/Fmoc |
| Key Disadvantage | Harsh deprotection conditions | Potential for t-butyl cation side reactions | Incompatible with reducible functional groups |
| Orthogonal To | Boc, Cbz (deprotection conditions are distinct) | Cbz, Fmoc | Boc, Fmoc |
Strategic Selection in Synthesis
The choice between Tosyl, Boc, and Cbz is dictated by the overall synthetic strategy.
-
Choose Tosyl when: The planned synthetic route involves harsh basic or nucleophilic conditions where Boc or Cbz would not survive, and the final deprotection step can tolerate strong reductive or acidic reagents.
-
Choose Boc when: An acid-labile group is required, especially in orthogonal strategies involving Cbz or Fmoc groups. It is the go-to choice for many modern synthetic campaigns, particularly in solid-phase peptide synthesis.[4] Be prepared to use scavengers if sensitive nucleophilic residues are present.
-
Choose Cbz when: A robust group that can withstand acidic and basic conditions is needed, and the deprotection must be performed under mild, neutral conditions. It is ideal for substrates containing acid- or base-labile functional groups, provided no other reducible groups are present.[4]
Conclusion
The Tosyl, Boc, and Cbz groups each offer a unique set of advantages and disadvantages for the protection of primary amines. A deep understanding of their respective stability profiles and deprotection mechanisms is paramount for the rational design of complex synthetic routes. The Tosyl group provides unparalleled stability at the cost of harsh removal, the Boc group offers convenient acid-lability central to many orthogonal schemes, and the Cbz group allows for exceptionally mild deprotection via hydrogenolysis. By carefully considering the specific demands of each synthetic step, researchers can leverage the distinct properties of these protecting groups to navigate the challenges of modern organic synthesis with precision and efficiency.
Visualizing the Chemistry: Protection and Deprotection Workflows
Tosyl Group Workflow
Caption: Workflow for Tosyl protection and deprotection of primary amines.
Boc Group Workflow
Sources
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A Comparative Guide to Tosyl and Nosyl Groups for Amine Protection: A Senior Application Scientist's Perspective
In the landscape of synthetic organic chemistry, the strategic selection of protecting groups is a critical determinant of success in the assembly of complex molecules. For the protection of amines, sulfonyl-based groups, particularly the p-toluenesulfonyl (tosyl, Ts) and the o- or p-nitrobenzenesulfonyl (nosyl, Ns) groups, are mainstays in the synthetic chemist's toolbox. While both are effective, their distinct electronic properties impart dramatically different characteristics, influencing their stability and the conditions required for their removal. This guide provides an in-depth, data-supported comparison to inform the rational selection between these two pivotal protecting groups, with a focus on scenarios where the robustness of the tosyl group presents a distinct advantage.
The Fundamental Distinction: Electronic Effects and Their Consequences
The core difference between the tosyl and nosyl groups lies in the substituent on the phenyl ring. The tosyl group features an electron-donating methyl group at the para position, while the nosyl group possesses a strongly electron-withdrawing nitro group, typically at the ortho or para position. This fundamental electronic variance is the wellspring of their divergent reactivity profiles. The nitro group in the nosyl moiety renders the sulfur atom more electrophilic and the resulting sulfonamide N-H proton significantly more acidic.[1] This heightened acidity can be advantageous for subsequent N-alkylation reactions, as seen in the Fukuyama amine synthesis.[2] Conversely, the tosyl group's electron-donating nature contributes to the exceptional stability of the tosylamide bond, a characteristic that can be either a formidable advantage or a significant challenge, depending on the synthetic context.
Caption: Structures of a tosyl-protected and a nosyl-protected amine.
A Tale of Two Stabilities: When Robustness is Paramount
The primary advantage of employing a tosyl group is its remarkable stability across a broad spectrum of reaction conditions. Tosylamides are resistant to strong bases, many oxidizing and reducing agents, and a wide range of nucleophiles, making them ideal for lengthy synthetic sequences where the amine must remain shielded through numerous transformations. This robustness, however, comes at the cost of facile removal; the cleavage of a tosyl group necessitates harsh conditions, such as reduction with dissolving metals or treatment with strong acids at elevated temperatures.
In contrast, the nosyl group is prized for its lability under exceptionally mild conditions. The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution. Consequently, nosylamides are readily cleaved by soft nucleophiles like thiols in the presence of a mild base, often at room temperature.[1][2][3] This mild deprotection protocol is a significant boon in the synthesis of delicate molecules laden with sensitive functional groups.
The choice, therefore, becomes a strategic one: is the goal to have a steadfast guardian that will endure a barrage of synthetic steps, or is a protecting group that can be gently removed at a moment's notice the more prudent choice? For complex, multi-step syntheses where a variety of reagents and conditions will be employed, the tosyl group often emerges as the superior option for ensuring the integrity of the protected amine until the final stages.
Orthogonality: A Key Consideration in Modern Synthesis
In contemporary organic synthesis, particularly in the construction of polyfunctional molecules, the concept of orthogonality is paramount. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others.[3] Herein lies a significant advantage of the nosyl group. Its unique cleavage mechanism, reliant on thiol-mediated nucleophilic aromatic substitution, renders it orthogonal to many other common amine protecting groups. For instance, a nosyl group is stable to the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the hydrogenolysis conditions employed for the cleavage of a benzyloxycarbonyl (Cbz) group.[3]
While the tosyl group's deprotection conditions are not orthogonal to many other protecting groups, its extreme stability can, in itself, be a form of pseudo-orthogonality. If a synthetic route involves conditions that would cleave more labile groups, the tosyl group will remain intact, allowing for transformations to be carried out on other parts of the molecule without the need for reprotection of the amine.
Quantitative Comparison of Deprotection Conditions
The following table summarizes the typical conditions for the deprotection of tosyl- and nosyl-protected amines, providing a clear comparison of the reagents, conditions, and representative yields.
| Protecting Group | Deprotection Method | Reagents and Conditions | Typical Yields | Reference |
| Nosyl (Ns) | Thiol-Mediated (Fukuyama) | Thiophenol, K₂CO₃, CH₃CN, 50 °C, 40 min | 89-91% | [2] |
| Solid-Supported Thiol | PS-thiophenol, Cs₂CO₃, THF, rt, 24h | >95% | [4] | |
| Tosyl (Ts) | Reductive (SmI₂) | SmI₂, amine, H₂O, THF, rt, instantaneous | Near quantitative | [5] |
| Reductive (Mg/MeOH) | Mg, MeOH, rt, 2-4h | High | [6] | |
| Acidic | 33% HBr in Acetic Acid, Phenol, 90 °C | Variable, often lower | [7] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of amines with tosyl and nosyl chlorides, and their subsequent deprotection.
Protocol 1: General Procedure for the Protection of a Primary Amine with Tosyl Chloride (TsCl)
This protocol describes the formation of a stable tosylamide from a primary amine. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction.
Caption: General experimental workflow for amine sulfonylation.
Reagents and Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq)
-
Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the primary amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of tosyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (NsCl)
The procedure for nosylation is analogous to tosylation, yielding a nosylamide that is amenable to mild deprotection.
Reagents and Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.05 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the primary amine and triethylamine in anhydrous DCM under an inert atmosphere and cool to 0 °C.[3]
-
Slowly add 2-nitrobenzenesulfonyl chloride portion-wise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[3]
-
Quench the reaction by adding water.[3]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine.[3]
-
Purify as needed by column chromatography or recrystallization.
Protocol 3: Deprotection of a Nosylamide via the Fukuyama Method
This protocol leverages the susceptibility of the electron-deficient nosyl group to nucleophilic attack by a thiol.
Caption: Deprotection of a nosylamide proceeds via a Meisenheimer intermediate.
Reagents and Materials:
-
N-Nosyl protected amine (1.0 eq)
-
Thiophenol (2.0 - 2.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate or Dichloromethane
Procedure:
-
Dissolve the N-nosyl protected amine in acetonitrile or DMF in a round-bottom flask.[2]
-
Add potassium carbonate to the solution.[3]
-
Add thiophenol to the stirred suspension.[3]
-
Stir the reaction at room temperature or heat to 50 °C until completion (monitor by TLC).[2]
-
Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).[2][3]
-
Combine the organic layers and wash with water and brine to remove the solvent and salts.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.[2]
Protocol 4: Reductive Deprotection of a Tosylamide with Samarium (II) Iodide (SmI₂)
This method offers a milder alternative to traditional dissolving metal reductions for the cleavage of the robust tosylamide bond.
Caption: Experimental workflow for the reductive cleavage of a tosylamide.
Reagents and Materials:
-
N-Tosyl amide (1.0 eq)
-
Samarium (II) Iodide (SmI₂) solution in THF (0.1 M)
-
Amine (e.g., triethylamine) and Water
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare a solution of the N-tosyl amide in anhydrous THF.
-
To this solution, add water and an amine co-solvent.[5]
-
Add the SmI₂ solution dropwise until the characteristic deep blue color persists. The reaction is typically instantaneous.[5]
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Protocol 5: Acidic Deprotection of a Tosylamide with HBr in Acetic Acid
This is a classical but harsh method for tosylamide cleavage and should be reserved for substrates that can withstand strong acidic conditions at high temperatures.
Reagents and Materials:
-
N-Tosyl amide (1.0 eq)
-
33% Hydrobromic acid in acetic acid
-
Phenol (as a scavenger)
Procedure:
-
To a solution of the N-tosyl amide in a round-bottom flask, add phenol.
-
Add 33% hydrobromic acid in acetic acid to the mixture.[7]
-
Heat the reaction mixture at 90-100 °C for several hours, monitoring by TLC or LC-MS.[7]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the aqueous solution with a concentrated aqueous sodium hydroxide solution to pH > 10.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine as necessary.
Conclusion: A Strategic Choice Based on Synthetic Goals
The decision to use a tosyl or a nosyl group for amine protection is a strategic one, dictated by the specific demands of the synthetic route. The nosyl group, with its mild deprotection conditions and orthogonality to other common protecting groups, is an excellent choice for the synthesis of complex, sensitive molecules. However, when a highly robust protecting group is required to withstand a multitude of harsh reaction conditions throughout a lengthy synthesis, the tosyl group is often the superior, more reliable choice. Its steadfastness provides a level of security that can be invaluable in ensuring the successful completion of a challenging synthetic endeavor. A thorough understanding of the properties and reactivity of both groups is essential for the modern synthetic chemist to navigate the intricate pathways of molecular construction.
References
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- BenchChem. (2025). N-p-Tosylglycine: A Robust Protecting Group for Amines in Organic Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.
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Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic letters, 11(3), 503–506. [Link]
-
ResearchGate. (2025). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Request PDF. ResearchGate. [Link]
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Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station Int. Ed. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Schmidt, M. A., Stokes, R. W., Davies, M. L., & Roberts, F. (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(10), 5136–5144. [Link]
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The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]
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-
Mészáros, L., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2504. [Link]
-
ResearchGate. (2018). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... ResearchGate. [Link]
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A Comparative Guide to the Definitive Structure Validation of 2-Tosylethanamine Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structure elucidation—with complementary spectroscopic techniques for the validation of 2-tosylethanamine hydrochloride.
The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In drug development, an accurate molecular structure is non-negotiable, influencing everything from mechanism of action and patentability to formulation and safety. While a suite of analytical tools provides crucial pieces of the structural puzzle, single-crystal X-ray crystallography offers the ultimate, high-resolution answer.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides unparalleled detail about the internal lattice of crystalline substances.[1] By measuring the angles and intensities of X-rays diffracted by a single crystal, scientists can produce a three-dimensional map of electron density.[2] This map reveals the precise coordinates of each atom, defining bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.[1][3]
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and expertise. The causality behind each step is critical for success.
Experimental Workflow: From Powder to Publication-Ready Structure
The process begins with growing a high-quality single crystal, a step that is often the most challenging part of the analysis.[2][4] Once a suitable crystal is obtained, it is mounted and exposed to a focused X-ray beam, producing a unique diffraction pattern of spots, or reflections.[5] The geometry and intensity of these spots contain all the information needed to solve the structure.
Detailed Protocol: Crystallization and Data Analysis of this compound
This protocol outlines the key steps for obtaining a crystal structure of a small molecule hydrochloride salt like 2-tosylethanamine HCl.[6]
Part 1: Crystal Growth (The Art of Crystallization)
The goal is to grow a single crystal that is well-ordered, transparent, and free of defects.[6] For hydrochloride salts, which are often highly polar, selecting the right solvent system is crucial.
-
Solvent Selection: Start by testing the solubility of 2-tosylethanamine HCl in various solvents (e.g., methanol, ethanol, acetonitrile, water). A good crystallizing solvent is one in which the compound is moderately soluble. For salts, a mixture like ethanol/water is often effective.
-
Crystal Growth Method - Slow Evaporation:
-
Dissolve the compound in a minimal amount of the chosen solvent or solvent system at room temperature to create a near-saturated solution.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with parafilm and poke a few small holes in it.[6] This allows the solvent to evaporate slowly over several days to weeks.
-
Causality: Slow evaporation prevents rapid precipitation, giving molecules time to arrange themselves into an ordered crystal lattice, which is essential for high-quality diffraction.
-
-
Crystal Selection: Under a microscope, select a crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.[6]
Part 2: Data Collection and Structure Refinement (The Science of Diffraction)
-
Mounting and Cooling: Carefully mount the selected crystal on a loop and place it on the diffractometer's goniometer head. The crystal is then cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[6]
-
Data Collection: An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.[6] Based on this, a full data collection strategy is devised to measure the intensities of thousands of unique reflections from various crystal orientations.[1]
-
Structure Solution: The "phase problem" is the primary hurdle in crystallography, as the detectors only measure intensities, not the phase information of the diffracted waves.[4] For small molecules, this is typically solved using "direct methods," which are computational algorithms that estimate the initial phases.[2]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares minimization. This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[2]
-
Validation: The final structure is validated using services like the International Union of Crystallography's (IUCr) checkCIF.[7][8] This service generates a report of alerts, checking for consistency, completeness, and chemical reasonableness, ensuring the quality and integrity of the reported science.[7][8]
Orthogonal Validation: A Comparative Analysis
While SC-XRD provides the definitive 3D structure, other analytical techniques are essential for confirming the molecule's identity and providing complementary information. These methods are often faster and require less sample preparation, making them crucial for routine analysis and for validating the bulk sample's identity against the single crystal chosen for diffraction.
| Technique | Information Obtained | Sample State | Key Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[1][9] | Crystalline Solid | Unambiguous 3D structure determination; the "gold standard."[9] | Requires high-quality single crystals, which can be difficult to grow; low throughput.[4][9] |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, chemical environment of nuclei, proton/carbon framework.[9] | Solution | Excellent for determining molecular connectivity and structure in solution; high throughput. | Does not provide precise bond lengths/angles or solid-state packing information. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[9][10] | Gas Phase | High sensitivity; confirms molecular formula. | Provides limited information on atom connectivity and no 3D structural data. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -SO₂-, -NH₃⁺). | Solid or Liquid | Fast, simple, and confirms the presence of key chemical bonds. | Provides a molecular "fingerprint" but no detailed connectivity or 3D structure. |
Synergy in Structural Elucidation
The most robust structural validation comes from the synergistic use of multiple techniques. NMR and MS can quickly confirm that the correct molecule has been synthesized. IR spectroscopy can verify the presence of expected functional groups. Finally, X-ray crystallography provides the definitive, high-resolution 3D structure, resolving any ambiguities in stereochemistry, conformation, or atom connectivity. This multi-faceted approach ensures that the structure reported is a true and accurate representation of the molecule, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Publication standards for crystal structures. (2011). International Union of Crystallography. [Link]
-
Notes for authors. IUCrData - International Union of Crystallography. [Link]
-
Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable. [Link]
-
Statistical descriptors in crystallography. Recommendations. (2021). International Union of Crystallography. [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
-
XRD Basics. (2025). Penn Physics. [Link]
-
How can I evaluate a Single crystal data from powder XRD? (2016). ResearchGate. [Link]
-
Raw data availability: the small-molecule crystallography perspective. (2020). International Union of Crystallography. [Link]
-
Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. [Link]
-
Structure validation in chemical crystallography. (2009). Acta Crystallographica Section A: Foundations and Advances. [Link]
-
Is there any optional characterization other than XRD? (2015). ResearchGate. [Link]
-
Homology Model Versus X-ray Structure in Receptor-based Drug Design. (2011). NIH. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2025). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
data requirements for structures submitted to Acta Cryst. Sections C and E. IUCr Journals. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. [Link]
-
CCDC 2016702: Experimental Crystal Structure Determination. University of Toyama. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
CCDC – Cambridge Crystallographic Data Centre. SERC@IISc - Indian Institute of Science. [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]
-
Chemical structure searching. Access Structures - CCDC. [Link]
-
The Cambridge Crystallographic Data Centre (Open Source). GitHub. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. [Link]
-
2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydron;chloride. PubChem. [Link]
-
2-Chloro-N-ethyl-N-methylethanamine. SpectraBase. [Link]
- A kind of preparation method of 2-chloroethylamine hydrochloride.
-
ethanamine, 2-chloro, N-methyl, N-ethyl. PubChem. [Link]
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2-Chloroethylamine hydrochloride. PubChem. [Link]
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-
2-Chloroethylamine. PubChem. [Link]
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The Tosyl Group in Complex Synthesis: A Guide to Orthogonality and Application
In the intricate chess game of multistep organic synthesis, protecting groups are the strategic pawns that shield reactive functionalities, allowing chemists to orchestrately build molecular complexity. Among the venerable sulfonyl family of protecting groups, the p-toluenesulfonyl (tosyl, Ts) group has long been a workhorse, valued for its robustness and predictable reactivity. However, in the context of increasingly complex targets, a critical question arises: how truly orthogonal is the tosyl group? This guide provides a comprehensive assessment of the tosyl protecting group, comparing its performance with key alternatives and offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The Principle of Orthogonality: A Cornerstone of Modern Synthesis
The concept of orthogonality, first introduced in the realm of peptide synthesis, is fundamental to the efficient construction of complex molecules.[1] It dictates that multiple protecting groups within a single molecule can be selectively removed in any order, with each deprotection condition leaving the others intact.[2][3] A poorly designed protecting group strategy can lead to a cascade of unintended reactions, jeopardizing yields and leading to arduous purification challenges.
Caption: Orthogonal protection strategy workflow.
The Tosyl Group: A Profile
The tosyl group is typically introduced by reacting an alcohol or amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4][5] The resulting tosylate esters and tosylamides are generally stable crystalline solids, facilitating purification and characterization.
Stability Profile
The stability of the tosyl group is one of its most valued attributes. It is resistant to a wide range of reaction conditions, including:
-
Mildly acidic and basic conditions: Tosylamides and tosylates are generally stable to conditions used for the removal of many other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[6]
-
Oxidative and reductive conditions: The tosyl group can withstand many common oxidizing and reducing agents, allowing for extensive synthetic transformations on other parts of the molecule.
This robustness, however, is a double-edged sword, as the cleavage of the tosyl group often requires harsh conditions.[7][8][9]
Assessing Orthogonality: Tosyl vs. Other Sulfonyl Protecting Groups
The true measure of a protecting group's utility lies in its orthogonality relative to other commonly used groups. Within the sulfonyl family, several alternatives to the tosyl group exist, each with distinct electronic properties that influence their stability and cleavage conditions.
| Protecting Group | Abbreviation | Key Structural Feature | Typical Cleavage Conditions | Orthogonality Considerations |
| Tosyl | Ts | p-methylphenyl | Strong acid (HBr/phenol), dissolving metal reduction (Na/NH₃), reductive cleavage (SmI₂).[10][11] | Stable to conditions for removing Boc, Fmoc, and many silyl ethers. Cleavage conditions can be harsh and may affect other functional groups. |
| Nosyl | Ns | o- or p-nitrophenyl | Mild nucleophilic cleavage (thiophenol, K₂CO₃).[12][13] | The nitro group makes the sulfur atom more electrophilic, allowing for much milder deprotection than tosyl. Orthogonal to acid- and base-labile groups. |
| Brosyl | Bs | p-bromophenyl | Similar to tosyl, but can be cleaved under slightly different reductive conditions. | The bromo substituent offers subtle electronic differences compared to the methyl group of tosyl, which can sometimes be exploited for selective cleavage. |
| Mosyl | Ms | Methyl | Similar to tosyl, often requiring strong reducing agents. | The smaller size of the mesyl group can sometimes be advantageous in sterically hindered environments. |
The key differentiator between these groups is the electronic nature of the aromatic or alkyl substituent. The electron-donating methyl group in the tosyl group renders the sulfonamide relatively stable. In contrast, the strongly electron-withdrawing nitro group in the nosyl group makes the sulfur atom significantly more electrophilic and the sulfonamide proton more acidic.[13] This increased reactivity allows for the cleavage of the nosyl group under much milder, nucleophilic conditions, providing a clear orthogonal relationship with the tosyl group.[6][12]
Caption: Orthogonality of Tosyl and Nosyl groups.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of an amine with a tosyl group and for its subsequent deprotection under various conditions.
Protocol 1: Tosylation of a Primary Amine (Schotten-Baumann Conditions)
This protocol describes a general procedure for the protection of a primary amine as a tosylamide.[4]
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1-1.2 eq)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask.
-
Add the 10% aqueous NaOH solution (2.0-3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add TsCl portion-wise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tosylamide by recrystallization or column chromatography.
Protocol 2: Deprotection of a Tosylamide using HBr in Acetic Acid with Phenol
This protocol details a common method for the acidic cleavage of a tosylamide.[7][14]
Materials:
-
Tosylamide (1.0 eq)
-
33% Hydrobromic acid (HBr) in acetic acid
-
Phenol
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of the tosylamide in a round-bottom flask, add phenol (as a scavenger).
-
Add 33% HBr in acetic acid.
-
Heat the reaction mixture at 90 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the aqueous solution with a concentrated aqueous NaOH solution to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography.
Protocol 3: Reductive Deprotection of a Tosylamide using Samarium Diiodide (SmI₂)
This protocol describes a milder, reductive method for the cleavage of tosylamides.[4][15]
Materials:
-
Tosylamide (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Water
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolve the tosylamide in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.
-
Add triethylamine (2.0-3.0 eq) and water (2.0-3.0 eq).
-
Cool the solution to -78 °C.
-
Slowly add the SmI₂ solution via syringe until the characteristic deep blue color persists.
-
Stir the reaction at -78 °C until completion, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of Rochelle's salt and stir until the color dissipates.
-
Extract the mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude amine.
Conclusion: Strategic Implementation of the Tosyl Group
The tosyl protecting group remains a valuable tool in the synthetic chemist's arsenal due to its high stability and predictable reactivity. While its removal often requires forcing conditions, this very robustness can be leveraged to achieve orthogonality in complex syntheses. The key to its successful implementation lies in a thorough understanding of its stability profile relative to other protecting groups present in the molecule. For syntheses requiring milder deprotection conditions, alternative sulfonyl groups like nosyl offer a clear orthogonal advantage. By carefully considering the overall synthetic strategy and the specific reactivity of the substrate, researchers can effectively utilize the tosyl group to navigate the challenging landscapes of complex molecule synthesis.
References
-
Merrifield, R. B. (1986). Solid Phase Synthesis. Science, 232(4748), 341-347. [Link]
-
Smyth, J. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Link]
-
ResearchGate. (2009). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. [Link]
-
Sciencemadness Discussion Board. (2014). Procedure of tosylation of p-aminochlorobenzene. [Link]
- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
ResearchGate. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
- Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
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-
Wikipedia. (n.d.). Tosyl group. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]
-
ResearchGate. (2018). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. [Link]
-
The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
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literature review of the applications of N-tosylated diamines
An In-Depth Comparative Guide to the Applications of N-Tosyl-Protected Diamines
Authored by a Senior Application Scientist
N-tosylated diamines have emerged from relative obscurity to become a cornerstone in modern synthetic chemistry. Their unique combination of steric and electronic properties, conferred by the tosyl (p-toluenesulfonyl) group, makes them exceptionally versatile. The tosyl group is not merely a protecting group; it is an activating and stereodirecting entity that has enabled significant advancements across catalysis, medicinal chemistry, and materials science. This guide provides a comparative analysis of their applications, supported by experimental data, to inform and empower researchers in their synthetic endeavors.
The Crucial Role of the Tosyl Group
The power of N-tosylated diamines lies in the multifaceted nature of the tosyl group. Understanding its functions is key to appreciating its applications.
-
Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which increases the acidity of the N-H proton. This property is crucial in catalysis, as it facilitates the formation of metal-amide complexes.
-
Steric Influence: The bulky tosyl group provides a defined steric environment, which is fundamental for inducing asymmetry in catalytic reactions. It helps create a chiral pocket around the active site, dictating the facial selectivity of substrate approach.
-
Leaving Group Potential: The tosylamide can be a good leaving group under certain conditions, but it is generally stable, allowing for selective deprotection.
-
Crystallinity: Tosylated compounds are often highly crystalline, which simplifies their purification by recrystallization and allows for unambiguous structure determination via X-ray crystallography.[1]
dot graph TD A[N-Tosyl-Protected Diamine] --> B{Key Properties}; B --> C[Electron-Withdrawing]; B --> D[Steric Bulk]; B --> E[Stable Protecting Group]; B --> F[Enhanced Crystallinity];
end
Figure 1: A diagram illustrating the key properties of the tosyl group and their influence on the applications of N-tosylated diamines.
Asymmetric Catalysis: The Premier Application
The most prominent application of chiral N-tosylated diamines is as ligands in asymmetric catalysis. They form well-defined complexes with transition metals, most notably Ruthenium, Rhodium, and Iridium, creating highly effective and selective catalysts.
Asymmetric Transfer Hydrogenation (ATH)
ATH is a powerful method for the reduction of ketones and imines to chiral alcohols and amines, respectively. N-tosylated diamines, in combination with a metal precursor (e.g., [RuCl₂(p-cymene)]₂) and a hydrogen source (e.g., formic acid/triethylamine), form the active catalyst in situ.
The causality behind this choice is the formation of a stable, 16-electron Ru-hydride species. The N-H proton of the tosylated diamine ligand participates directly in the hydrogen transfer mechanism, shuttling a hydride and a proton to the substrate in a concerted, six-membered ring transition state. This "metal-ligand bifunctional" mechanism is highly efficient.
Comparative Performance of Chiral Ligands in ATH of Acetophenone
| Ligand Source | Metal | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (+)-3-Carene | Ru | >95 | 96 | [2] |
| (R)-(+)-Limonene | Ru | >95 | 94 | [2] |
| (-)-Menthol | Ru | >95 | 93 | [2] |
| (1R,2R)-Cyclohexane | Ru | 99 | 97 | [3] |
Conditions: Acetophenone, [RuCl₂(p-cymene)]₂, ligand, HCOOH:NEt₃, room temperature.
The data clearly shows that N-tosylated diamines derived from various cheap, natural chiral pool sources can generate catalysts that produce chiral alcohols with excellent yields and enantioselectivities.[2] The choice of the chiral backbone allows for fine-tuning of the catalyst's steric environment to achieve optimal results for a given substrate.
dot graph TD subgraph "Catalytic Cycle" A["(Ts-N-N)Ru-H (Active Catalyst)"] -- "Ketone (Substrate)" --> B["Six-MemberedTransition State"]; B --> C["(Ts-N-N)Ru + Chiral Alcohol"]; C -- "H-Source (HCOOH/NEt₃)" --> A; end
end
Figure 2: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru/N-tosylated diamine catalyst.
Carbon-Carbon Bond Forming Reactions
N-tosylated diamines also serve as effective ligands for enantioselective C-C bond formation, such as the addition of organozinc reagents to aldehydes. In these reactions, the diamine first coordinates to the dialkylzinc reagent, forming a chiral complex. This complex then delivers the alkyl group to one face of the aldehyde, with the tosyl group's steric hindrance playing a key role in directing the approach.
For example, a mono-N-tosylated diamine derived from (+)-3-carene was used as a ligand in the addition of diethylzinc to benzaldehyde, yielding the corresponding chiral alcohol with high enantioselectivity.[2] This demonstrates their versatility beyond reductive processes.
Building Blocks in Medicinal and Synthetic Chemistry
Beyond catalysis, N-tosylated diamines are valuable building blocks for complex molecules, leveraging the unique reactivity of the tosyl group for selective functionalization.[4][5]
Synthesis of Privileged Scaffolds
The term "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets.[6] Diamine-containing structures are common in many pharmaceuticals.[7] N-tosylated diamines provide a robust entry point for synthesizing these scaffolds.
For instance, they have been used in the palladium-catalyzed synthesis of 1,4-benzodiazepines, a class of compounds with a wide range of pharmacological activities.[6] The tosyl group serves as an essential activating group, facilitating the intramolecular nucleophilic attack that forms the seven-membered ring core.
Precursors to Vicinal Diamines
Chiral vicinal diamines (1,2-diamines) are crucial synthons and components of many organocatalysts and ligands.[8] The synthesis of enantiopure vicinal diamines can be challenging. A powerful strategy involves the ring-opening of N-tosylaziridines. The tosyl group activates the aziridine ring, making it susceptible to nucleophilic attack by amines, a process that can be rendered enantioselective by using a chiral catalyst.[8][9] The resulting N-tosylated 1,2-diamine can then be deprotected if necessary.
Representative Experimental Protocol: Synthesis of a Mono-N-Tosyl-1,2-Diamine from (+)-3-Carene
This protocol is adapted from methodologies described in the literature and serves as a self-validating system for producing a chiral ligand.[2]
Objective: To synthesize an optically pure mono-N-tosylated-1,2-diamine from the natural product (+)-3-carene.
Materials:
-
(+)-3-Carene
-
Chloramine-T trihydrate
-
Sodium azide (NaN₃)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Hydrogenation apparatus
Step-by-Step Methodology:
-
Aziridination of (+)-3-Carene:
-
Dissolve (+)-3-carene (1.0 eq) in DCM.
-
Add Chloramine-T trihydrate (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-tosylaziridine derivative.
-
-
Regioselective Ring-Opening:
-
Dissolve the crude N-tosylaziridine in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the crude azido-tosylamide.
-
-
Reduction of the Azide:
-
Dissolve the crude azido-tosylamide in methanol.
-
Carefully add 10% Pd/C catalyst (approx. 5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified by column chromatography or recrystallization to afford the optically pure mono-N-tosylated-1,2-diamine.
-
Conclusion and Future Outlook
N-tosylated diamines are far more than simple protected amines; they are sophisticated tools for modern organic synthesis. Their applications in asymmetric catalysis, particularly in transfer hydrogenation, are well-established and provide a reliable method for producing chiral molecules.[2][3] Furthermore, their utility as building blocks in synthesizing complex heterocyclic systems and chiral auxiliaries continues to expand.[6][10]
Future research will likely focus on developing novel chiral backbones to further improve selectivity, expanding their application to other challenging transformations, and anchoring these ligands to solid supports for catalyst recycling and greener chemical processes. The foundational principles outlined in this guide demonstrate the robust and versatile nature of N-tosylated diamines, ensuring their continued importance in the toolkit of researchers and drug development professionals.
References
-
ResearchGate. (n.d.). New N , N -diamine ligands derived from (−)-menthol and their application in the asymmetric transfer hydrogenation | Request PDF. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines | Request PDF. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines | Request PDF. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C–H Ortho-Arylation | Organic Letters. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved January 17, 2026, from [Link]
-
PubMed. (2013, January 2). Diastereo- and regioselective addition of thioamide dianions to imines and aziridines: synthesis of N-thioacyl-1,2-diamines and N-thioacyl-1,3-diamines. Retrieved January 17, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Retrieved January 17, 2026, from [Link]
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A Strategic Guide to Sulfonyl Protecting Groups: A Comparative Analysis of Tosyl and Its Congeners
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Among the arsenal of functionalities employed to temporarily mask reactive sites, sulfonyl groups have carved a niche for their robustness and reliability, particularly for the protection of amines and, to a lesser extent, hydroxyl groups. The archetypal p-toluenesulfonyl (tosyl, Ts) group has long been a workhorse in this domain. However, the very stability that makes it so dependable can also be its Achilles' heel, often necessitating harsh conditions for its removal that are incompatible with sensitive substrates.
This guide provides a comprehensive comparison of the tosyl group with other commonly employed sulfonyl-based protecting groups, namely the nosyl (Ns), brosyl (Bs), and mesyl (Ms) groups. We will delve into the nuances of their reactivity, stability, and cleavage conditions, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic endeavors.
The Sulfonyl Shield: Commonalities and Divergences
Sulfonyl groups are prized for their ability to decrease the nucleophilicity and basicity of amines by converting them into stable sulfonamides.[1] This transformation is achieved by reacting the amine with the corresponding sulfonyl chloride in the presence of a base.[2] The resulting sulfonamides are generally stable to a wide range of reaction conditions, including acidic and basic environments.[1] However, the electronic nature of the substituent on the sulfonyl group dramatically influences the ease of cleavage of the S-N bond, giving rise to a spectrum of reactivities that can be exploited for orthogonal protection strategies.[3][4]
dot graph "Sulfonyl_Protecting_Groups" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Sulfonyl Protecting Groups" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; "Tosyl (Ts)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nosyl (Ns)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Brosyl (Bs)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mesyl (Ms)" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Sulfonyl Protecting Groups" -- "Tosyl (Ts)" [label="p-toluenesulfonyl"]; "Sulfonyl Protecting Groups" -- "Nosyl (Ns)" [label="o/p-nitrobenzenesulfonyl"]; "Sulfonyl Protecting Groups" -- "Brosyl (Bs)" [label="p-bromobenzenesulfonyl"]; "Sulfonyl Protecting Groups" -- "Mesyl (Ms)" [label="methanesulfonyl"]; } caption: "Common Sulfonyl-Based Protecting Groups."
A Head-to-Head Comparison: Tosyl vs. The Alternatives
The choice of a sulfonyl protecting group hinges on a careful consideration of the desired stability and the compatibility of its cleavage conditions with the overall synthetic route. The following sections provide a detailed comparison of the key players.
p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group is renowned for its exceptional stability, making it a reliable choice for protecting amines through a multitude of synthetic transformations.[5] However, this robustness comes at the cost of requiring stringent conditions for its removal.
-
Installation: Typically achieved by reacting the amine with tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[6]
-
Stability: Highly stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[1]
-
Cleavage: Requires harsh conditions such as reduction with sodium in liquid ammonia, or treatment with strong acids like HBr or H2SO4 at elevated temperatures.[6][7] These conditions can be detrimental to other functional groups in the molecule.[8]
o/p-Nitrobenzenesulfonyl (Nosyl, Ns)
The nosyl group, particularly the ortho- and para-isomers, was developed to overcome the cleavage limitations of the tosyl group. The strongly electron-withdrawing nitro group renders the sulfur atom more electrophilic, facilitating nucleophilic attack and subsequent cleavage of the S-N bond under mild conditions.[3]
-
Installation: Similar to the tosyl group, nosyl groups are introduced by reacting the amine with the corresponding nosyl chloride (NsCl).[3]
-
Stability: While generally stable, they are less robust than tosyl groups, particularly towards nucleophiles.[9]
-
Cleavage: The key advantage of the nosyl group is its facile cleavage under mild, nucleophilic conditions, typically using a thiol like thiophenol in the presence of a base such as K2CO3 or Cs2CO3.[3][10] This mild deprotection allows for orthogonality with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[3] The Fukuyama amine synthesis famously utilizes the nosyl group for this reason.[1]
p-Bromobenzenesulfonyl (Brosyl, Bs)
The brosyl group offers a middle ground between the extreme stability of the tosyl group and the relative lability of the nosyl group.[11] The bromo substituent provides a modest electronic effect and can also serve as a handle for spectroscopic analysis.[11]
-
Installation: Introduced via the reaction of an amine or alcohol with brosyl chloride (BsCl).[11]
-
Stability: Stable under basic and oxidative conditions.[11]
-
Cleavage: Can be removed under milder reductive conditions than the tosyl group, for example, using zinc in acetic acid.[11]
Methanesulfonyl (Mesyl, Ms)
The mesyl group is a simple alkylsulfonyl protecting group that finds widespread use, not only as a protecting group but also as a means to activate hydroxyl groups for nucleophilic substitution, converting them into good leaving groups (mesylates).[12]
-
Installation: Typically installed by reacting an amine or alcohol with mesyl chloride (MsCl) in the presence of a base like triethylamine.[1]
-
Stability: Generally stable to acidic conditions.[1]
-
Cleavage: Similar to tosylates, mesylamides are quite stable and often require strong reducing conditions for cleavage.[2] However, for phenols, a mild deprotection protocol using lithium diisopropylamide (LDA) has been reported.[13]
Quantitative Comparison of Sulfonyl Protecting Groups
| Protecting Group | Abbreviation | Structure | Typical Installation Reagent | Key Stability Features | Common Cleavage Conditions |
| Tosyl | Ts | CH₃C₆H₄SO₂- | Tosyl chloride (TsCl) | Very stable to acid and base[1] | Na/liq. NH₃; HBr/AcOH[6][7] |
| Nosyl | Ns | O₂NC₆H₄SO₂- | Nosyl chloride (NsCl) | Stable to acid and hydrogenolysis[3] | Thiophenol/K₂CO₃[3] |
| Brosyl | Bs | BrC₆H₄SO₂- | Brosyl chloride (BsCl) | Stable to base and oxidation[11] | Zn/AcOH[11] |
| Mesyl | Ms | CH₃SO₂- | Mesyl chloride (MsCl) | Stable to acid[1] | Strong reducing agents[2] |
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of an Amine
-
Dissolve the amine (1.0 eq) in dichloromethane (DCM) or pyridine.
-
Add triethylamine (1.5 eq) if DCM is used as the solvent.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
dot graph "Tosylation_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TsCl_Pyridine" [label="TsCl, Pyridine (or Et3N)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [label="Reaction at 0 °C to RT"]; "Workup" [label="Aqueous Workup"]; "Purification" [label="Purification"]; "Tosylamide" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Amine" -> "Reaction"; "TsCl_Pyridine" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Tosylamide"; } caption: "General workflow for the tosylation of an amine."
Protocol 2: General Procedure for the Deprotection of a Nosyl-Protected Amine
-
Dissolve the nosyl-protected amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add thiophenol (2.0 eq).
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion (monitored by TLC).[10]
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
dot graph "Nosyl_Deprotection_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Nosylamide" [fillcolor="#FBBC05", fontcolor="#202124"]; "Thiophenol_Base" [label="Thiophenol, Base (K2CO3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [label="Reaction at RT to 50 °C"]; "Workup" [label="Aqueous Workup"]; "Purification" [label="Purification"]; "Free_Amine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Nosylamide" -> "Reaction"; "Thiophenol_Base" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Free_Amine"; } caption: "General workflow for the deprotection of a nosyl-protected amine."
Conclusion: A Strategic Choice
The selection of a sulfonyl protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. While the tosyl group remains a stalwart for its unwavering stability, the development of more labile alternatives like the nosyl group has provided chemists with invaluable tools for orthogonal protection strategies.[3] The brosyl and mesyl groups further enrich this toolbox, each with its own unique set of properties. By carefully considering the stability requirements and the compatibility of deprotection conditions with the target molecule, researchers can harness the power of this versatile class of protecting groups to navigate the complexities of modern organic synthesis.
References
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Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups. [Link]
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Grokipedia. Brosyl group. [Link]
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National Institutes of Health. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
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Synlett. (2002). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Link]
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ResearchGate. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. [Link]
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ResearchGate. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]
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ACS Publications. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. [Link]
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ResearchGate. (2014). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]
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YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Wikipedia. Brosyl group. [Link]
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ChemRxiv. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. [Link]
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ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]
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Organic Syntheses. 2-(Trimethylsilyl)ethanesulfonyl Chloride. [Link]
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Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups. [Link]
-
ResearchGate. (2004). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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Wikipedia. Tosyl group. [Link]
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National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
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University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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National Institutes of Health. (2011). Orthogonal Sulfation Strategy for Synthetic Heparan Sulfate Ligands. [Link]
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Wikipedia. Mesylate. [Link]
-
Amanote Research. (2008). 2-Trimethylsilylethanesulfonyl (SES) Versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen Containing 5-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. (2008). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. [Link]
-
OUCI. The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry. [Link]
-
ACS Publications. (2019). tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]
-
ResearchGate. (2018). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... [Link]
-
National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
National Institutes of Health. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
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Introduction to 2-Tosylethanamine Hydrochloride: A Key Synthetic Building Block
An In-Depth Technical Guide to the Kinetic Studies of Reactions Involving 2-Tosylethanamine Hydrochloride: A Comparative Analysis for Drug Development Professionals
As Senior Application Scientists, our role extends beyond mere procedural instruction; it involves elucidating the fundamental principles that govern reaction outcomes. This guide provides a comprehensive analysis of the reaction kinetics of this compound, a versatile reagent in pharmaceutical synthesis. We will explore its reactivity, compare it with viable alternatives, and provide the experimental frameworks necessary for researchers to conduct their own robust kinetic studies. Our focus is on the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.
This compound is a bifunctional molecule featuring a primary amine and a tosyl group. This structure makes it an invaluable reagent for introducing a protected aminoethyl moiety into a target molecule. The tosyl group (p-toluenesulfonyl) is an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent carbon atom. The hydrochloride salt form enhances the compound's stability and water solubility, simplifying handling and reaction setup.
Its primary utility lies in N-alkylation reactions and as a precursor for intramolecular cyclizations to form nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. Understanding the kinetics of these reactions is paramount for process optimization, impurity profiling, and scaling up for pharmaceutical production.
Comparative Kinetic Analysis: The Choice of the Sulfonate Ester
In synthesis design, the choice of leaving group is a critical decision that directly impacts reaction rates and potentially the reaction mechanism itself. The most common alternative to a tosylate is a mesylate (methanesulfonate). While both are excellent leaving groups, their kinetic behavior can differ significantly.
The Alternative: 2-Mesylethanamine Hydrochloride
The logical counterpart for comparison is 2-mesylethanamine hydrochloride. The methanesulfonyl group is smaller than the p-toluenesulfonyl group, which can influence steric accessibility at the reaction center. However, the most profound difference lies in their reactivity in the presence of a base.
Mechanistic & Kinetic Comparison
Standard SN2 Pathway: For most applications, particularly with nucleophilic amines or alcohols, both tosylates and mesylates react via a standard bimolecular nucleophilic substitution (SN2) mechanism. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.
The Sulfene Intermediate Pathway (Mesylates Only): A key mechanistic divergence can occur when using a strong, non-nucleophilic base (e.g., triethylamine) with mesylates. Methanesulfonyl chloride possesses α-hydrogens that can be abstracted by a sufficiently strong base, leading to the formation of a highly reactive "sulfene" intermediate (CH₂=SO₂).[1][2] This pathway is not possible for tosylates, as they lack α-protons on the aromatic ring.[1][2] This distinction is crucial because the formation of the sulfene can alter the reaction kinetics and product distribution. For instance, kinetic isotope effect studies have been used to confirm the formation of the sulfene intermediate in the hydrolysis of methanesulfonyl chloride under basic conditions.[1][2]
Leaving Group Ability: Both tosylate and mesylate are considered excellent leaving groups because their corresponding anions are highly stabilized by resonance. Minor differences in reactivity can be observed, but in many cases, they are comparable. The choice between them is often dictated by other factors.
Practical & Analytical Considerations:
-
Physical Form: Tosylated compounds are often crystalline solids, which can be advantageous for purification by recrystallization.[3]
-
TLC Visualization: The aromatic ring in the tosyl group provides a UV chromophore, making reaction monitoring by Thin Layer Chromatography (TLC) more straightforward compared to mesylates.[3]
-
Reactivity: While both are reactive, triflates (trifluoromethanesulfonates) are significantly more reactive and are used when a very good leaving group is required.[4]
The following diagram illustrates the mechanistic choice a researcher faces when using these reagents with a base.
Caption: Comparative reaction pathways for tosylate vs. mesylate precursors.
Experimental Protocols for Kinetic Analysis
To objectively compare the reactivity of this compound and its alternatives, a well-designed kinetic study is essential. The following protocols provide a framework for such an analysis.
Protocol 1: General Procedure for Kinetic Analysis of N-Alkylation
This protocol outlines a method to determine the reaction rate constant for the N-alkylation of a model nucleophile (e.g., benzylamine) with this compound.
1. Reagent and Solution Preparation:
- Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable solvent (e.g., Acetonitrile).
- Prepare a stock solution of the nucleophile (e.g., Benzylamine, 0.1 M) in the same solvent.
- Prepare a stock solution of a non-nucleophilic base (e.g., Diisopropylethylamine, 0.2 M) to neutralize the HCl salt and any acid generated.
- Prepare an internal standard (IS) stock solution (e.g., Dodecane, 0.05 M) for chromatographic analysis.
2. Reaction Setup:
- In a thermostated reaction vessel (e.g., 25°C), combine the solvent, base, and internal standard.
- Add the nucleophile solution and allow the mixture to thermally equilibrate.
- The reaction is initiated by adding the this compound stock solution. Start the timer immediately (t=0).
3. Reaction Monitoring:
- At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
- Immediately quench the reaction in the aliquot by diluting it in a vial containing a quenching agent (e.g., a dilute acid solution in mobile phase) to prevent further reaction.
4. Analysis:
- Analyze the quenched samples by a suitable chromatographic method (e.g., HPLC-UV or GC-FID).
- Calculate the concentration of the reactant (this compound) and product at each time point relative to the internal standard.
5. Data Processing:
- Plot the natural logarithm of the concentration of this compound (ln[Reactant]) versus time.
- If the reaction follows pseudo-first-order kinetics (by using an excess of the nucleophile), the plot should be linear. The negative of the slope of this line represents the pseudo-first-order rate constant (k').
- The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile.
Protocol 2: Comparative Study with 2-Mesylethanamine Hydrochloride
To perform a direct comparison, repeat the exact procedure outlined in Protocol 1, substituting this compound with an equimolar amount of 2-mesylethanamine hydrochloride. It is critical that all other parameters (temperature, concentrations, solvent, base) remain identical to ensure a valid comparison.
The following diagram outlines the general workflow for these kinetic experiments.
Caption: Standard workflow for a chemical kinetics experiment.
Data Presentation and Interpretation
The data obtained from the kinetic studies should be tabulated for clear comparison. The table below presents a hypothetical but realistic dataset comparing the two reagents in an N-alkylation reaction at 25°C.
| Reagent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate (vs. Tosylate) | Predominant Mechanism |
| 2-Tosylethanamine HCl | 1.5 x 10⁻³ | 1.0 | SN2 |
| 2-Mesylethanamine HCl | 1.2 x 10⁻³ | 0.8 | SN2 |
Note: This is representative data. Actual rates will depend on the specific nucleophile, solvent, and temperature.
In this illustrative example, the tosylate reacts slightly faster than the mesylate under these conditions, which could be attributed to subtle electronic differences. A more dramatic difference would be expected if a stronger base capable of inducing the sulfene mechanism were used with the mesylate, which would likely lead to a different product profile and a more complex kinetic analysis.
Conclusion
The selection of a reagent for pharmaceutical synthesis requires a deep understanding of its chemical behavior. While this compound is a reliable and effective reagent for introducing an aminoethyl group, its kinetic performance should be evaluated against alternatives like 2-mesylethanamine hydrochloride. The potential for different reaction mechanisms—specifically the sulfene pathway available to mesylates—is a critical consideration.[1][2] By employing rigorous kinetic studies as outlined in this guide, researchers can make data-driven decisions to optimize reaction conditions, control impurity formation, and ensure the development of robust and scalable synthetic processes.
References
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Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions . PMC - NIH. Available at: [Link]
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Why do tosylation and mesylation of alcohols follow different mechanisms? . Chemistry Stack Exchange. Available at: [Link]
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Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis . Organic Chemistry Portal. Available at: [Link]
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Easy and direct conversion of tosylates and mesylates into nitroalkanes . PMC - NIH. Available at: [Link]
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Mesylates and Tosylates with Practice Problems . Chemistry Steps. Available at: [Link]
-
Tosylates And Mesylates . Master Organic Chemistry. Available at: [Link]
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The Strategic Calculus of Amine Protection: A Cost-Benefit Analysis of 2-Tosylethanamine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the introduction of an ethylamine moiety is a frequent necessity in the synthesis of pharmacologically active molecules. The choice of reagent for this transformation, particularly on a large scale, is a critical decision with significant implications for process efficiency, cost-effectiveness, and environmental impact. This guide provides an in-depth comparative analysis of 2-tosylethanamine and its primary alternatives, offering experimental data and strategic insights to inform your process development.
The ethylamine structural unit is a common feature in a vast array of pharmaceuticals. Its incorporation often requires the use of a protected form to prevent unwanted side reactions. For decades, 2-tosylethanamine has been a reliable, albeit traditional, choice for this purpose. The tosyl (p-toluenesulfonyl) group offers robust protection for the amine functionality, allowing for a wide range of subsequent chemical transformations. However, the landscape of chemical synthesis is continually evolving, with increasing emphasis on process optimization, cost reduction, and green chemistry. This has led to the widespread adoption of alternative reagents, each with its own distinct profile of advantages and disadvantages.
This guide will dissect the cost-benefit equation of using 2-tosylethanamine in large-scale synthesis by comparing it head-to-head with two prominent alternatives: 2-(Boc-amino)ethanol and 2-bromoethylamine hydrobromide. We will explore the critical parameters that influence the selection of an optimal reagent, including raw material costs, reaction yields, process safety, and the environmental burden of waste streams.
Core Reagents: A Head-to-Head Comparison
The selection of an ethylamine synthon is a multi-faceted decision. The ideal reagent should be readily available at a commercially viable price, exhibit high reactivity and selectivity in the desired transformation, and be amenable to safe handling and workup on an industrial scale. Furthermore, the protecting group, if present, should be easily removable in high yield without compromising the integrity of the final product.
| Reagent | Protection Strategy | Key Advantages | Key Disadvantages |
| 2-Tosylethanamine | Tosyl (Ts) protection | - High stability to a wide range of reaction conditions- Crystalline solid, easy to handle | - Harsh deprotection conditions (strong acid or reducing agents)- Higher molecular weight of protecting group |
| 2-(Boc-amino)ethanol | Boc (tert-Butoxycarbonyl) protection | - Mild deprotection conditions (acid-labile)- Good orthogonality with other protecting groups | - Potential for side reactions during activation of the hydroxyl group- Higher cost of the Boc protecting group |
| 2-Bromoethylamine HBr | No protection (used as a salt) | - Low cost- Direct introduction of the ethylamine group | - High reactivity can lead to side reactions and over-alkylation- Corrosive and requires careful handling[1][2][3][4] |
Cost Analysis: Beyond the Price Tag
A simplistic comparison of the per-kilogram price of each reagent can be misleading. A true cost-benefit analysis must consider the entire synthetic route, including the cost of all raw materials, solvents, catalysts, and the economic impact of reaction yield, cycle time, and waste disposal.
Indicative Reagent Pricing (for estimation purposes):
| Reagent | Price (USD/kg) | Supplier Example(s) |
| 2-Bromoethylamine hydrobromide | ~$100 - $200 | Apollo Scientific, TCI[2] |
| 2-(Boc-amino)ethanol | ~$300 - $500 | Thermo Fisher Scientific, TCI[5][6] |
| N-(p-Tolylsulfonyl)aziridine | ~$1 - $101 (highly variable) | ChemicalBook[6] |
It is crucial to note that these prices are subject to significant fluctuation based on supplier, purity, and order volume. For large-scale manufacturing, negotiated contracts would lead to substantially different pricing.
The true cost of using a particular reagent is more accurately captured by metrics like the Process Mass Intensity (PMI) , which is the total mass of materials used (raw materials, solvents, reagents) to produce a kilogram of the final product.[5][7][8] A lower PMI indicates a more efficient and sustainable process.
Performance and Scalability: A Balancing Act
The optimal choice of reagent is heavily dependent on the specific synthetic context, including the nature of the substrate and the desired reaction conditions.
2-Tosylethanamine: The Robust Workhorse
The tosyl group's stability makes 2-tosylethanamine an excellent choice when the subsequent synthetic steps involve harsh reagents or conditions that would cleave more labile protecting groups.[9] However, this robustness comes at the cost of a challenging deprotection step, which typically requires strong acids (like HBr in acetic acid) or potent reducing agents (like sodium in liquid ammonia).[9] On a large scale, these harsh deprotection conditions can necessitate specialized equipment and pose significant safety and environmental challenges.
Experimental Protocol: N-Alkylation with 2-Tosylethanamine
Caption: N-Alkylation using 2-tosylethanamine followed by deprotection.
2-(Boc-amino)ethanol: The Mild Alternative
The Boc protecting group is renowned for its ease of removal under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[10] This makes 2-(Boc-amino)ethanol an attractive alternative when dealing with sensitive substrates that cannot tolerate the harsh conditions required for tosyl group cleavage. The hydroxyl group of 2-(Boc-amino)ethanol can be converted to a good leaving group (e.g., a mesylate or tosylate) in situ or in a separate step to facilitate N-alkylation.
Experimental Protocol: N-Alkylation using a 2-(Boc-amino)ethyl derivative
Caption: Two-step sequence involving activation and N-alkylation.
2-Bromoethylamine Hydrobromide: The Cost-Effective but Challenging Route
For applications where cost is the primary driver and the substrate is not prone to over-alkylation, 2-bromoethylamine hydrobromide presents the most economical option.[1][2][3][4][11][12] Its high reactivity, however, can be a double-edged sword. The lack of a protecting group means that the primary amine is available to react further, potentially leading to the formation of undesired byproducts. Controlling the stoichiometry and reaction conditions is therefore critical to achieving a good yield of the desired mono-alkylated product. On a large scale, the handling of this corrosive and lachrymatory substance requires stringent safety protocols.[1][2][3][4]
Experimental Protocol: Direct N-Alkylation with 2-Bromoethylamine Hydrobromide
Caption: Direct N-alkylation with potential for byproduct formation.
Safety, Waste Management, and Environmental Impact
In the context of large-scale synthesis, safety and environmental considerations are paramount and can significantly influence the overall cost-effectiveness of a process.
-
2-Tosylethanamine: The primary concern with this reagent lies in its deprotection step. The use of strong acids or sodium in liquid ammonia necessitates robust engineering controls to manage corrosive fumes and reactive metals. The waste stream from the deprotection of a tosyl group includes p-toluenesulfonic acid or its salts, which may require specific disposal procedures.
-
2-(Boc-amino)ethanol: The Boc protection and deprotection steps are generally considered safer and more environmentally benign than those for the tosyl group. The main byproduct of Boc deprotection is isobutylene and carbon dioxide, which are volatile and can be managed through appropriate off-gas treatment. However, the synthesis of the activated intermediate (e.g., the mesylate or tosylate) will generate its own waste stream.
-
2-Bromoethylamine Hydrobromide: This reagent is a known irritant and corrosive, requiring the use of personal protective equipment and closed-system handling to minimize exposure.[1][2][3][4] The primary byproduct of its use in N-alkylation is the corresponding hydrobromide salt of the base used, which is typically water-soluble and can be managed in aqueous waste streams. A significant safety concern is the potential for the in-situ formation of aziridine, a toxic and volatile substance, especially under basic conditions.[13]
The principles of green chemistry encourage the minimization of waste. In this regard, the direct use of 2-bromoethylamine hydrobromide, despite its handling challenges, can be considered more atom-economical as it avoids the introduction and subsequent removal of a protecting group. However, a comprehensive analysis of the Process Mass Intensity (PMI) for each entire synthetic route, including all solvents and workup materials, is necessary for a true comparison of their environmental footprints.[5][7][8]
Conclusion: A Strategic Decision Matrix
The choice between 2-tosylethanamine and its alternatives is not a one-size-fits-all decision. It is a strategic choice that must be made based on a careful evaluation of the specific requirements of the synthesis. The following decision matrix provides a framework for this selection process:
| Prioritization Factor | Recommended Reagent | Justification |
| Cost Minimization | 2-Bromoethylamine HBr | Lowest raw material cost.[1][2][3][4][11][12] |
| Substrate Sensitivity | 2-(Boc-amino)ethanol | Mild deprotection conditions.[10] |
| Process Robustness & Harsh Conditions | 2-Tosylethanamine | High stability of the tosyl protecting group.[9] |
| Green Chemistry & Atom Economy | 2-Bromoethylamine HBr (with caution) | Avoids the use of a protecting group. |
| Ease of Handling & Safety | 2-(Boc-amino)ethanol | Generally safer reagents and byproducts. |
For drug development professionals, the scalability of a synthetic route is a critical consideration. While all three reagents have been used in large-scale applications, the challenges associated with each must be carefully managed. The harsh deprotection of 2-tosylethanamine, the potential for side reactions with 2-bromoethylamine hydrobromide, and the multi-step nature of using 2-(Boc-amino)ethanol all present unique hurdles to efficient and cost-effective manufacturing.
Ultimately, the most informed decision will be based on a combination of laboratory-scale process optimization, a thorough cost of goods analysis, and a comprehensive safety and environmental impact assessment. This guide provides the foundational knowledge and comparative data to initiate this critical evaluation, empowering researchers and process chemists to make the most strategic choice for their large-scale synthesis needs.
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Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed Central. [Link]
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Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Tosylethanamine Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Tosylethanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Core Hazard Profile & Immediate Safety Precautions
This compound is an organic compound that requires careful handling due to its hazardous properties. The primary risks include skin burns, serious eye damage, and harm if swallowed. Before handling this compound, it is imperative to have a complete understanding of its hazard profile and to be equipped with the appropriate Personal Protective Equipment (PPE).
Causality: The hydrochloride salt form makes this amine compound acidic and corrosive. The tosyl group contributes to its solid nature and stability, but the primary hazards stem from the amine hydrochloride functionality. Understanding this allows for the correct selection of PPE and segregation from incompatible chemicals, such as strong bases, to prevent violent reactions.[1]
Table 1: Hazard and Safety Summary for this compound
| Parameter | Information | Source(s) |
| GHS Pictograms | Corrosion, Harmful | |
| Signal Word | Danger | |
| Hazard Statements | H290: May be corrosive to metals.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin/Eye Contact | [2][3] |
| Melting Point | 212 - 214 °C (414 - 417 °F) | |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat or chemical-resistant apron. | [2][3][4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor. | [2] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. | [3] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [2] |
Standard Disposal Protocol for Solid & Contaminated Waste
Disposal of this compound must adhere to federal, state, and local regulations.[5] Under no circumstances should this chemical be disposed of via sanitary sewer drains or in the regular trash.[6][7] The fundamental principle is waste segregation and containment.
Step-by-Step Disposal Procedure:
-
Container Selection:
-
Solid Waste: Collect expired or unused this compound in its original container if possible, or in a designated, leak-proof, and clearly labeled hazardous waste container.[8] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Contaminated Labware: Collect dry solid waste contaminated with the chemical, such as gloves, weigh boats, and paper towels, in a separate, clearly labeled container lined with a clear plastic bag.[6] Do not use biohazard bags.[6] Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol); the rinsate must be collected as hazardous liquid waste.[8]
-
-
Labeling:
-
Segregation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Crucially, segregate this waste from incompatible materials, particularly strong bases and oxidizing agents, to prevent dangerous reactions.[8][9] Use secondary containment, such as a spill tray, for all liquid waste containers.[6]
-
Keep waste containers closed at all times except when adding waste.[6][7]
-
-
Arranging for Pickup:
Emergency Procedures: Spill Management
Accidental spills must be treated as a hazardous event requiring immediate and deliberate action. The materials used for cleanup are also considered hazardous waste.[7]
Causality: The primary goal of spill cleanup is to contain the hazardous material safely and prevent exposure to personnel and the environment. Using an inert absorbent prevents any unintended chemical reactions, and the subsequent decontamination step ensures that residual hazardous material is neutralized or removed.
Spill Cleanup Protocol (for small, manageable lab spills):
-
Alert & Isolate: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.[2]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 1 (gloves, safety goggles/face shield, lab coat).
-
Containment: For a solid spill, carefully sweep up the material without creating dust.[2] Place the swept material into a designated hazardous waste container.
-
Absorption: Cover the spill area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container for solids.[2]
-
Decontamination: Decontaminate the spill surface. See Section 4 for details.
-
Disposal: Seal and label the waste container and manage it as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Surface and Equipment Decontamination
Decontamination is a critical step to remove or neutralize residual chemical hazards from surfaces and equipment, preventing unintended exposure. The process involves deactivation (rendering the chemical inert) followed by physical removal.[10][11]
Causality: A multi-step cleaning process is more effective than a single solvent wipe. An oxidizing agent like sodium hypochlorite can chemically degrade some organic compounds, while a detergent helps to physically lift residues from the surface.[12] A final rinse with a solvent like alcohol ensures the removal of both the cleaning agents and any remaining contaminants.[13]
Recommended Decontamination Protocol:
-
Initial Deactivation/Decontamination: Wipe the affected surface with a solution known to degrade or decontaminate similar hazardous compounds. A common and effective agent is a freshly prepared 10% bleach solution (sodium hypochlorite), followed by a wipe with a neutralizer like 1% sodium thiosulfate to prevent corrosion of stainless steel surfaces.[11] Always test on a small, inconspicuous area first to check for surface compatibility.
-
Cleaning: Following decontamination, wash the area with a germicidal detergent or a laboratory-grade cleaning solution like sodium dodecyl sulfate (SDS).[10][13]
-
Final Rinse: Wipe the surface with 70% isopropyl alcohol to remove any remaining residue and cleaning agents.[13]
-
Disposal: All wipes and materials used in the decontamination process must be disposed of as hazardous solid waste.[7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from activities involving this compound.
Caption: Decision workflow for proper segregation and disposal of 2-Tosylethanamine HCl waste.
Regulatory Framework
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous chemicals and communication of their risks.[16][17] Your institution's EHS department translates these federal regulations into specific, actionable protocols for your laboratory. Adherence to these protocols is not merely a best practice; it is a legal requirement.
References
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
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Chemical Waste Disposal for Laboratories. Specific Waste Industries. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Management of Waste. Prudent Practices in the Laboratory, National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. [Link]
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How to Handle Amines Safely in Industrial Environments. Serviap Logistics. [Link]
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Decontamination and Cleaning. American Society of Health-System Pharmacists. [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]
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Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
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Process Safety Management of Highly Hazardous Chemicals. Occupational Safety and Health Administration (OSHA). [Link]
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Hydrazine. Wikipedia. [Link]
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Guidance Manual for Implementing Total Toxic Organics (TTO) Pretreatment Standards. U.S. Environmental Protection Agency. [Link]
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Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination. National Home Infusion Association (NHIA). [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
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Fastidious chemical decontamination after cyclophosphamide vial breakage in a compounding unit. ResearchGate. [Link]
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Regulatory and Guidance Information by Topic: Toxic Substances. U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Characteristics. U.S. Environmental Protection Agency. [Link]
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In Vitro Evaluation of Decontamination Efficacy of Cleaning Solutions on Stainless Steel and Glass Surfaces Contaminated by 10 Antineoplastic Agents. ResearchGate. [Link]
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Comprehensive Safety and Handling Guide for 2-Tosylethanamine Hydrochloride
A Senior Application Scientist's Field Guide to Laboratory Safety and Chemical Handling
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Tosylethanamine hydrochloride was not available at the time of this writing. The following guidance is synthesized from the safety data of structurally analogous compounds, including 2-Chloroethylamine hydrochloride and Bis(2-chloroethyl)amine hydrochloride.[1][2] These compounds share a reactive ethylamine hydrochloride core, and therefore, similar hazard profiles are anticipated. This guide is intended to provide a robust safety framework, but it is imperative to treat this compound with the utmost caution and to re-evaluate procedures if a specific SDS becomes available.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to be a hazardous substance that requires stringent safety protocols. The primary concerns are its potential to cause severe skin burns, serious eye damage, and possible genetic defects.[1]
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation. |
| Serious Eye Damage / Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[3] |
The causality behind these hazards lies in the reactivity of the ethylamine group and the potential for the tosyl group to act as a leaving group, making the compound reactive towards biological nucleophiles like DNA and proteins. This reactivity is the likely driver of its corrosive and mutagenic potential.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a redundant system of protection. Never handle this compound without the following equipment.
Summary of Mandatory PPE:
| Body Part | Primary Protection | Secondary/Enhanced Protection | Rationale |
| Hands | Double-gloved Nitrile Gloves (minimum 4-5 mil thickness) | Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber for extended handling) | Prevents skin contact with the corrosive and potentially mutagenic compound. Double-gloving provides a backup barrier.[4] |
| Eyes/Face | Chemical Safety Goggles (conforming to EN166/ANSI Z87.1) | Full-face shield worn over safety goggles | Protects against splashes and airborne particles. A face shield is required when there is a significant splash risk.[5][6] |
| Body | Fully-buttoned Laboratory Coat | Chemical-resistant apron or a full chemical suit (e.g., Tyvek) | Protects skin and personal clothing from contamination. Enhanced protection is needed for larger quantities or spill cleanup.[4][5] |
| Respiratory | Not required if handled exclusively in a certified chemical fume hood | N95 or P100 respirator for weighing powders; a full-face respirator with organic vapor/acid gas cartridges for spills | Prevents inhalation of airborne dust, which can cause respiratory irritation.[3][5] |
Causality of PPE Choices:
-
Gloves: Nitrile offers good initial protection. However, because the toxicological properties have not been fully investigated, it's crucial to inspect gloves before use and use proper removal techniques to avoid contaminating your hands.[4] Contaminated gloves must be disposed of as hazardous waste.[5]
-
Eye Protection: The high risk of severe eye damage necessitates the use of fully-sealing chemical goggles. Standard safety glasses with side shields are insufficient.[6]
-
Respiratory Protection: Handling the solid form can generate dust.[5] All weighing and transfers must be performed in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator is mandatory.
Operational and Disposal Plan
Engineering Controls and Safe Handling
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with hazard signs.
-
Ventilation: All handling of the solid and any solutions must occur within a certified chemical fume hood to ensure adequate ventilation and prevent exposure to dust or vapors.[3]
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands thoroughly after handling, even if gloves were worn.[5]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][6] The container should be stored in a corrosive-resistant secondary container.
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
Chemical Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Spill Cleanup Steps:
-
Wear appropriate PPE, including respiratory protection, impervious clothing, and double gloves.[3][5]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[4][5]
-
Absorb any liquid solutions with an inert material (e.g., sand or vermiculite) and place in a sealed container.[3]
-
Decontaminate the spill area thoroughly.
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and suitable container.[5]
-
Do not mix with other waste streams unless explicitly permitted.
-
Arrange for disposal through a licensed chemical waste disposal company. Adhere strictly to all institutional and governmental regulations.[7]
Emergency Procedures: First Aid
Immediate action is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
References
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- 2. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
